Dids
Description
Properties
IUPAC Name |
5-isothiocyanato-2-[2-(4-isothiocyanato-2-sulfophenyl)ethenyl]benzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O6S4/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24/h1-8H,(H,19,20,21)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCNMFDFYJUPEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)S(=O)(=O)O)C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O6S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164976, DTXSID701027549 | |
| Record name | 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Diisothiocyanostilbene-2,2'-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53005-05-3, 152216-76-7 | |
| Record name | DIDS | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53005-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DIDS | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053005053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Diisothiocyanostilbene-2,2'-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of DIDS
For Researchers, Scientists, and Drug Development Professionals
Core Summary
4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid (DIDS) is a potent and widely utilized chemical probe for the study of anion transport. Its primary mechanism of action involves the inhibition of anion exchanger proteins, most notably the Band 3 protein (AE1/SLC4A1) in erythrocytes. The interaction is characterized by a two-step process: an initial, reversible high-affinity binding, followed by an irreversible, covalent modification of the transporter. The isothiocyanate groups of this compound react with lysine residues on the protein, leading to a conformational change that locks the transporter in an outward-facing position, thereby blocking anion exchange. Beyond its canonical role as an anion exchanger inhibitor, this compound exhibits a range of off-target effects, interacting with other membrane transporters, channels, and intracellular proteins. This guide provides a comprehensive overview of the molecular mechanisms of this compound, quantitative data on its inhibitory actions, and detailed experimental protocols for its study.
Primary Mechanism of Action: Inhibition of the Band 3 Anion Exchanger (AE1/SLC4A1)
The most extensively characterized target of this compound is the Band 3 anion exchanger, a member of the Solute Carrier Family 4 (SLC4). This protein is crucial for chloride-bicarbonate exchange in red blood cells, a process vital for carbon dioxide transport in the blood.
Two-Step Binding and Covalent Modification
The interaction of this compound with Band 3 is a biphasic process[1]:
-
Reversible Binding: this compound initially binds to an outward-facing conformation of the Band 3 protein with high affinity. This reversible interaction is characterized by a low dissociation constant (Kd)[2][3]. At low temperatures (e.g., 0°C), this reversible binding can be studied in isolation[2][3].
-
Irreversible Covalent Modification: Following the initial binding, the highly reactive isothiocyanate (-N=C=S) groups of this compound form covalent thiourea linkages with primary amino groups, specifically the ε-amino group of lysine residues on the Band 3 protein. This covalent modification leads to irreversible inhibition of the transporter's function.
This two-step mechanism can be visualized as follows:
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound varies depending on the target protein and the experimental conditions. The following tables summarize key quantitative data for this compound and its analogs.
| Target Protein | Cell Type/System | Parameter | Value | Reference(s) |
| AE1 (Band 3) | Human Erythrocytes | Kd | 25.3 nM | [2][3] |
| Human Erythrocytes | kon | 3.72 x 105 M-1s-1 | [2][3] | |
| Human Erythrocytes | koff | 9.40 x 10-3 s-1 | [2][3] | |
| Human Erythrocytes | IC50 (anion exchange) | ~40 nM | [4] | |
| Human Erythrocytes | Apparent K1/2 (deformation-induced cation flux) | 1 µM | [5] | |
| AE2 (SLC4A2) | Xenopus oocytes | IC50 | ~5.2 µM (less potent than on AE1) | [6] |
| Calu-3 cells | IC50 | ~17 µM | ||
| NBCe1 (SLC4A4) | Xenopus oocytes | Ki | 36 µM | [7][8] |
| Xenopus oocytes | Apparent Ki | ~40 µM | [9] | |
| NBCn1 (SLC4A7) | Various | Sensitivity | Variable (sensitive to insensitive) | [10][11] |
| VDAC1 | THP-1 macrophages | - | Inhibition of apoptosis | [12] |
| Isolated Mitochondria | - | Inhibition of VDAC1 oligomerization | [13] | |
| Caspases | HeLa cell lysates | - | Direct inhibition of caspase-3, -8, and -9 |
Table 1: Inhibitory constants and kinetic parameters of this compound for various target proteins.
Off-Target Effects and Other Mechanisms of Action
While this compound is a cornerstone tool for studying anion exchangers, it is not entirely specific and has been shown to interact with a variety of other proteins, leading to a range of biological effects.
Inhibition of Other SLC4 Family Members
This compound also inhibits other members of the SLC4 family, albeit generally with lower potency than for AE1. These include other anion exchangers like AE2 and AE3, as well as sodium-bicarbonate cotransporters (NBCs) such as NBCe1.[7][14][15] The sensitivity of NBCn1 to this compound appears to be cell-type dependent.[10][16]
Inhibition of Voltage-Dependent Anion Channel (VDAC)
This compound has been shown to inhibit the voltage-dependent anion channel (VDAC) located in the outer mitochondrial membrane.[12][17][18][19] This inhibition can interfere with mitochondrial function and apoptosis.[12][13]
Direct Inhibition of Caspases
This compound can directly inhibit the activity of caspases, key enzymes in the apoptotic cascade. This inhibition appears to be independent of its effects on ion transport and is likely due to the reaction of its isothiocyanate groups with thiol groups in the caspase active site.
Inhibition of RAD51
This compound has been identified as an inhibitor of the RAD51 protein, which is essential for homologous recombination DNA repair. The mechanism of inhibition involves the isothiocyanate groups of this compound.
The following diagram illustrates the diverse targets of this compound:
Experimental Protocols
Radiolabeled this compound Binding Assay with Erythrocyte Ghosts
This protocol allows for the characterization of this compound binding to its primary target, the Band 3 protein, using radiolabeled this compound (e.g., [³H]this compound).
Workflow:
Detailed Methodology:
-
Preparation of Erythrocyte Ghosts:
-
Obtain fresh human red blood cells and wash them three times in isotonic saline (0.9% NaCl) by centrifugation (e.g., 1000 x g for 10 minutes at 4°C).
-
Lyse the washed erythrocytes by adding them to a large volume of hypotonic buffer (e.g., 5 mM sodium phosphate, pH 8.0) at 4°C.
-
Centrifuge the lysate at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the erythrocyte membranes (ghosts).
-
Wash the ghosts repeatedly with the hypotonic buffer until they are white, indicating the removal of hemoglobin.
-
Resuspend the final ghost pellet in an appropriate binding buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Determine the protein concentration of the ghost suspension using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Binding Assay:
-
In a series of microcentrifuge tubes, add a fixed amount of erythrocyte ghost protein (e.g., 50-100 µg).
-
To each tube, add increasing concentrations of [³H]this compound (e.g., from 1 nM to 1 µM).
-
For the determination of non-specific binding, prepare a parallel set of tubes containing a high concentration of unlabeled this compound (e.g., 100 µM) in addition to the [³H]this compound.
-
Incubate the tubes at a controlled temperature (e.g., 0°C for reversible binding, or 37°C for irreversible binding) for an appropriate time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Filtration Method: Rapidly filter the contents of each tube through a glass fiber filter (e.g., GF/C) under vacuum. The ghosts with bound [³H]this compound will be retained on the filter. Wash the filters quickly with ice-cold binding buffer to remove unbound [³H]this compound.
-
Centrifugation Method: Centrifuge the tubes at high speed to pellet the ghosts. Carefully remove the supernatant containing the unbound [³H]this compound.
-
-
Quantification of Radioactivity:
-
Place the filters (from the filtration method) or the ghost pellets (from the centrifugation method) into scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding (counts from tubes with excess unlabeled this compound) from the total binding to obtain the specific binding at each [³H]this compound concentration.
-
Plot the specific binding versus the concentration of free [³H]this compound.
-
Analyze the data using non-linear regression to a one-site binding model to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). Alternatively, a Scatchard plot can be used for linear analysis.
-
Anion Flux Assay using a Fluorescent Indicator
This protocol measures the inhibitory effect of this compound on anion transport by monitoring changes in intracellular anion concentration using a fluorescence-based indicator.
Workflow:
Detailed Methodology:
-
Cell Preparation and Dye Loading:
-
Culture cells expressing the anion transporter of interest (e.g., HEK293 cells transfected with an SLC4 family member) on a suitable plate for fluorescence measurements (e.g., black-walled, clear-bottom 96-well plates).
-
Wash the cells with a chloride-free buffer (e.g., replacing chloride with gluconate or nitrate).
-
Load the cells with a chloride-sensitive fluorescent dye (e.g., SPQ or MEQ) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove extracellular dye.
-
-
This compound Incubation:
-
Pre-incubate the dye-loaded cells with various concentrations of this compound (e.g., from 1 nM to 100 µM) or a vehicle control in the chloride-free buffer for a defined period (e.g., 15-30 minutes).
-
-
Anion Flux Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Initiate anion influx by rapidly adding a buffer containing a high concentration of chloride.
-
Monitor the change in fluorescence over time. The influx of chloride will quench the fluorescence of dyes like SPQ and MEQ.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence change for each this compound concentration. This rate is proportional to the rate of anion influx.
-
Normalize the rates to the control (vehicle-treated) cells.
-
Plot the normalized rate of anion influx as a function of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for this compound inhibition.
-
Identification of this compound Binding Sites by Mass Spectrometry
This protocol outlines a general workflow for identifying the specific amino acid residues that are covalently modified by this compound using mass spectrometry.
Workflow:
Detailed Methodology:
-
Protein Labeling:
-
Incubate the purified target protein with this compound at a specific molar ratio (e.g., 1:1 or 1:5 protein to this compound) in a suitable buffer (e.g., phosphate buffer, pH 7.4-8.0) at room temperature or 37°C for a defined time (e.g., 1-2 hours). A control sample without this compound should be prepared in parallel.
-
-
Removal of Excess this compound:
-
Remove unreacted this compound by dialysis, gel filtration, or precipitation of the protein.
-
-
Proteolytic Digestion:
-
Denature the this compound-labeled and control proteins (e.g., by boiling in the presence of SDS).
-
Reduce disulfide bonds with a reducing agent (e.g., DTT) and alkylate free cysteine residues with an alkylating agent (e.g., iodoacetamide).
-
Digest the proteins into smaller peptides using a specific protease, such as trypsin, overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptide mixtures by reverse-phase liquid chromatography (LC) coupled to a high-resolution mass spectrometer (MS).
-
Operate the mass spectrometer in a data-dependent acquisition mode, where the instrument automatically selects peptide precursor ions for fragmentation (MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.
-
In the search parameters, specify a variable modification corresponding to the mass of this compound (or a fragment of it, depending on the fragmentation method) on lysine residues.
-
Manually inspect the MS/MS spectra of putative this compound-modified peptides to confirm the modification site. The presence of fragment ions with the mass of this compound adducted to a specific lysine residue provides evidence for covalent modification at that site.
-
Conclusion
This compound remains an invaluable tool for probing the function of anion transporters and has contributed significantly to our understanding of their physiological roles. However, its off-target effects necessitate careful experimental design and interpretation of results. The methodologies outlined in this guide provide a framework for the rigorous investigation of the mechanism of action of this compound and its interactions with various cellular components. As our understanding of the diverse roles of anion transport in health and disease continues to grow, the precise application of chemical probes like this compound will be essential for future discoveries in this field.
References
- 1. Kinetic mechanism of this compound binding to band 3 (AE1) in human erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversible this compound binding to band 3 protein in human erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. This compound inhibition of deformation-induced cation flux in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential inhibition of AE1 and AE2 anion exchangers by oxonol dyes and by novel polyaminosterol analogs of the shark antibiotic squalamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SLC4A Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the Na/bicarbonate cotransporter NBCe1-A by diBAC oxonol dyes relative to niflumic acid and a stilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. NBCn1 (slc4a7) mediates the Na+-dependent bicarbonate transport important for regulation of intracellular pH in mouse vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of VDAC1 prevents Ca²⁺-mediated oxidative stress and apoptosis induced by 5-aminolevulinic acid mediated sonodynamic therapy in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. VDAC1-interacting anion transport inhibitors inhibit VDAC1 oligomerization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The SLC4 Family of Bicarbonate (HCO3−) Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The SLC4 family of bicarbonate (HCO₃⁻) transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. liu.diva-portal.org [liu.diva-portal.org]
- 18. researchgate.net [researchgate.net]
- 19. The Impact of this compound-Induced Inhibition of Voltage-Dependent Anion Channels (VDAC) on Cellular Response of Lymphoblastoid Cells to Ionizing Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Functions of 4,4′-Diisothiocyano-2,2′-stilbenedisulfonic Acid (DIDS): A Technical Guide
Abstract
4,4′-Diisothiocyano-2,2′-stilbenedisulfonic acid (DIDS) is a potent and widely utilized chemical probe in cell biology and physiology. Primarily known as a covalent inhibitor of anion exchange, its utility extends to a variety of cellular targets and processes. This technical guide provides an in-depth analysis of the molecular functions of this compound within the cellular environment, intended for researchers, scientists, and professionals in drug development. We consolidate quantitative data on its inhibitory actions, present detailed experimental protocols for its application, and visualize its impact on key signaling pathways and experimental workflows.
Core Function and Mechanism of Action
This compound is a stilbene disulfonate derivative recognized principally for its powerful inhibition of anion transport across biological membranes. Its primary mechanism involves the covalent modification of proteins, leading to largely irreversible inhibition.
Inhibition of Anion Exchangers
The most well-characterized function of this compound is the inhibition of the SLC4 family of bicarbonate transporters, particularly the anion exchanger 1 (AE1), also known as Band 3, in erythrocytes.[1] The interaction occurs in two stages: an initial, rapid, and reversible competitive binding, followed by a slower, covalent, and irreversible reaction.[2][3] The isothiocyanate groups (-N=C=S) of this compound react with primary amine groups, such as the ε-amino group of specific lysine residues within the transporter protein, to form a stable thiourea linkage.[1] This covalent modification locks the transporter in a conformation that is unable to mediate ion exchange. In Ehrlich ascites tumor cells, the reversible inhibition is competitive with a Ki of approximately 2 µM.[3]
Broader Specificity and Cellular Effects
While its fame comes from inhibiting Band 3, the reactivity of this compound is not exclusive. It affects a range of other cellular proteins and processes, often through similar covalent interactions or allosteric effects. These broader activities necessitate careful interpretation of experimental results.
-
Chloride Channels: this compound is a known blocker of various chloride channels, including members of the CLC family. However, it is considered a low-potency and non-selective inhibitor for these channels.[4] Interestingly, in aqueous solutions, this compound can hydrolyze and multimerize into polythioureas, which are significantly more potent inhibitors of CLC channels than the parent compound.[4]
-
Intracellular pH Regulation: By blocking chloride-bicarbonate exchangers, this compound directly impacts intracellular pH (pHi) regulation. Inhibition of these exchangers prevents the extrusion of bicarbonate, leading to intracellular acidification.[5][6] This perturbation of pHi can have widespread secondary effects on cellular function.
-
Cation Transport: In human erythrocytes, this compound has been shown to inhibit deformation-induced cation (Na+, K+, Ca2+) flux, suggesting that Band 3 may be involved in a cation transport pathway distinct from its anion exchange function.[7][8]
-
Apoptosis and Cell Viability: this compound exhibits complex, often contradictory, roles in cell survival. It can inhibit the activation of initiator caspase-9 and effector caspase-3, key mediators of apoptosis.[9] It also directly inhibits caspase activity in cell lysates.[3] This anti-apoptotic effect is partly attributed to its inhibition of the Voltage-Dependent Anion Channel 1 (VDAC1) on the outer mitochondrial membrane, which prevents VDAC1 oligomerization and the subsequent release of pro-apoptotic factors.[10] Conversely, this compound has also been reported to induce apoptosis in some cell types, possibly through its myriad of cellular interactions.[11]
-
DNA Repair: this compound has been identified as an inhibitor of RAD51, a key enzyme in the homologous recombination pathway of DNA double-strand break repair. It directly binds to RAD51 and inhibits its DNA-binding and strand exchange activities.[4][12]
-
Other Targets: this compound has been shown to inhibit Na-K-ATPase activity indirectly via a Src family kinase-dependent mechanism, likely triggered by intracellular acidification.[13] It also affects endocytosis and iron uptake in reticulocytes.[5]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the inhibitory function of this compound across various cellular targets and systems.
| Target Protein | Cell Type / System | Parameter | Value | Reference(s) |
| Anion Exchanger (Band 3) | Human Erythrocytes | K1/2 (Deformation-induced cation flux) | ~1 µM | [7][8] |
| Anion Exchanger | Ehrlich Ascites Tumor Cells | Ki (reversible, competitive) | ~2 µM | [3] |
| Anion Exchanger | Ehrlich Ascites Tumor Cells | Inhibitory Concentration | 25 µM (>95% inhibition) | [3] |
| ClC-Ka Chloride Channel | Mammalian | IC50 | 100 µM | [4] |
| ClC-ec1 Cl-/H+ Exchanger | Bacterial | IC50 | ~300 µM | [4] |
| RAD51 | In vitro strand exchange assay | IC50 | 0.9 µM - 10 µM | [7] |
| P2 Purinoceptor | Rat Parotid Acinar Cells | IC50 (for ATP-stimulated ⁴⁵Ca²⁺ intake) | ~35 µM | [14] |
| Sarcoplasmic Reticulum Anion Efflux | Rabbit SR Vesicles | Half-maximal inhibition (Phosphate) | 3 µM | [15] |
| Sarcoplasmic Reticulum Ca²⁺ Transport | Rabbit SR Vesicles | Half-maximal inhibition | 4 µM | [15] |
Table 1: Inhibitory Constants and Concentrations of this compound
| Target Protein | Cell Type / System | Parameter | Value | Reference(s) |
| Band 3 Protein | Human Erythrocytes (at 0°C) | k+1 (Association rate constant) | (3.72 ± 0.42) x 10⁵ M⁻¹s⁻¹ | [10][16] |
| Band 3 Protein | Human Erythrocytes (at 0°C) | k-1 (Dissociation rate constant) | (9.40 ± 0.68) x 10⁻³ s⁻¹ | [10][16] |
| Band 3 Protein | Human Erythrocytes (at 0°C) | KD (Dissociation constant) | 2.53 x 10⁻⁸ M (25.3 nM) | [10][16] |
Table 2: Kinetic Parameters of this compound Binding to Band 3 Protein
Key Signaling Pathways and Interactions
This compound interferes with several critical signaling pathways. The following diagrams, rendered in DOT language, illustrate these interactions.
This compound Inhibition of Anion Exchange and Effect on Intracellular pH
This compound primarily targets the Band 3 anion exchanger, blocking the electroneutral exchange of Cl⁻ for HCO₃⁻. This action disrupts a key cellular mechanism for pH regulation, leading to the accumulation of acidic equivalents and a decrease in intracellular pH.
This compound-Mediated Inhibition of Apoptosis
This compound can exert anti-apoptotic effects through multiple mechanisms. It inhibits the oligomerization of VDAC1 on the mitochondrial membrane, preventing the release of cytochrome c. Furthermore, it has been shown to directly inhibit the activity of caspases, the core executioners of apoptosis.
Experimental Protocols
The following section provides detailed methodologies for key experiments involving this compound. These protocols are derived from published literature and serve as a guide for laboratory application.
Protocol: Measurement of Intracellular pH (pHi) using BCECF-AM
This protocol describes how to measure changes in pHi in response to this compound using the pH-sensitive fluorescent dye BCECF-AM.
Materials:
-
Cells in suspension or adhered to coverslips.
-
HEPES-buffered saline (HBS): 20 mM HEPES, 153 mM NaCl, 5 mM KCl, 5 mM glucose, pH 7.4.
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester), 1 mM stock in anhydrous DMSO.
-
This compound, stock solution in DMSO or appropriate buffer.
-
Fluorescence spectrophotometer or fluorescence microscope capable of ratiometric imaging with excitation wavelengths of ~490 nm and ~440 nm (isosbestic point) and emission at ~530 nm.
Procedure:
-
Cell Preparation:
-
For suspension cells: Harvest and wash cells with HBS. Resuspend in HBS to a final concentration of approximately 1-3 x 10⁶ cells/mL.
-
For adherent cells: Grow cells on glass coverslips to desired confluency.
-
-
Dye Loading:
-
Add the 1 mM BCECF-AM stock solution to the cell suspension or coverslip media to a final concentration of 1-5 µM.
-
Incubate the cells at 37°C for 30-60 minutes to allow the AM ester to be cleaved by intracellular esterases, trapping the BCECF dye inside the cells.[17]
-
-
Washing:
-
After incubation, wash the cells three times with fresh, pre-warmed (37°C) HBS to remove any extracellular dye.[17]
-
Resuspend cells or place the coverslip in fresh HBS for measurement.
-
-
Fluorescence Measurement:
-
Place the cell sample (in a cuvette or on the microscope stage) in the instrument, maintained at 37°C.
-
Record the baseline fluorescence by alternating excitation between the pH-sensitive wavelength (~490 nm) and the pH-insensitive isosbestic wavelength (~440 nm), while measuring emission at ~530 nm.
-
Calculate the ratio of fluorescence intensities (F₄₉₀ / F₄₄₀).
-
-
This compound Treatment:
-
Add this compound to the desired final concentration and continue recording the fluorescence ratio over time. A decrease in the ratio indicates intracellular acidification.
-
-
Calibration (Optional but Recommended):
-
To convert fluorescence ratios to absolute pHi values, a calibration curve must be generated at the end of each experiment.
-
Expose the BCECF-loaded cells to a high K⁺ buffer containing the K⁺/H⁺ ionophore nigericin. This equilibrates the intracellular and extracellular pH.
-
Sequentially change the extracellular buffer to solutions of known pH (e.g., pH 6.5, 7.0, 7.5, 8.0) and record the corresponding fluorescence ratio at each pH value.
-
Plot the known pH values against the measured ratios to generate a calibration curve.
-
Protocol: Inhibition of RAD51-Mediated DNA Strand Exchange
This protocol outlines an in vitro assay to measure the inhibitory effect of this compound on the D-loop formation activity of the RAD51 recombinase.[4][7]
Materials:
-
Purified human RAD51 protein.
-
Single-stranded DNA (ssDNA) oligonucleotide (e.g., 50-mer), ³²P-labeled at the 5' end.
-
Homologous superhelical double-stranded DNA (dsDNA).
-
Reaction Buffer: 25 mM Tris-HCl (pH 7.5), 1 mM ATP, 1 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA.
-
This compound stock solution in an appropriate solvent (e.g., methanol or DMSO).
-
Stop Buffer: 0.5% SDS, 20 mM EDTA, and proteinase K (0.5 mg/mL).
-
Agarose gel (e.g., 1%) and TBE buffer for electrophoresis.
-
Phosphor imager or autoradiography film.
Procedure:
-
Reaction Setup: Prepare reaction mixtures on ice. The order of addition is critical for testing the mechanism of inhibition. A typical reaction might be:
-
Reaction Buffer
-
RAD51 protein (e.g., 0.1 µM)
-
This compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Include a vehicle-only control.[7]
-
-
Pre-incubation: Incubate the mixture of RAD51 and this compound for 10 minutes at 37°C to allow for binding.
-
Nucleofilament Formation: Add the ³²P-labeled ssDNA to the reaction mixture. Incubate for 10 minutes at 37°C to allow the formation of the RAD51-ssDNA nucleoprotein filament.
-
Strand Invasion (D-loop Formation): Initiate the strand exchange reaction by adding the homologous superhelical dsDNA.
-
Reaction Time Course: Incubate the complete reaction mixture at 37°C. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stopping the Reaction: Stop the reaction for each aliquot by mixing it with an equal volume of Stop Buffer and incubating for 15 minutes at 37°C to deproteinize the sample.
-
Analysis:
-
Analyze the reaction products by agarose gel electrophoresis. The D-loop product (a joint molecule of ssDNA and dsDNA) will migrate slower than the individual ssDNA and dsDNA substrates.
-
Dry the gel and visualize the ³²P-labeled DNA using a phosphor imager or autoradiography.
-
Quantify the percentage of D-loop formation relative to the total labeled ssDNA in each lane to determine the extent of inhibition by this compound.
-
Experimental Workflow: Labeling Membrane Proteins with ³H-DIDS
This workflow outlines the key steps for identifying anion exchange proteins by covalently labeling them with tritiated this compound ([³H]-DIDS), followed by electrophoretic analysis.[3]
Conclusion
4,4′-Diisothiocyano-2,2′-stilbenedisulfonic acid remains an invaluable, albeit complex, tool for cellular research. Its primary and most potent function is the covalent inhibition of anion exchangers, making it a cornerstone for studies of ion transport and intracellular pH regulation. However, its reactivity extends to other critical cellular proteins involved in apoptosis, DNA repair, and cation transport. This broader specificity demands careful experimental design and data interpretation. The quantitative data and detailed protocols provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound as a chemical probe, enabling a deeper understanding of the fundamental cellular processes it modulates.
References
- 1. Kinetics of this compound inhibition of HL-60 cell anion exchange rules out ping-pong model with slippage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the anion exchange protein of Ehrlich cells: a kinetic analysis of the inhibitory effects of 4,4'-diisothiocyano-2,2'-stilbene-disulfonic acid (this compound) and labeling of membrane proteins with 3H-DIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a chemical compound that inhibits RAD51-mediated homologous pairing and strand exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (4,4-Diisothiocyanatostilbenedisulphonic Acid) Induces Apoptotic Cell Death in a Hippocampal Neuronal Cell Line and Is Not Neuroprotective against Ischemic Stress | PLOS One [journals.plos.org]
- 6. The Impact of this compound-Induced Inhibition of Voltage-Dependent Anion Channels (VDAC) on Cellular Response of Lymphoblastoid Cells to Ionizing Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibition of deformation-induced cation flux in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of VDAC1 Protects Against Glutamate-Induced Oxytosis and Mitochondrial Fragmentation in Hippocampal HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VDAC1-interacting anion transport inhibitors inhibit VDAC1 oligomerization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Determinant of this compound Analogs Targeting RAD51 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence Measurement and Calibration of Intracellular pH in Starfish Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]
DIDS (4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid): A Technical Guide to its Function as an Anion Exchange Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) is a potent and widely utilized chemical probe for the study of anion transport across biological membranes. Its primary mechanism of action involves the inhibition of anion exchanger (AE) proteins, most notably Band 3 (AE1) in erythrocytes, as well as other members of the Solute Carrier 4 (SLC4) and Chloride Channel (ClC) families. This compound exhibits a dual mechanism of inhibition: a rapid, reversible, competitive binding followed by a slower, irreversible covalent modification of the transporter protein. This technical guide provides an in-depth overview of the core mechanisms of this compound, quantitative data on its inhibitory properties, detailed experimental protocols for its use, and a discussion of its impact on cellular signaling pathways, making it an essential resource for researchers in physiology, cell biology, and pharmacology.
Mechanism of Action
This compound inhibits anion exchange through a two-step process involving both non-covalent and covalent interactions with the target transporter protein.
-
Reversible Binding: Initially, this compound binds reversibly to the outward-facing conformation of the anion exchanger. This binding is competitive with physiological anions like chloride (Cl⁻) and bicarbonate (HCO₃⁻)[1]. The two sulfonic acid groups on the stilbene backbone are thought to interact with the positively charged anion-binding site within the transporter's transmembrane domain[2].
-
Irreversible Covalent Modification: Following the initial reversible binding, the two highly reactive isothiocyanate groups of this compound can form covalent thiourea bonds with nucleophilic residues on the protein, primarily the ε-amino group of specific lysine residues[1][2]. This covalent modification leads to irreversible inhibition of the transporter's function. In human erythrocyte Band 3, this compound has been shown to covalently bind to lysine residues within the membrane-spanning domain[2].
This dual mechanism allows for both kinetic studies of reversible inhibition and the permanent labeling and identification of anion transport proteins.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound varies depending on the specific anion transporter, the experimental conditions (e.g., temperature, pH), and the substrate being transported. The following tables summarize key quantitative data for this compound inhibition.
| Transporter/Channel | Cell Type/System | IC₅₀ | Apparent Kᵢ | Notes | Reference(s) |
| Band 3 (AE1) | Human Erythrocytes | 31 ± 6 nM (equilibrated) | ~2 µM (reversible, zero Cl⁻) | Inhibition is time-dependent. The IC₅₀ is significantly lower after equilibration. | [3][4] |
| ClC-Ka Chloride Channel | Mammalian | 100 µM | [5] | ||
| ClC-ec1 Cl⁻/H⁺ Exchanger | Bacterial | ~300 µM | [5] | ||
| Deformation-induced Cation Flux | Human Erythrocytes | Apparent K₁/₂ of 1 µM | Inhibits 55-60% of the flux. | [6] | |
| Ca²⁺-activated Cl⁻ Current (STICs) | Rabbit Portal Vein Smooth Muscle | 210 µM | [5] | ||
| Vasodilation | Cerebral Artery Smooth Muscle | 69 ± 14 µM | [5] |
Table 1: Inhibitory Concentrations (IC₅₀) and Inhibition Constants (Kᵢ) of this compound for Various Transporters.
| Parameter | Value | Conditions | Reference(s) |
| Dissociation Constant (Kᴅ) | 2.53 x 10⁻⁸ M (25.3 nM) | 0°C, 165 mM KCl, pH 7.3 | [7][8] |
| Association Rate Constant (k₊₁) | (3.72 ± 0.42) x 10⁵ M⁻¹s⁻¹ | 0°C, 165 mM KCl, pH 7.3 | [7][8] |
| Dissociation Rate Constant (k₋₁) | (9.40 ± 0.68) x 10⁻³ s⁻¹ | 0°C, 165 mM KCl, pH 7.3 | [7][8] |
| Activation Energy (Association) | 34 ± 9 kJ/mol | [7][8] | |
| Activation Energy (Dissociation) | 152 ± 21 kJ/mol | [7][8] |
Table 2: Kinetic and Thermodynamic Parameters of Reversible this compound Binding to Band 3 Protein in Human Erythrocytes.
Experimental Protocols
Anion Exchange Inhibition Assay using a Fluorescent pH-sensitive Dye
This protocol describes a common method to measure the inhibition of Cl⁻/HCO₃⁻ exchange by this compound by monitoring changes in intracellular pH (pHi).
Principle: Cells are loaded with a pH-sensitive fluorescent dye (e.g., BCECF). The activity of the Cl⁻/HCO₃⁻ exchanger is measured by inducing a rapid change in extracellular Cl⁻ concentration, which in the presence of HCO₃⁻, leads to a change in pHi. This compound will inhibit this change.
Materials:
-
Cells expressing the anion exchanger of interest (e.g., erythrocytes, cultured cell lines)
-
BCECF-AM (pH-sensitive fluorescent dye)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (Cl⁻-containing buffer)
-
Cl⁻-free buffer (e.g., replacing NaCl with sodium gluconate)
-
This compound stock solution (e.g., in DMSO)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Loading: Incubate cells with BCECF-AM (typically 1-5 µM) in Cl⁻-containing buffer at 37°C for 30-60 minutes.
-
Washing: Wash the cells twice with Cl⁻-containing buffer to remove extracellular dye.
-
This compound Incubation: Resuspend the cells in Cl⁻-containing buffer and add this compound at the desired concentrations. Incubate for a specific time (e.g., 10-30 minutes) to allow for binding and inhibition. A control group without this compound should be included.
-
Initiating Anion Exchange: To measure Cl⁻/HCO₃⁻ exchange, rapidly switch the cells to a Cl⁻-free, HCO₃⁻-containing buffer. This will cause an efflux of intracellular Cl⁻ in exchange for extracellular HCO₃⁻, leading to an increase in pHi.
-
Fluorescence Measurement: Monitor the fluorescence of BCECF at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm). The ratio of the fluorescence intensities (F₄₉₀/F₄₄₀) is proportional to the pHi.
-
Calibration: At the end of each experiment, calibrate the fluorescence ratio to pHi values using a high-K⁺ buffer containing nigericin at different known pH values.
-
Data Analysis: Calculate the initial rate of pHi change. Plot the rate of change as a function of this compound concentration to determine the IC₅₀.
Radiolabeled this compound Binding Assay
This protocol is used to quantify the number of this compound binding sites on a membrane protein.
Principle: Cells or isolated membranes are incubated with radiolabeled this compound (e.g., [³H]this compound). The amount of bound radioactivity is measured after separating the bound from the free radioligand.
Materials:
-
Cells or isolated membranes
-
[³H]this compound
-
Binding buffer (e.g., PBS)
-
Washing buffer (ice-cold)
-
Glass fiber filters
-
Vacuum filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Incubation: In a microcentrifuge tube, mix the cell/membrane suspension with varying concentrations of [³H]this compound. To determine non-specific binding, a parallel set of tubes containing a high concentration of unlabeled this compound is included.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 0°C or 25°C) for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter using a vacuum filtration apparatus. This separates the membranes with bound [³H]this compound from the unbound ligand.
-
Washing: Quickly wash the filters with ice-cold washing buffer to remove any remaining unbound [³H]this compound.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding. Plot the specific binding as a function of [³H]this compound concentration and use Scatchard analysis or non-linear regression to determine the dissociation constant (Kᴅ) and the maximum number of binding sites (Bₘₐₓ).
Signaling Pathways and Logical Relationships
Inhibition of anion exchange by this compound can have downstream effects on various cellular signaling pathways, primarily due to alterations in intracellular ion concentrations and pH.
This compound-Induced Activation of Src Family Kinases
In some cell types, this compound has been shown to activate Src family kinases (SFKs). This is thought to be an indirect effect resulting from changes in intracellular pH. A decrease in cytoplasmic pH can lead to the activation of SFKs, which in turn can phosphorylate a variety of downstream targets, influencing processes like cell proliferation and migration.
References
- 1. Kinetics of this compound inhibition of HL-60 cell anion exchange rules out ping-pong model with slippage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substrate Binding and Inhibition of the Anion Exchanger 1 Transporter | bioRxiv [biorxiv.org]
- 3. An oxonol dye is the most potent known inhibitor of band 3-mediated anion exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound inhibition of deformation-induced cation flux in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversible this compound binding to band 3 protein in human erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Molecular Targets of DIDS in Neuronal Cells: A Technical Guide
Abstract
4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS) is a widely utilized chemical probe known for its ability to covalently bind and inhibit anion transport proteins. While classically used to study chloride-bicarbonate exchangers, its molecular interactions within the complex environment of neuronal cells are multifaceted. This technical guide provides an in-depth overview of the known molecular targets of this compound in neurons, presenting quantitative data, detailed experimental methodologies for target validation, and visual representations of the associated signaling pathways. The primary targets include members of the Solute Carrier Family 4 (SLC4), certain chloride channels (ClCs), and non-canonical targets such as Toll-like receptors, which are implicated in neuroprotective pathways. Understanding this target profile is critical for the accurate interpretation of experimental results and for the development of more specific therapeutic agents.
Primary Molecular Targets in Neuronal Cells
This compound primarily interacts with a range of transporters and channels that are crucial for maintaining ionic and pH homeostasis in neurons. The consequences of these interactions are significant, affecting everything from baseline neuronal excitability to survival under pathological conditions.
Solute Carrier Family 4 (SLC4) Anion Transporters
The SLC4 family, which includes anion exchangers (AEs) and sodium-coupled bicarbonate transporters (NCBTs), are fundamental regulators of intracellular pH (pHi) in virtually all cells, including neurons.[1]
-
Anion Exchanger 3 (AE3, gene SLC4A3) : AE3 is prominently expressed in the brain and mediates the electroneutral exchange of Cl⁻ for HCO₃⁻.[2] By extruding bicarbonate, its activity typically results in a net acid loading, helping to correct intracellular alkalosis. This compound is a well-established inhibitor of this transporter.[3]
-
Sodium-Coupled Bicarbonate Transporters (NCBTs) : This subgroup includes the electrogenic Na⁺/HCO₃⁻ cotransporter NBCe1 (SLC4A4) and the electroneutral Na⁺/HCO₃⁻ cotransporter NBCn1 (SLC4A7). These transporters use the sodium gradient to drive bicarbonate influx, serving as the primary acid extrusion mechanism in neurons to counteract acidosis.[1] this compound potently inhibits most NCBTs, thereby blocking the depolarization-induced alkalinization observed in hippocampal neurons.[4] Notably, some isoforms like NBCn1 are reported to be relatively insensitive to this compound.[1]
The inhibition of these transporters by this compound leads to a significant disruption of neuronal pHi regulation. Application of this compound can cause intracellular acidification and prevent the cell from recovering from acid loads.[5]
The following diagram illustrates the central role of SLC4 transporters in managing neuronal intracellular pH and how this compound disrupts this balance.
Caption: this compound inhibits key SLC4 transporters, disrupting neuronal pH homeostasis.
ClC Family Chloride Channels
The ClC family includes both bona fide chloride channels and Cl⁻/H⁺ antiporters. These proteins are involved in setting the resting membrane potential, cell volume regulation, and the acidification of intracellular organelles. This compound is known to inhibit some members of this family, although its derivatives can be significantly more potent.[6][7]
-
ClC-Ka : While primarily a renal channel, ClC channels are expressed in the nervous system. This compound inhibits ClC-Ka with an IC₅₀ of 100 µM.[6]
-
This compound Oligomers : It is critical to note that this compound hydrolyzes in aqueous solution to form polythiourea oligomers. These derivatives can be far more potent than the parent molecule. For instance, a this compound pentamer inhibits ClC-Ka with an IC₅₀ of 500 nM, a 200-fold increase in potency.[6] This has significant implications for experimental reproducibility and interpretation.
Other and Non-Canonical Targets
Recent evidence has expanded the target profile of this compound beyond classical anion transporters, revealing interactions that may explain its neuroprotective effects in certain pathological models.
-
Toll-like Receptor 2 (TLR2) : In an in vitro model of ischemia, this compound was found to be neuroprotective by suppressing the TLR2 signaling pathway.[8] Upregulation of TLR2 leads to increased production of the pro-inflammatory cytokine Interleukin-1β (IL-1β), contributing to cell death. This compound blocks this cascade, demonstrating a novel anti-inflammatory mechanism of action.[8]
-
Transient Receptor Potential (TRP) Channels : this compound has been shown to modulate several members of the TRP channel family. It potentiates agonist-induced currents of TRPV1 in dorsal root ganglion (DRG) neurons and exhibits antagonistic activity at TRPM4 and TRPC4 channels.
-
SLC26A11 : In primary cortical neurons, this compound was shown to block outward rectifying chloride currents carried by SLC26A11, an activity which may contribute to its protective effects against NMDA-induced cell death.[9]
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC₅₀) or dissociation constants (KD) for this compound and its derivatives on various neuronal or related targets.
| Target Class | Specific Target | Cell Type / Preparation | IC₅₀ / KD | Citation(s) |
| ClC Channels | ClC-Ka | Heterologous Expression | 100 µM | [6] |
| ClC-Ka (this compound Pentamer) | Heterologous Expression | 0.5 µM | [6][10] | |
| TRP Channels | TRPV1 (Potentiation) | Rat DRG Neurons | 4.88 µM | |
| Other | RAD51 Recombinase | Purified Protein | 2 µM (KD) | |
| Neuroprotection (Overall Effect) | Organotypic Hippocampal Slices | 26 µM | [8] |
Key Experimental Protocols
Protocol: Whole-Cell Patch-Clamp Electrophysiology for Target Validation
This protocol describes the standard procedure for evaluating the effect of this compound on ion channel or transporter currents in cultured neurons using the whole-cell voltage-clamp technique.[11][12][13]
Objective: To measure ionic currents through a specific channel or transporter in a neuron before, during, and after the application of this compound to determine its inhibitory effect and calculate the IC₅₀.
Materials:
-
Cells: Primary cultured neurons (e.g., hippocampal, cortical) or a cell line expressing the target of interest, plated on glass coverslips.
-
External (Bath) Solution (ACSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose. Continuously bubbled with 95% O₂/5% CO₂.
-
Internal (Pipette) Solution: Composition depends on the current being isolated. For general chloride currents, a CsCl-based solution is used to block K⁺ currents. Example (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjusted to pH 7.3 with CsOH.
-
This compound Stock Solution: 100 mM this compound in DMSO, stored at -20°C. Diluted to final concentrations in ACSF immediately before use.
-
Equipment: Inverted microscope, micromanipulator, patch-clamp amplifier, data acquisition system, and perfusion system.
Procedure:
-
Preparation: Place a coverslip with cultured neurons into the recording chamber on the microscope stage. Begin continuous perfusion with ACSF at a rate of 1-2 mL/min.
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
Cell Approach and Sealing: Fill a pipette with internal solution and mount it on the headstage. Under visual control, apply positive pressure and approach a healthy-looking neuron. Once the pipette touches the cell membrane, release the positive pressure to allow a high-resistance (GΩ) seal to form.
-
Whole-Cell Configuration: Apply a brief pulse of gentle suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.
-
Recording:
-
Switch the amplifier to voltage-clamp mode. Hold the neuron at a specific potential (e.g., -70 mV).
-
Apply a voltage protocol (e.g., a series of voltage steps or ramps) to elicit the currents of interest. Record a stable baseline current for 3-5 minutes.
-
Switch the perfusion system to an ACSF solution containing the desired concentration of this compound. Record the currents for several minutes until a steady-state effect is observed.
-
Switch the perfusion back to control ACSF to observe washout (reversibility) of the drug effect. Note: this compound binding can be covalent and thus irreversible.
-
-
Data Analysis:
-
Measure the peak amplitude of the current at a specific voltage before and after this compound application.
-
Calculate the percentage of inhibition: (1 - (I_this compound / I_Control)) * 100.
-
Repeat for multiple this compound concentrations and fit the resulting dose-response data to a Hill equation to determine the IC₅₀.
-
Caption: Standard workflow for electrophysiological analysis of this compound effects.
Protocol: Fluorescence Imaging of Intracellular Chloride [Cl⁻]i
This protocol uses the chloride-sensitive fluorescent dye MQAE (N-(6-Methoxyquinolyl)acetoethyl ester) to measure changes in intracellular chloride concentration in response to transporter activity and its inhibition by this compound.[14][15][16]
Objective: To qualitatively or quantitatively measure this compound-sensitive chloride flux in neurons.
Materials:
-
Cells: Cultured neurons on glass-bottom dishes.
-
Dye: MQAE (stock solution in DMSO).
-
Solutions: Krebs-HEPES buffer or ACSF.
-
Equipment: Fluorescence microscope (confocal or two-photon recommended) with appropriate excitation/emission filters (Ex/Em ≈ 350/460 nm).
Procedure:
-
Dye Loading: Incubate the cultured neurons with 5-10 mM MQAE in buffer for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with dye-free buffer to remove extracellular MQAE.
-
Baseline Imaging: Acquire baseline fluorescence images. The fluorescence intensity of MQAE is inversely proportional to [Cl⁻]i (i.e., it is quenched by chloride).
-
Stimulation: Induce chloride flux by altering ion gradients. For example, to measure Cl⁻ influx, perfuse the cells with a high-Cl⁻ buffer after a period in a low-Cl⁻ buffer.
-
Inhibition: Repeat the stimulation protocol in the presence of this compound (pre-incubated for 5-10 minutes). A functional this compound-sensitive Cl⁻ transporter would normally cause a change in fluorescence upon stimulation; this change will be attenuated or blocked by this compound.
-
Data Analysis:
-
Measure the average fluorescence intensity from regions of interest (ROIs) drawn around cell bodies.
-
Plot fluorescence intensity over time. The rate of fluorescence change is proportional to the rate of Cl⁻ flux.
-
Compare the rate of change in the absence and presence of this compound to determine the extent of inhibition.
-
Additional Signaling Interactions and Conclusions
The discovery that this compound is neuroprotective in an ischemic model via inhibition of the TLR2 pathway highlights its potential as a lead compound in non-canonical contexts.[8] This mechanism is distinct from its effects on ion homeostasis and suggests an anti-inflammatory role.
Caption: this compound blocks ischemic injury by suppressing the TLR2-IL-1β signaling axis.
This compound is a powerful but non-specific inhibitor that affects multiple classes of proteins in neuronal cells. Its primary targets are anion transporters of the SLC4 family and certain ClC channels , through which it profoundly impacts ionic and pH homeostasis. However, its "dirty" pharmacological profile also includes modulation of TRP channels and suppression of TLR2-mediated inflammatory signaling . Researchers using this compound must be aware of this target promiscuity and consider the potential for off-target effects. The instability of this compound in aqueous solutions, leading to the formation of more potent oligomers, further complicates its use and necessitates careful experimental controls.[6] Despite these challenges, the diverse biological activities of this compound continue to provide valuable insights into the complex physiology of neuronal cells and offer potential, if unrefined, avenues for therapeutic intervention.
References
- 1. Intracellular pH regulation by acid-base transporters in mammalian neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genomic structure of human anion exchanger 3 and its potential role in hereditary neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EMDB-39034: Human AE3 with NaHCO3- and this compound - Yorodumi [pdbj.org]
- 4. Preemptive Regulation of Intracellular pH in Hippocampal Neurons by a Dual Mechanism of Depolarization-Induced Alkalinization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits Na-K-ATPase activity in porcine nonpigmented ciliary epithelial cells by a Src family kinase-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New light on the "old" chloride channel blocker this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound protects against neuronal injury by blocking Toll-like receptor 2 activated-mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SLC26A11 Inhibition Reduces Oncotic Neuronal Death and Attenuates Stroke Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 14. Two-photon chloride imaging using MQAE in vitro and in vivo. | Semantic Scholar [semanticscholar.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
DIDS as a Research Tool: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) is a potent and widely utilized chemical tool in biological research. Primarily known as an irreversible inhibitor of anion exchange proteins, its utility extends to the study of various cellular processes, including apoptosis and cell volume regulation. This guide provides a comprehensive overview of this compound as a research tool, detailing its mechanism of action, experimental applications, and the signaling pathways it modulates.
Core Mechanism of Action
This compound exerts its primary inhibitory effect by covalently binding to anion transporters, particularly the Band 3 protein (anion exchanger 1 or AE1) in erythrocytes and other anion channels and exchangers.[1] The isothiocyanate groups of this compound react with lysine residues on the target proteins, leading to irreversible inhibition of anion transport, most notably the exchange of chloride (Cl⁻) and bicarbonate (HCO₃⁻).[2] This blockade of anion flux disrupts cellular pH homeostasis, ion gradients, and cell volume.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound varies depending on the target protein and the experimental system. The following tables summarize key quantitative data for this compound across different applications.
Table 1: Inhibitory Concentrations (IC₅₀) of this compound for Various Anion Transporters and Channels
| Target Protein/System | IC₅₀ Value | Cell Type/System | Reference(s) |
| ClC-Ka chloride channel | 100 µM | Mammalian expression systems | [3][4] |
| Bacterial ClC-ec1 Cl⁻/H⁺ exchanger | ~300 µM | Bacterial expression systems | [3][5] |
| Cardiac Sodium Current (INa) | 0.15 mM | Guinea pig ventricular myocytes | [6] |
| VRAC/LRRC8 | 55 ± 2 µM | HEK-293 cells | [7] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Assay/Application | Effective Concentration | Cell Type/Model | Reference(s) |
| Inhibition of RAD51-mediated strand exchange | 0 - 10 µM | In vitro | [2] |
| Inhibition of caspase-3 and -9 activation | 100 µM | Cell-based assays | [2] |
| Neuroprotection assays | 50 - 500 µM | Ischemia-hypoxia models | [4] |
| Vasodilation studies | ~69 µM (IC₅₀) | Cerebral artery smooth muscle | [4] |
| Inhibition of anion exchange in HL-60 cells | Competitive with Cl⁻ | HL-60 cells | [2] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. The following sections provide step-by-step protocols for key experiments.
Preparation and Storage of this compound Stock Solution
Proper preparation and storage of this compound stock solutions are critical for maintaining its activity and ensuring experimental reproducibility.[3][4][8]
-
Solubilization: this compound is poorly soluble in water.[3] Prepare a stock solution in dimethyl sulfoxide (DMSO) at a concentration of 10-50 mM.[4] To aid dissolution, gently warm the solution to 37°C or use an ultrasonic bath.[3]
-
Aliquoting and Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3] Store the aliquots at -20°C or -80°C for long-term storage.[9]
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in the appropriate cell culture medium or buffer. The final DMSO concentration in the experimental setup should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[9]
Anion Exchange Inhibition Assay
This protocol describes a method to measure the inhibition of anion exchange in a cell-based assay.
-
Cell Preparation: Culture cells of interest (e.g., erythrocytes, HEK-293 cells expressing a specific anion exchanger) to the desired confluency.
-
Dye Loading (for fluorescence-based assays): Load the cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM) according to the manufacturer's instructions. This allows for the monitoring of intracellular pH changes resulting from bicarbonate transport.
-
This compound Incubation: Pre-incubate the cells with varying concentrations of this compound (or a vehicle control) in a chloride-free buffer for a specified period (e.g., 30 minutes) to allow for irreversible binding.
-
Initiation of Anion Exchange: Induce anion exchange by adding a buffer containing chloride and bicarbonate.
-
Measurement: Monitor the change in intracellular pH over time using a fluorescence plate reader or microscope. The rate of change in fluorescence is proportional to the anion exchange activity.
-
Data Analysis: Calculate the initial rate of anion exchange for each this compound concentration. Plot the rates against the this compound concentration to determine the IC₅₀ value.
This compound-Induced Apoptosis Assay (Western Blotting for Cleaved Caspase-3)
This protocol details the detection of apoptosis induction by this compound through the analysis of a key apoptotic marker, cleaved caspase-3, using Western blotting.[10][11]
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with this compound at the desired concentration and for various time points (e.g., 6, 12, 24 hours). Include a positive control for apoptosis (e.g., staurosporine) and an untreated negative control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for cleaved caspase-3 and normalize them to a loading control (e.g., β-actin or GAPDH).
Cell Volume Measurement Assay
This protocol describes a method for measuring changes in cell volume in response to this compound treatment using microscopy.[12][13][14]
-
Cell Seeding: Seed adherent cells on glass-bottom dishes or coverslips.
-
Experimental Setup: Place the dish on a microscope stage equipped with a perfusion system to allow for solution changes.
-
Baseline Measurement: Image the cells in an isotonic buffer to establish their baseline volume. Cell volume can be determined using various microscopy techniques, such as 3D reconstruction from confocal z-stacks or by using specific dyes and image analysis software.[13][14]
-
This compound Treatment: Perfuse the cells with a buffer containing this compound at the desired concentration.
-
Time-Lapse Imaging: Acquire images of the cells at regular intervals to monitor changes in their volume over time.
-
Osmotic Challenge (Optional): To investigate the role of this compound in regulatory volume decrease (RVD), first swell the cells by exposing them to a hypotonic solution and then treat with this compound to observe its effect on the subsequent volume recovery.
-
Data Analysis: Analyze the images to quantify the cell volume at each time point. Plot the relative cell volume over time to visualize the effect of this compound.
Signaling Pathways and Experimental Workflows
This compound can be used to investigate and modulate various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these pathways and experimental workflows.
Caption: this compound irreversibly inhibits anion exchangers by covalently binding to them.
Caption: this compound can influence apoptosis by modulating mitochondrial VDAC.
Caption: Experimental workflow for assessing this compound's effect on cell volume regulation.
Conclusion
This compound remains an invaluable tool for researchers investigating a multitude of cellular functions. Its well-characterized inhibitory action on anion transporters provides a powerful method for dissecting the roles of these proteins in cellular physiology and pathophysiology. Furthermore, its effects on apoptosis and cell volume regulation open up avenues for its use in diverse research areas, from cancer biology to neuroscience. By understanding its mechanisms of action and employing robust experimental protocols, researchers can continue to leverage this compound to gain deeper insights into complex biological processes.
References
- 1. Probes for Ion Channels and Carriers—Section 16.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ss-lipotropin-1-10-porcine.com [ss-lipotropin-1-10-porcine.com]
- 4. lb-agar-miller.com [lb-agar-miller.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibition of sodium current by chloride channel blocker 4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid (this compound) in guinea pig cardiac ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparative Effects of Chloride Channel Inhibitors on LRRC8/VRAC-Mediated Chloride Conductance [frontiersin.org]
- 8. phytotechlab.com [phytotechlab.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Single Cell Volume Measurement Utilizing the Fluorescence Exclusion Method (FXm) [bio-protocol.org]
- 13. Cell volume measurements by optical transmission microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Volume Measurements by Optical Transmission Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DIDS for Inhibiting Anion Transporters
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) is a potent and widely utilized inhibitor of anion transport across biological membranes. Its primary mechanism of action involves the covalent modification of lysine residues on anion transport proteins, leading to irreversible inhibition.[1] this compound has been instrumental in the characterization of various anion transporters, particularly those belonging to the Solute Carrier (SLC) families SLC4 and SLC26, as well as the ClC family of chloride channels.[1][2] This guide provides a comprehensive overview of this compound, including its inhibitory properties, experimental protocols for its use, and its impact on cellular signaling pathways.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the inhibitory constants (IC50) of this compound against a range of anion transporters. These values provide a quantitative measure of the concentration of this compound required to inhibit the transporter's activity by 50%.
| Transporter Family | Transporter | System | IC50 (µM) | Reference(s) |
| ClC Family | ClC-Ka | Chloride Channel | 100 | [1][3] |
| ClC-ec1 | Cl-/H+ Exchanger | ~300 | [1][3] | |
| SLC4 Family | Anion Exchanger 1 (AE1) | Erythrocytes | Not specified | [4] |
| NBCe1-A | Na+/HCO3- Cotransporter | ~36-40 | ||
| Other | Spontaneous Transient Inward Currents (STICs) | Rabbit Portal Vein Smooth Muscle Cells | 210 | [3] |
| Myogenic Tone | Rat Cerebral Arteries | 69 ± 14 | [3] | |
| Sarcoplasmic Reticulum Anion Efflux | Phosphate Efflux | 3 | [5] | |
| Sarcoplasmic Reticulum Ca2+ Transport | In the presence of oxalate or phosphate | 4 | [5] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protocol 1: Measurement of Anion Exchange Activity using BCECF-AM
This protocol describes the use of the pH-sensitive fluorescent dye BCECF-AM to measure the activity of Cl-/HCO3- exchangers and its inhibition by this compound.
Materials:
-
Cells expressing the anion exchanger of interest
-
HEPES-buffered saline (HBS)
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
This compound
-
Fluorometer or fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Culture cells to an appropriate confluency on coverslips or in a multi-well plate.
-
Dye Loading:
-
Prepare a stock solution of BCECF-AM in DMSO.
-
Dilute the BCECF-AM stock solution in HBS to a final concentration of 2-5 µM.
-
Incubate the cells with the BCECF-AM solution for 30-60 minutes at 37°C.
-
Wash the cells three times with HBS to remove extracellular dye.
-
-
Baseline Fluorescence Measurement:
-
Place the coverslip in a perfusion chamber on the stage of the fluorescence imaging system.
-
Excite the cells at two wavelengths (e.g., 490 nm and 440 nm) and measure the emission at ~535 nm.
-
Record the baseline fluorescence ratio (490/440 nm).
-
-
Induction of Anion Exchange:
-
Perfuse the cells with a bicarbonate-free, Cl--containing solution to load the cells with Cl-.
-
Switch to a Cl--free, bicarbonate-containing solution to initiate Cl-/HCO3- exchange, which will cause an intracellular alkalinization.
-
Monitor the change in the fluorescence ratio, which reflects the change in intracellular pH (pHi).
-
-
Inhibition with this compound:
-
Pre-incubate the cells with the desired concentration of this compound in HBS for 15-30 minutes before inducing anion exchange.
-
Repeat steps 4.3 and 4.4 in the presence of this compound.
-
-
Data Analysis:
-
Calibrate the fluorescence ratio to pHi values using the nigericin/high K+ method.
-
Calculate the rate of pHi change (dpHi/dt) as a measure of anion exchanger activity.
-
Determine the concentration-dependent inhibition by this compound and calculate the IC50 value.
-
Protocol 2: Measurement of Intracellular Chloride Concentration using MQAE
This protocol outlines the use of the chloride-sensitive fluorescent dye MQAE to monitor changes in intracellular chloride concentration ([Cl-]i) upon inhibition of anion transporters by this compound.
Materials:
-
Cells of interest
-
N-(6-Methoxyquinolyl) acetoethyl ester (MQAE)
-
This compound
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes or appropriate microplates.
-
Dye Loading:
-
Baseline Fluorescence Measurement:
-
Inhibition with this compound:
-
Treat the cells with varying concentrations of this compound.
-
Monitor the change in MQAE fluorescence over time. A decrease in fluorescence intensity corresponds to an increase in intracellular chloride concentration.
-
-
Calibration:
-
At the end of each experiment, calibrate the fluorescence signal to [Cl-]i. This can be achieved by permeabilizing the cells to Cl- using a cocktail of ionophores (e.g., nigericin and tributyltin) in solutions with known Cl- concentrations.
-
-
Data Analysis:
-
Convert fluorescence intensity values to [Cl-]i using the calibration curve.
-
Analyze the effect of this compound on the rate and extent of [Cl-]i changes.
-
Protocol 3: Western Blot for Apoptosis-Related Proteins
This protocol details the detection of cytochrome c release and caspase-3 activation, key markers of apoptosis, in response to this compound treatment.
Materials:
-
Cells treated with this compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cytochrome c, anti-caspase-3, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with the desired concentration of this compound for the specified time to induce apoptosis.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-cytochrome c, anti-cleaved caspase-3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
-
Compare the levels of cytochrome c in the cytosolic fraction and the levels of cleaved caspase-3 between control and this compound-treated samples.
-
Mandatory Visualization
Signaling Pathway: this compound-Induced Mitochondrial Apoptosis
The following diagram illustrates the proposed signaling pathway through which this compound can induce apoptosis. By inhibiting anion transporters, this compound can lead to ionic dysregulation and cellular stress, ultimately triggering the intrinsic (mitochondrial) pathway of apoptosis.
Caption: this compound-induced apoptosis via the mitochondrial pathway.
Experimental Workflow: Screening for Anion Transporter Inhibitors
This diagram outlines a typical workflow for screening and characterizing potential inhibitors of a specific anion transporter, using this compound as a positive control.
Caption: Workflow for anion transporter inhibitor discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Anion exchanger family - Wikipedia [en.wikipedia.org]
- 3. apexbt.com [apexbt.com]
- 4. Kinetic mechanism of this compound binding to band 3 (AE1) in human erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. hamamatsu.com [hamamatsu.com]
The Impact of DIDS on Intracellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) is a widely utilized chemical tool, primarily known for its potent, irreversible inhibition of anion exchange transporters. This technical guide provides an in-depth analysis of the multifaceted effects of this compound on key intracellular signaling pathways. Beyond its classical role in disrupting ion transport, this compound elicits significant downstream consequences, notably inducing apoptosis and modulating cellular responses through pathways such as MAPK and PI3K/Akt, as well as influencing intracellular calcium and pH homeostasis. This document synthesizes quantitative data, details experimental methodologies for studying these effects, and provides visual representations of the involved signaling cascades to serve as a comprehensive resource for researchers in cellular biology and drug development.
Core Mechanism of Action: Anion Exchange Inhibition
This compound covalently binds to and inhibits anion exchange proteins, most notably the Band 3 protein (anion exchanger 1 or AE1) in erythrocytes, which is responsible for the electroneutral exchange of chloride (Cl⁻) and bicarbonate (HCO₃⁻). This inhibition disrupts intracellular pH (pHi) regulation and cellular volume control. The isothiocyanate groups of this compound form covalent bonds with lysine residues on the transporter protein, leading to irreversible inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound across various cellular targets and processes.
Table 1: Inhibitory Concentrations (IC₅₀) of this compound on Various Transporters and Channels
| Target | System/Cell Type | IC₅₀ | Reference(s) |
| ClC-Ka chloride channel | - | 100 µM | [1] |
| ClC-ec1 Cl⁻/H⁺ exchanger | Bacterial | ~300 µM | [1] |
| Spontaneous Transient Inward Currents (STICs) | Rabbit portal vein muscle cells | 210 µM | [1] |
| Myogenic Tone | Cerebral artery smooth muscle | 69 ± 14 µM | [1] |
| Anion Exchange | Ehrlich ascites tumor cells | Ki ≈ 2 µM (reversible) | [2] |
| Pendrin (anion exchanger) | - | 15.5 ± 1.5 µM | [3] |
Table 2: Effects of this compound on Apoptotic Markers
| Apoptotic Marker | Cell Type | This compound Concentration | Treatment Duration | Observed Effect | Reference(s) |
| Caspase-3 | Hippocampal Neurons | 40 µM, 400 µM | 24 hours | Increased expression | [4] |
| Cytochrome C | Hippocampal Neurons | 40 µM, 400 µM | 24 hours | Increased expression | [4] |
| c-Jun N-terminal kinase 3 (JNK3) | Hippocampal Neurons | 40 µM, 400 µM | 24 hours | Increased expression | [4] |
| Caspase-3 Activity | - | Varies | Varies | Dose-dependent increase | [5][6] |
Table 3: Effects of this compound on Intracellular pH and Calcium
| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference(s) |
| Intracellular pH (pHi) | Rabbit Reticulocytes | Dose-dependent | Cytoplasmic acidification | [7] |
| Intracellular pH (pHi) | Rat Lymphocytes | 125 µM | Blocked decrease in pHi upon Cl⁻ re-exposure | [8] |
| Intracellular Calcium ([Ca²⁺]i) | Cortical and Retinal Cells | - | Basal [Ca²⁺]i of 43-50 nM after loading with Fura-2 AM | [9] |
This compound and Apoptosis Signaling
This compound is a potent inducer of apoptosis in various cell types, including neurons.[4] This process is mediated through the activation of both intrinsic and extrinsic apoptotic pathways.
Intrinsic (Mitochondrial) Pathway
This compound treatment leads to the upregulation and release of pro-apoptotic factors from the mitochondria. A key event is the release of cytochrome c into the cytosol.[4] Cytosolic cytochrome c then participates in the formation of the apoptosome, which subsequently activates initiator caspases.
Caspase Activation
The apoptotic cascade culminates in the activation of executioner caspases, most notably caspase-3 . This compound treatment has been shown to significantly increase the expression and activity of caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[4][5]
JNK Signaling in Apoptosis
The c-Jun N-terminal kinase (JNK) pathway, a component of the mitogen-activated protein kinase (MAPK) family, is also implicated in this compound-induced apoptosis. This compound treatment increases the expression of JNK3 , a neuron-specific isoform of JNK, which contributes to the apoptotic signaling cascade.[4]
Modulation of MAPK/ERK Signaling
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a central regulator of cell proliferation, differentiation, and survival. This compound can influence this pathway, although the effects can be cell-type and context-dependent. Studies have shown that changes in intracellular ion concentrations and pH, which are direct consequences of this compound's action, can modulate the phosphorylation status and activity of ERK1/2.[10]
Impact on Intracellular pH and Calcium Signaling
Intracellular pH (pHi)
By inhibiting bicarbonate transport, this compound directly impacts the cell's primary mechanism for regulating pHi. This typically leads to intracellular acidification.[7] Changes in pHi can have widespread effects on enzyme activity, protein conformation, and the progression of cellular processes like the cell cycle.[11][12]
Calcium ([Ca²⁺]i) Signaling
Intracellular calcium is a ubiquitous second messenger involved in a vast array of cellular functions. While direct, quantitative measurements of this compound-induced changes in cytosolic calcium are complex, the disruption of ion gradients and membrane potential caused by this compound can indirectly influence Ca²⁺ homeostasis. The function of many calcium channels and pumps is sensitive to changes in membrane potential and pHi, suggesting that this compound can modulate calcium signaling dynamics.
Experimental Protocols
Western Blot Analysis of Apoptosis-Related Proteins
This protocol details the detection of proteins such as cleaved caspase-3, cytochrome c, and phosphorylated JNK following this compound treatment.
Materials:
-
Cells of interest
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cytochrome c, anti-phospho-JNK)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentration of this compound (e.g., 40-400 µM) or vehicle control (DMSO) for the specified duration (e.g., 24 hours).[4]
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Measurement of Intracellular Calcium with Fura-2 AM
This protocol describes the ratiometric measurement of intracellular calcium concentration changes.
Materials:
-
Cells grown on coverslips
-
This compound
-
Fura-2 AM (stock solution in DMSO)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
Fluorescence microscope with excitation wavelengths of 340 nm and 380 nm and an emission filter at ~510 nm.
Procedure:
-
Dye Loading: Incubate cells with Fura-2 AM (e.g., 1-5 µM) and Pluronic F-127 in HBSS for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells.
-
Imaging Setup: Mount the coverslip on the microscope stage.
-
Baseline Measurement: Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.
-
This compound Application: Perfuse the cells with HBSS containing the desired concentration of this compound.
-
Data Acquisition: Continue to acquire ratiometric fluorescence images during and after this compound application.
-
Analysis: Calculate the ratio of the fluorescence intensities (F₃₄₀/F₃₈₀). An increase in this ratio corresponds to an increase in intracellular calcium concentration. Calibrate the ratios to absolute calcium concentrations if required, using ionomycin and EGTA.
Measurement of Intracellular pH with BCECF-AM
This protocol details the ratiometric measurement of intracellular pH.
Materials:
-
Cell suspension or cells on coverslips
-
This compound
-
BCECF-AM (stock solution in DMSO)
-
HEPES-buffered saline solution (HBSS)
-
Fluorescence spectrophotometer or microscope with excitation wavelengths of ~490 nm and ~440 nm (isosbestic point) and an emission filter at ~535 nm.
Procedure:
-
Dye Loading: Incubate cells with BCECF-AM (e.g., 1-5 µM) in HBSS for 15-30 minutes at 37°C.
-
Washing: Wash the cells with HBSS to remove extracellular dye.
-
Measurement Setup: Place the cell suspension in a cuvette or the coverslip on a microscope stage.
-
Baseline Measurement: Record the baseline fluorescence ratio by exciting at ~490 nm and ~440 nm and measuring the emission at ~535 nm.
-
This compound Application: Add the desired concentration of this compound to the cell suspension or perfusion medium.
-
Data Acquisition: Continuously record the fluorescence ratio after the addition of this compound.
-
Analysis: Calculate the ratio of the fluorescence intensities (F₄₉₀/F₄₄₀). A decrease in this ratio indicates intracellular acidification. Calibrate the ratios to pH values using nigericin in buffers of known pH.
Conclusion
This compound serves as a critical tool for investigating the roles of anion transporters in cellular physiology. However, its effects extend far beyond simple ion channel blockade. Researchers and drug development professionals must consider its profound impact on fundamental intracellular signaling pathways, including the induction of apoptosis via mitochondrial and JNK-dependent mechanisms, and its modulation of MAPK/ERK signaling and intracellular pH and calcium homeostasis. A thorough understanding of these multifaceted effects is essential for the accurate interpretation of experimental results and for the evaluation of therapeutic strategies that may involve the modulation of these pathways. The protocols and data presented in this guide offer a framework for the systematic investigation of this compound's influence on cellular function.
References
- 1. apexbt.com [apexbt.com]
- 2. Identification of the anion exchange protein of Ehrlich cells: a kinetic analysis of the inhibitory effects of 4,4'-diisothiocyano-2,2'-stilbene-disulfonic acid (this compound) and labeling of membrane proteins with 3H-DIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of anion exchange and small-molecule inhibition of pendrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (4,4-diisothiocyanatostilbenedisulphonic acid) induces apoptotic cell death in a hippocampal neuronal cell line and is not neuroprotective against ischemic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Perturbation of intracellular pH by this compound on endocytosis of transferrin and iron uptake in rabbit reticulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Calcium Imaging of AM Dyes Following Prolonged Incubation in Acute Neuronal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Site-specific Phosphorylation Dynamics of Human Protein Kinases during Mitotic Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single-cell intracellular pH dynamics regulate the cell cycle by timing the G1 exit and G2 transition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
Understanding the role of DIDS in electrophysiology studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) is a widely utilized chemical tool in the field of electrophysiology.[1] Primarily known as a potent and largely irreversible inhibitor of anion exchange proteins, its application has been instrumental in dissecting the physiological roles of various ion channels and transporters.[2] This technical guide provides an in-depth overview of the core principles of using this compound in electrophysiology studies, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows. Understanding the precise mechanism of action and experimental considerations of this compound is crucial for its effective use in research and drug development. While a valuable tool, it is important to note that this compound can have off-target effects and its stability in aqueous solutions can impact experimental outcomes.[3]
Mechanism of Action
This compound exerts its primary inhibitory effect by covalently binding to an outward-facing lysine residue on anion exchangers, leading to an irreversible blockade of their function.[4] This interaction is initially reversible but becomes irreversible over time.[2] While it is a classical inhibitor of the SLC4 family of bicarbonate transporters (anion exchangers), its effects are not entirely specific. This compound has been shown to modulate the activity of a variety of other ion channels and transporters, making it a broad-spectrum anion transport inhibitor.[4][5]
A critical consideration when using this compound is its stability in aqueous solutions. This compound can hydrolyze and multimerize into polythioureas, which can be significantly more potent inhibitors of certain channels than this compound itself.[1][3] This highlights the importance of preparing fresh solutions and understanding the potential for variability in its effects.
Quantitative Data: Inhibitory Profile of this compound
The inhibitory potency of this compound varies depending on the specific ion channel or transporter. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against several key targets.
| Target | IC50 | Cell/System Type | Notes |
| ClC-Ka Chloride Channel | 100 µM | Mammalian expression systems | A commonly cited value for this chloride channel.[3][4][6] |
| ClC-ec1 Cl⁻/H⁺ Exchanger | ~300 µM | Bacterial expression systems | Demonstrates its action on chloride/proton exchangers.[3][4][6] |
| Calcium-activated Chloride Current (ICl(ca)) | 210 µM | Rabbit portal vein smooth muscle cells | Affects spontaneous transient inward currents (STICs).[6] |
| Myogenic Tone | 69 ± 14 µM | Rat cerebral arteries | Indicates a vasodilatory effect.[4][6] |
| Intracellular Chloride Channels | 7 µM | Rat heart mitochondrial and lysosomal vesicles | Shows high potency on intracellular channels.[7] |
| Deformation-induced Cation Flux | ~1 µM | Human erythrocytes | Inhibits cation movement through Band 3.[8] |
Key Applications in Electrophysiology
This compound is a versatile tool with numerous applications in electrophysiology, including:
-
Characterization of Anion Exchangers: Its primary use is to identify and characterize the function of chloride-bicarbonate and other anion exchangers in various cell types.
-
Investigation of Intracellular pH Regulation: By blocking bicarbonate transport, this compound can be used to study the mechanisms that regulate intracellular pH (pHi).[2]
-
Studying Cell Volume Regulation: Anion transport is crucial for regulating cell volume, and this compound can be employed to investigate these processes.
-
Neuroprotection and Apoptosis Research: this compound has been shown to have neuroprotective effects in some models of ischemia by suppressing inflammatory pathways.[3] Conversely, it can also induce apoptosis in certain neuronal cell lines.[6]
-
Drug Screening and Development: this compound can be used as a reference compound in high-throughput screening assays to identify novel modulators of anion transport.
Experimental Protocols
Preparation of this compound Stock Solution
Accurate and consistent preparation of this compound solutions is critical for reproducible experimental results.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
WEIGH this compound powder in a microcentrifuge tube.
-
ADD the appropriate volume of DMSO to achieve a stock concentration of >10 mM.
-
VORTEX vigorously to dissolve the powder. Gentle warming to 37°C or sonication can aid in dissolution.[4]
-
ALIQUOT the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
STORE the aliquots at ≤ -20°C, protected from light.
Whole-Cell Patch-Clamp Protocol to Measure this compound Inhibition
This protocol describes a general procedure for assessing the inhibitory effect of this compound on a target ion channel using the whole-cell patch-clamp technique.
Materials:
-
Cells expressing the ion channel of interest
-
Extracellular (bath) solution
-
Intracellular (pipette) solution
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
This compound stock solution
Protocol:
-
PREPARE the cell culture for recording by placing the coverslip with adherent cells into the recording chamber on the microscope stage.
-
PULL patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
FILL the patch pipette with the appropriate intracellular solution and mount it on the pipette holder.
-
APPROACH a target cell with the patch pipette while applying positive pressure.
-
FORM a gigaohm seal ( >1 GΩ) between the pipette tip and the cell membrane by releasing the positive pressure and applying gentle suction.
-
RUPTURE the cell membrane by applying a brief pulse of strong suction to achieve the whole-cell configuration.
-
RECORD baseline channel activity using a suitable voltage-clamp protocol (e.g., voltage steps or ramps) to elicit the currents of interest.
-
APPLY this compound by perfusing the recording chamber with an extracellular solution containing the desired final concentration of this compound. This is achieved by diluting the this compound stock solution into the bath solution immediately before application.
-
MONITOR the channel activity continuously during and after this compound application to observe the time course of inhibition.
-
WASH OUT this compound by perfusing the chamber with the control extracellular solution to assess the reversibility of the inhibition.
-
ANALYZE the data by measuring the current amplitude before, during, and after this compound application to determine the percentage of inhibition.
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptotic Signaling Pathway
In some neuronal cell types, this compound has been shown to induce apoptosis through the activation of multiple pathways.[6] The following diagram illustrates a potential signaling cascade.
Caption: this compound-induced apoptosis can be mediated by both mitochondrial and JNK3 pathways.
Neuroprotective Signaling Pathway of this compound
In models of in vitro ischemia, this compound has demonstrated neuroprotective effects by inhibiting the Toll-like receptor 2 (TLR2) signaling pathway.[3]
References
- 1. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 2. Perturbation of intracellular pH by this compound on endocytosis of transferrin and iron uptake in rabbit reticulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound protects against neuronal injury by blocking Toll-like receptor 2 activated-mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis - Wikipedia [en.wikipedia.org]
- 6. This compound (4,4-Diisothiocyanatostilbenedisulphonic Acid) Induces Apoptotic Cell Death in a Hippocampal Neuronal Cell Line and Is Not Neuroprotective against Ischemic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on 4,4'-Diisothiocyano-2,2'-stilbenedisulfonic Acid (DIDS) as a Covalent and Irreversible Inhibitor
This technical guide provides a comprehensive overview of 4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid (this compound), a widely utilized chemical probe known for its function as a covalent and irreversible inhibitor. This compound is particularly recognized for its potent blockade of anion transporters and channels. This document details its mechanism of action, primary protein targets, quantitative inhibitory data, and its influence on various signaling pathways. Furthermore, it provides detailed experimental protocols and visual diagrams to facilitate its effective use in research and development.
Core Mechanism of Covalent and Irreversible Inhibition
This compound functions through a two-step mechanism: an initial, rapid reversible binding to the target protein, followed by a slower, time-dependent formation of an irreversible covalent bond. The molecule's two sulfonate groups, which are negatively charged at physiological pH, facilitate the initial electrostatic interaction with positively charged residues in the binding pocket of its target proteins.
The key to its irreversible action lies in its two highly reactive isothiocyanate (-N=C=S) groups. These electrophilic groups react with nucleophilic residues on the protein, primarily the ε-amino group of lysine residues, to form a stable thiourea linkage.[1] While lysine is the principal target, reactions with other nucleophilic residues, such as the thiol groups of cysteines, have also been reported.[1] This covalent modification permanently alters the protein's structure and function, leading to irreversible inhibition. The rate of this covalent reaction is notably temperature-dependent, being significantly slower at lower temperatures.[2]
References
A Technical Guide to the Dual Inhibitory Mechanisms of DIDS
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid (DIDS) is a potent and widely utilized chemical probe for studying anion transport systems.[1] Its utility stems from its ability to inhibit anion exchange, primarily through interaction with proteins such as the Band 3 anion exchanger (AE1) in erythrocytes.[1][2] A key feature of this compound is its dual mechanism of inhibition, initially binding reversibly and subsequently forming an irreversible covalent bond.[3] This technical guide provides an in-depth exploration of the reversible and irreversible inhibitory actions of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and relevant signaling pathways.
Core Concepts: Reversible and Irreversible Inhibition by this compound
This compound exhibits a two-step inhibitory mechanism on its primary target, the Band 3 anion exchanger.[4] The initial interaction is a reversible, non-covalent binding, which is then followed by a slower, temperature-dependent formation of a covalent bond, leading to irreversible inhibition.[2][3]
-
Reversible Inhibition: This initial phase is characterized by a rapid and competitive binding of this compound to the anion transport site.[5] This non-covalent interaction is sufficient to block the normal physiological function of the transporter. The reversible binding is an equilibrium process, and the inhibitor can dissociate from the enzyme.[6][7]
-
Irreversible Inhibition: Following reversible binding, the isothiocyanate groups of this compound react covalently with nucleophilic residues on the target protein, most notably lysine residues.[8][9] This covalent modification permanently inactivates the transporter.[10][11] The rate of this irreversible reaction is influenced by factors such as temperature and pH.[2]
Quantitative Data on this compound Inhibition
The following tables summarize key quantitative parameters for this compound inhibition, primarily focusing on its interaction with the Band 3 anion exchanger.
| Parameter | Value | Target/System | Conditions | Reference(s) |
| Dissociation Constant (KD) | 2.53 x 10⁻⁸ M | Band 3 protein (human erythrocytes) | 0°C, pH 7.3 | [2] |
| Association Rate Constant (k+1) | (3.72 ± 0.42) x 10⁵ M⁻¹ s⁻¹ | Band 3 protein (human erythrocytes) | 0°C, pH 7.3 | [2] |
| Dissociation Rate Constant (k-1) | (9.40 ± 0.68) x 10⁻³ s⁻¹ | Band 3 protein (human erythrocytes) | 0°C, pH 7.3 | [2] |
| Inhibitory Constant (Ki) | ~2 µM | Anion exchanger (Ehrlich ascites tumor cells) | Competitive inhibition, zero chloride concentration | [5] |
| Half-maximal Inhibitory Concentration (IC50) | 100 µM | ClC-Ka chloride channel | N/A | [8][12][13] |
| Half-maximal Inhibitory Concentration (IC50) | ~300 µM | Bacterial ClC-ec1 Cl⁻/H⁺ exchanger | N/A | [8][12] |
| Half-maximal Inhibitory Concentration (IC50) | 69 ± 14 µM | Vasodilatory effect on cerebral artery smooth muscle cells | N/A | [8] |
| Apparent Half-maximal Inhibition (K1/2) | 1 µM | Deformation-induced cation flux (human erythrocytes) | N/A | [14] |
Experimental Protocols
Protocol 1: Assessing Reversible vs. Irreversible Inhibition using a Jump-Dilution Experiment
This protocol is designed to distinguish between reversible and irreversible inhibition by observing the recovery of enzyme activity after rapid dilution of the enzyme-inhibitor complex.[15]
Materials:
-
Isolated enzyme/transporter preparation (e.g., erythrocyte ghosts for Band 3)
-
This compound solution
-
Substrate solution (e.g., radiolabeled anions like ³⁵SO₄²⁻ for Band 3)
-
Assay buffer
-
Quenching solution
-
Scintillation counter or other appropriate detection system
Methodology:
-
Pre-incubation: Incubate a concentrated solution of the enzyme with a high concentration of this compound to ensure complete inhibition.
-
Rapid Dilution: Rapidly dilute the enzyme-DIDS mixture into a larger volume of assay buffer containing the substrate. The dilution factor should be large enough to reduce the free this compound concentration to a level that would cause minimal inhibition if the binding is reversible.
-
Time-course Measurement: Measure the enzyme activity at various time points immediately following dilution.
-
Data Analysis:
-
Irreversible Inhibition: No recovery of enzyme activity will be observed over time.
-
Rapidly Reversible Inhibition: Full enzyme activity will be restored almost instantaneously upon dilution.
-
Slowly Reversible Inhibition: A gradual, exponential increase in enzyme activity will be observed as the inhibitor dissociates from the enzyme.
-
Protocol 2: Determining Kinetic Parameters of Reversible this compound Binding using Radiolabeled this compound
This protocol utilizes tritiated this compound ([³H]this compound) to directly measure the association and dissociation rates of reversible binding.[2]
Materials:
-
[³H]this compound of known specific activity
-
Erythrocyte suspension or other cellular/membrane preparation
-
Assay buffer (e.g., 165 mM KCl, pH 7.3)
-
Ice bath
-
Filtration apparatus with appropriate filters
-
Scintillation fluid and counter
Methodology for Association Kinetics:
-
Preparation: Pre-cool all solutions and the cell suspension to 0°C to minimize irreversible binding.
-
Initiation: Add a known concentration of [³H]this compound to the cell suspension to initiate the binding reaction.
-
Sampling: At various time points, take aliquots of the suspension and immediately filter them to separate the cells (with bound [³H]this compound) from the unbound [³H]this compound in the supernatant.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound [³H]this compound.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³H]this compound over time to determine the association rate.
Methodology for Dissociation Kinetics:
-
Equilibration: Incubate the cell suspension with [³H]this compound at 0°C until binding equilibrium is reached.
-
Initiation of Dissociation: Add a large excess of unlabeled this compound to the suspension to prevent re-binding of dissociated [³H]this compound.
-
Sampling and Quantification: Follow steps 3-5 of the association kinetics protocol at various time points after the addition of unlabeled this compound.
-
Data Analysis: Plot the decrease in bound [³H]this compound over time to determine the dissociation rate.
Protocol 3: Identifying Covalent Binding Sites using Mass Spectrometry
This protocol outlines a general workflow to identify the amino acid residues that are covalently modified by this compound.[9][16]
Materials:
-
Purified target protein
-
This compound
-
Proteolytic enzyme (e.g., trypsin)
-
Mass spectrometer (e.g., LC-MS/MS)
-
Reagents for protein digestion and sample preparation for mass spectrometry
Methodology:
-
Incubation: Incubate the purified protein with and without this compound under conditions that promote covalent modification.
-
Removal of Excess this compound: Remove unbound this compound by dialysis or size-exclusion chromatography.
-
Proteolytic Digestion: Digest both the this compound-treated and untreated protein samples with a protease (e.g., trypsin) to generate smaller peptides.
-
Mass Spectrometry Analysis: Analyze the peptide mixtures by LC-MS/MS.
-
Data Analysis: Compare the mass spectra of the this compound-treated and untreated samples. Identify peptides in the this compound-treated sample that show a mass shift corresponding to the addition of a this compound molecule. The sequence of these modified peptides will reveal the site of covalent attachment.
Visualizations
Signaling and Inhibition Mechanisms
Caption: Mechanism of this compound inhibition on an anion transporter.
Caption: Experimental workflow for characterizing this compound inhibition.
Caption: Impact of this compound on cellular signaling pathways.
Conclusion
This compound remains an invaluable tool in the study of anion transport and its physiological roles. Its dual mechanism of reversible and irreversible inhibition provides a unique means to probe the structure and function of its target proteins. A thorough understanding of its kinetic parameters and the experimental methodologies to characterize its action is crucial for its effective application in research and drug development. The data and protocols presented in this guide offer a comprehensive resource for scientists working with this potent inhibitor. Further research into the broader impacts of this compound on cellular signaling pathways will continue to uncover new avenues for its application in understanding and potentially treating a variety of pathological conditions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Reversible this compound binding to band 3 protein in human erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Kinetic mechanism of this compound binding to band 3 (AE1) in human erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the anion exchange protein of Ehrlich cells: a kinetic analysis of the inhibitory effects of 4,4'-diisothiocyano-2,2'-stilbene-disulfonic acid (this compound) and labeling of membrane proteins with 3H-DIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aklectures.com [aklectures.com]
- 7. knyamed.com [knyamed.com]
- 8. cachannelblockers.com [cachannelblockers.com]
- 9. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. apexbt.com [apexbt.com]
- 14. This compound inhibition of deformation-induced cation flux in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DIDS Hydrolysis and Multimerization in Aqueous Solutions
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-Diisothiocyanato-2,2'-stilbenedisulfonate (DIDS) is a widely utilized chemical tool for the irreversible inhibition of anion exchange proteins. Despite its extensive use in biological research, the intrinsic chemical stability of this compound in aqueous solutions—the medium for virtually all biological experiments—is often overlooked. This technical guide provides a detailed examination of the two primary pathways of this compound instability in aqueous environments: hydrolysis and multimerization. By understanding these processes, researchers can ensure the integrity of their experimental results and the effective application of this potent inhibitor. This document outlines the proposed chemical mechanisms, key influencing factors, standardized protocols for stability assessment, and best practices for handling this compound solutions.
Hydrolysis of this compound in Aqueous Solutions
The isothiocyanate (-N=C=S) functional groups are the reactive moieties of this compound responsible for its covalent binding to target proteins. These groups are also susceptible to nucleophilic attack by water, leading to hydrolysis and inactivation of the molecule.
Proposed Mechanism of Hydrolysis
The hydrolysis of an isothiocyanate group is a nucleophilic addition reaction where water or a hydroxide ion acts as the nucleophile, attacking the electrophilic carbon atom of the -N=C=S group. The reaction is significantly faster under basic conditions due to the higher concentration and superior nucleophilicity of the hydroxide ion (OH⁻) compared to water.[1][2] The proposed pathway proceeds via an unstable thiocarbamic acid intermediate, which then decomposes to form the corresponding amine and carbonyl sulfide. The latter is further hydrolyzed to carbon dioxide and hydrogen sulfide.
Factors Influencing Hydrolysis Rate
The rate of this compound hydrolysis is primarily dictated by pH and temperature.
-
pH: The stability of isothiocyanates is highly pH-dependent. While relatively stable at neutral pH, hydrolysis is significantly accelerated under both acidic and, more notably, basic conditions.[3][4][5] Alkaline hydrolysis is generally faster due to the prevalence of the stronger nucleophile, OH⁻.
-
Temperature: As with most chemical reactions, an increase in temperature provides the necessary activation energy, accelerating the rate of hydrolysis.[6][7][8] Therefore, storing this compound solutions, especially aqueous working solutions, at elevated temperatures will lead to rapid degradation.
-
Buffer Composition: While less documented for this compound specifically, buffer nucleophiles (e.g., Tris, which contains a primary amine) could potentially react with the isothiocyanate groups, competing with hydrolysis and protein binding. Using non-nucleophilic buffers such as HEPES or phosphate is advisable.
Quantitative Data on this compound Hydrolysis
Specific kinetic data, such as half-life (t½) or rate constants (k) for this compound hydrolysis across a range of conditions, are not well-documented in publicly accessible literature. However, based on the known chemistry of isothiocyanates and stability studies of other pharmaceuticals, a pseudo-first-order degradation kinetic is expected.[9][10][11]
Table 1: Summary of Quantitative Hydrolysis Data for this compound
| Parameter | Condition | Value | Citation |
| Half-life (t½) | pH 4, 20°C | Data not available; expected to be more stable than at alkaline pH. | Based on general isothiocyanate chemistry[4][5] |
| pH 7, 20°C | Data not available; considered the most stable aqueous condition. | Based on general isothiocyanate chemistry[4][5] | |
| pH 9, 20°C | Data not available; expected to be significantly shorter than at neutral pH. | Based on general isothiocyanate chemistry[4][5] | |
| Rate Constant (k) | Various | Data not available in reviewed literature. | - |
| Activation Energy | Various | Data not available in reviewed literature. | - |
Note: The absence of specific data highlights the importance of empirical stability testing for any experimental system utilizing this compound.
Experimental Protocol for Studying this compound Hydrolysis (Forced Degradation)
A forced degradation study is essential to understand the stability profile of this compound under specific experimental conditions.[12][13] A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of this analysis.[14]
Methodology Details:
-
Preparation of Solutions: A concentrated stock solution of this compound should be prepared in an aprotic solvent like DMSO, where it is more stable.[15] Working solutions are then made by diluting the stock into aqueous buffers of desired pH (e.g., acetate for pH 4, HEPES for pH 7, borate for pH 9).
-
Incubation: Samples are incubated at controlled temperatures. A time-zero (t=0) sample should be analyzed immediately after preparation.
-
Sampling: Aliquots are taken at predetermined intervals, and the reaction is quenched, if necessary, by acidification or freezing.
-
HPLC Analysis: A reverse-phase HPLC method with UV detection (this compound has a strong absorbance maximum around 340-350 nm) is used. The method must be "stability-indicating," meaning it can resolve the parent this compound peak from all degradation product peaks.[14]
-
Data Analysis: The peak area of this compound is recorded at each time point. The natural logarithm of the percentage of this compound remaining is plotted against time. For a first-order reaction, this plot will be linear, and the slope can be used to determine the degradation rate constant (k). The half-life is calculated as t½ = 0.693 / k.[16]
Multimerization of this compound in Aqueous Solutions
In addition to hydrolysis, this compound molecules may react with each other, forming covalent multimers or non-covalent aggregates. This process can reduce the effective concentration of monomeric, active this compound.
Proposed Mechanism of Covalent Multimerization
A plausible pathway for covalent multimerization involves a two-step process. First, one this compound molecule undergoes hydrolysis to yield an amino group (-NH₂). This amine, being a potent nucleophile, can then attack the isothiocyanate group of a second, intact this compound molecule. This reaction forms a stable thiourea linkage, resulting in a this compound dimer. This process can theoretically continue, forming larger oligomers.
Non-Covalent Self-Association
The planar, aromatic structure of the stilbene backbone in this compound allows for the possibility of non-covalent self-association or aggregation through hydrophobic interactions and π-π stacking, particularly at high concentrations.[17] This can lead to the formation of soluble aggregates or even precipitation.
Factors Influencing Multimerization
-
Concentration: All forms of multimerization are concentration-dependent. The probability of intermolecular reactions or associations increases significantly at higher this compound concentrations.
-
pH and Temperature: Conditions that favor hydrolysis (e.g., high pH) will increase the concentration of the amine intermediate required for covalent multimerization.
-
Solvent and Ionic Strength: The polarity and ionic strength of the medium can influence non-covalent aggregation by affecting hydrophobic interactions.
Quantitative Data on this compound Multimerization
As with hydrolysis, there is a notable lack of specific quantitative data in the literature regarding the kinetics, equilibrium constants, or extent of this compound self-multimerization or aggregation in aqueous solution.
Table 2: Summary of Quantitative Multimerization Data for this compound
| Parameter | Condition | Value | Citation |
| Dimerization Rate Constant | Various | Data not available in reviewed literature. | - |
| Aggregation Number (N) | Various | Data not available in reviewed literature. | - |
| Critical Aggregation Conc. | Various | Data not available in reviewed literature. | - |
Experimental Protocol for Studying this compound Multimerization
A combination of techniques is required to detect and characterize both covalent and non-covalent multimers.[18]
-
Solution Preparation: Prepare this compound solutions at various concentrations in a chosen buffer (e.g., HEPES or phosphate).
-
Incubation: Allow solutions to incubate for a set period at a controlled temperature to permit multimerization to occur.
-
Analysis Techniques:
-
Dynamic Light Scattering (DLS): This technique measures the hydrodynamic radius of particles in solution and is excellent for detecting the formation of non-covalent aggregates. An increase in the average particle size over time or with increasing concentration would indicate aggregation.[17]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. It can be used to detect the formation of higher molecular weight covalent multimers (dimers, trimers, etc.) which will elute earlier than the this compound monomer.[18]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can directly detect the mass of covalent multimers, providing definitive evidence of their formation and allowing for structural characterization.[19]
-
Best Practices for Preparation and Use of this compound Solutions
To ensure experimental accuracy and reproducibility, researchers should adhere to the following best practices:
-
Stock Solutions: Prepare concentrated stock solutions of this compound in a high-purity, anhydrous, aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Store these stocks in small aliquots at -20°C or -80°C, protected from light and moisture.
-
Working Solutions: Always prepare aqueous working solutions fresh on the day of the experiment by diluting the stock solution into the final experimental buffer immediately before use.
-
pH Control: Use buffers at or near neutral pH (e.g., 6.5-7.5) to minimize the rate of hydrolysis. Avoid highly alkaline buffers (pH > 8.5) for any prolonged incubations.
-
Temperature Control: Keep this compound working solutions on ice and minimize their exposure to room temperature or higher to slow degradation.
-
Use Non-Nucleophilic Buffers: Prefer buffers like HEPES, MES, or phosphate over those with primary amines like Tris.
Conclusion
This compound is a powerful but chemically labile compound in aqueous environments. Its reactivity, essential for its function as a covalent inhibitor, also makes it susceptible to degradation via hydrolysis and multimerization. These instability pathways are highly dependent on solution pH, temperature, and concentration. Researchers must be aware of these properties to avoid experimental artifacts arising from a loss of active, monomeric this compound. By preparing solutions fresh, controlling experimental conditions, and, where necessary, performing empirical stability checks using the protocols outlined herein, scientists can harness the full potential of this compound as a reliable and effective biochemical tool.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Thermal Stability of Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hyperthermia and Heat Stress as Risk Factors for Sudden Infant Death Syndrome: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01970E [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Folding and self-assembly of short intrinsically disordered peptides and protein regions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring aggregates, self-association, and weak interactions in concentrated therapeutic antibody solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijmr.net.in [ijmr.net.in]
Methodological & Application
Application Notes and Protocols: The Use of DIDS in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) is a widely utilized chemical tool in cell biology research. Primarily known as a potent and irreversible inhibitor of anion exchange proteins, particularly the chloride-bicarbonate exchanger, its application in cell culture experiments extends to the modulation of various cellular processes. These include the regulation of intracellular pH, cell volume, and the induction of apoptosis. However, the effects of this compound can be complex and cell-type dependent, necessitating carefully designed experiments and protocols for accurate interpretation of results.[1]
These application notes provide detailed protocols for key experiments involving this compound in a cell culture setting, guidance on data interpretation, and visualization of the underlying signaling pathways.
Mechanism of Action
This compound covalently binds to and inhibits anion exchangers, such as the Band 3 protein in erythrocytes, by reacting with lysine residues.[1] This inhibition disrupts the transport of anions like chloride (Cl⁻) and bicarbonate (HCO₃⁻) across the cell membrane, leading to alterations in intracellular pH and ion homeostasis. The disruption of these fundamental cellular processes can trigger downstream signaling events, including the induction of programmed cell death, or apoptosis. It is important to note that this compound can also have off-target effects and may interact with other cellular components, which should be considered when designing experiments.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in cell culture experiments, compiled from various studies. The optimal concentrations and incubation times are highly cell-type and assay-dependent, and therefore empirical determination is recommended.
Table 1: Effective Concentrations of this compound for Various Cellular Effects
| Cellular Effect | Cell Type | Concentration Range (µM) | Incubation Time | Reference |
| Inhibition of Anion Exchange | Human Erythrocytes | 1 - 10 | Minutes to Hours | [2] |
| Inhibition of Chloride Channels | Rat Heart Mitochondria | 7 (EC50) | Not Specified | [3] |
| Inhibition of Ca2+ Transport | Sarcoplasmic Reticulum | 4 (Half-maximal) | Not Specified | [4] |
| Induction of Apoptosis | Cardiomyocytes | 100 | 30 min pre-treatment | [3] |
| Induction of Apoptosis | Hippocampal Neurons | 40 - 400 | 24 hours | [1] |
Table 2: Example of a Dose-Response Study Design for this compound
| Treatment Group | This compound Concentration (µM) | Number of Replicates |
| Vehicle Control | 0 (e.g., DMSO) | 3-6 |
| Dose 1 | 1 | 3-6 |
| Dose 2 | 10 | 3-6 |
| Dose 3 | 50 | 3-6 |
| Dose 4 | 100 | 3-6 |
| Dose 5 | 200 | 3-6 |
| Dose 6 | 400 | 3-6 |
Experimental Protocols
Assessment of Cell Viability using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cell viability. The assay measures the metabolic activity of cells, which is an indicator of their viability.[5][6]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound treatment).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
Detection of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.[7][8][9]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the appropriate time to induce apoptosis. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Measurement of Caspase-3 Activity
This protocol provides a method to measure the activity of caspase-3, a key executioner caspase in apoptosis, in this compound-treated cells using a fluorometric assay.[10][11][12]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Cell Lysis Buffer
-
Reaction Buffer (containing DTT)
-
96-well black plates
-
Fluorometer
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in the apoptosis protocol.
-
Cell Lysis: After treatment, lyse the cells using the cell lysis buffer according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Assay Reaction: In a 96-well black plate, add 50 µg of protein lysate to each well. Add the reaction buffer and the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Express caspase-3 activity as the fold increase in fluorescence compared to the vehicle control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its study in cell culture.
Caption: this compound inhibits anion exchangers, leading to disrupted ion homeostasis and altered intracellular pH, which in turn induces cellular stress and apoptosis.
Caption: this compound-induced anion exchanger inhibition primarily triggers the intrinsic apoptotic pathway via mitochondrial stress, leading to caspase activation.
Caption: A typical workflow for studying the effects of this compound on cultured cells, from treatment to data analysis.
Conclusion
References
- 1. Inhibition of anion transport across the red cell membrane by dinitrophenylation of a specific lysine residue at the H2this compound binding site of the band 3 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Inhibition of anion channels derived from mitochondrial membranes of the rat heart by stilbene disulfonate--DIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. kumc.edu [kumc.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. mpbio.com [mpbio.com]
- 12. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
Application Notes and Protocols: Effective Concentration of DIDS for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) is a widely utilized chemical tool in in vitro research, primarily known for its potent and often irreversible inhibition of anion exchange proteins. Its application extends to the study of various ion channels, transporters, and enzymes. The effective concentration of this compound is highly dependent on the specific biological question, the cell type under investigation, and the experimental conditions. These application notes provide a comprehensive overview of the effective concentrations of this compound for various in vitro studies, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.
It is crucial to note that this compound can be unstable in aqueous solutions, where it can hydrolyze and form oligomers.[1] These derivatives may exhibit significantly higher potency than this compound itself, a factor to consider in experimental design and data interpretation.[1]
Data Presentation: Effective Concentrations of this compound
The following tables summarize the effective concentrations and IC50 values of this compound across a range of in vitro applications.
Table 1: Inhibition of Anion Exchangers and Channels
| Target | Cell Type / System | Effective Concentration / IC50 | Reference(s) |
| Anion Exchange (Band 3) | Human Erythrocytes | Apparent K1/2 of 1 µM | [2] |
| Anion Exchange | HL-60 cells | Competitive inhibition | [3] |
| ClC-Ka chloride channel | Mammalian | IC50 of 100 µM | [1] |
| ClC-ec1 Cl⁻/H⁺ exchanger | Bacterial | IC50 of ~300 µM | [1] |
| Volume-Regulated Anion Channel (VRAC) | HEK293 cells | Inhibition observed at 30 µM | [4] |
| SLC4A Transporters (most) | Various | Inhibition observed | [5] |
| NBCe1 | Xenopus oocytes | Inhibition constant of 36 µM |
Table 2: Effects on Other Cellular Processes
| Process | Cell Type / System | Effective Concentration | Observed Effect | Reference(s) |
| Iodide Organification | Porcine thyroid cells | IC50 of 50 µM | Inhibition of thyroperoxidase | [6] |
| TSH-induced Iodide Efflux | Porcine thyroid cells | 1 mM | Complete inhibition | [6] |
| Sarcoplasmic Reticulum Anion Efflux | Isolated vesicles | Half-maximal inhibition at 3 µM | Inhibition of phosphate efflux | [7] |
| Sarcoplasmic Reticulum Ca2+ Transport | Isolated vesicles | Half-maximal inhibition at 4 µM | Inhibition of calcium uptake | [7] |
| Apoptosis Induction | Hippocampal neuronal cell line | 40 - 400 µM | Dose-dependent ATP depletion and apoptosis | [8] |
| Caspase Activity | HeLa cell lysates | 50 - 500 µM | Direct inhibition | |
| Intracellular pH Regulation | Rabbit reticulocytes | Dose-dependent | Acidification of cytoplasm | [5] |
| Alkaline Secretion | Duodenal mucosa | 200 µM | Significant reduction | |
| RAD51-mediated Strand Exchange | In vitro assay | 0 - 10 µM | Inhibition | [2] |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
This protocol outlines the steps to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid)
-
Dimethyl sulfoxide (DMSO) for this compound stock solution
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well microplates
-
Microplate reader (570 nm and 630 nm reference wavelength)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Prepare serial dilutions of this compound in serum-free culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 200, 400, 500 µM). Include a vehicle control (DMSO at the highest concentration used for this compound dilutions) and a no-treatment control.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or controls.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control. Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
Protocol 2: Measurement of this compound-Induced Changes in Intracellular pH (pHi)
This protocol describes how to measure changes in intracellular pH in response to this compound treatment using a fluorescent pH indicator dye.
Materials:
-
Cell line of interest cultured on glass coverslips
-
BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester) or other suitable pH-sensitive dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
This compound
-
Fluorescence microscope equipped with appropriate filters for the chosen dye (e.g., excitation ~490 nm and ~440 nm, emission ~535 nm for BCECF) and a perfusion system.
-
Calibration buffers of known pH containing a protonophore (e.g., nigericin).
Procedure:
-
Cell Preparation: Grow cells to 70-80% confluency on glass coverslips.
-
Dye Loading:
-
Prepare a loading solution containing 1-5 µM BCECF-AM and 0.02% Pluronic F-127 in HBSS.
-
Wash the cells twice with HBSS.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes.
-
-
Fluorescence Measurement:
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS at 37°C.
-
Record the baseline fluorescence by alternately exciting the cells at ~490 nm and ~440 nm and measuring the emission at ~535 nm. The ratio of the fluorescence intensities (F490/F440) is proportional to the pHi.
-
-
This compound Application:
-
Prepare this compound solution in HBSS at the desired concentration.
-
Switch the perfusion to the this compound-containing solution and continue to record the fluorescence ratio.
-
-
Calibration:
-
At the end of the experiment, perfuse the cells with calibration buffers of at least three different known pH values (e.g., 6.5, 7.0, 7.5) containing a protonophore like 10 µM nigericin. This will equilibrate the intracellular and extracellular pH.
-
Record the fluorescence ratio for each calibration buffer.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the fluorescence ratio against the corresponding pH values.
-
Convert the experimental fluorescence ratios to pHi values using the calibration curve.
-
Plot the change in pHi over time to visualize the effect of this compound.
-
Protocol 3: Whole-Cell Patch-Clamp Analysis of VRAC Inhibition by this compound
This protocol provides a method for studying the inhibitory effect of this compound on Volume-Regulated Anion Channels (VRACs) using the whole-cell patch-clamp technique.[4][9]
Materials:
-
HEK293 cells or another cell line expressing VRACs
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Isotonic extracellular solution (e.g., in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; adjusted to ~300 mOsm)
-
Hypotonic extracellular solution (e.g., same as isotonic but with reduced NaCl to achieve ~220 mOsm)
-
Intracellular pipette solution (e.g., in mM: 130 CsCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP; adjusted to ~290 mOsm)
-
This compound stock solution in DMSO
Procedure:
-
Cell Preparation: Plate cells on small glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with isotonic extracellular solution.
-
Approach a single cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -60 mV.
-
-
VRAC Activation:
-
Switch the perfusion to the hypotonic extracellular solution to induce cell swelling and activate VRACs.
-
Monitor the development of the characteristic outwardly rectifying chloride current by applying voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments).
-
-
This compound Application:
-
Once the VRAC current has reached a stable maximum, perfuse the cell with the hypotonic solution containing the desired concentration of this compound.
-
Record the current at regular intervals to observe the inhibitory effect of this compound.
-
-
Data Analysis:
-
Measure the current amplitude at a specific positive voltage (e.g., +100 mV) before and after this compound application.
-
Calculate the percentage of inhibition for different this compound concentrations to determine the IC50.
-
Construct current-voltage (I-V) plots to visualize the effect of this compound on the channel's properties.
-
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound inhibition of deformation-induced cation flux in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of this compound inhibition of HL-60 cell anion exchange rules out ping-pong model with slippage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the Endogenous Volume-regulated Anion Channel (VRAC) in HEK293 Cells by Acidic Di-Aryl-Ureas - ProQuest [proquest.com]
- 5. SLC4A Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. assets.omega.com [assets.omega.com]
- 8. Development and Application of a Dissolution-Transfer-Partitioning System (DTPS) for Biopharmaceutical Drug Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the endogenous volume-regulated anion channel (VRAC) in HEK293 cells by acidic di-aryl-ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using DIDS in Patch Clamp Analysis of Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) is a potent and widely used pharmacological tool in the study of ion transport. Primarily known as an irreversible inhibitor of anion exchangers and a blocker of various chloride channels, this compound serves as a critical agent for characterizing ion channel function, elucidating physiological roles, and screening potential therapeutic compounds. Its mechanism of action involves the covalent modification of lysine and other nucleophilic residues on target proteins, leading to a long-lasting blockade.[1] These application notes provide detailed protocols and quantitative data for the use of this compound in patch clamp electrophysiology to investigate the properties of ion channels.
Mechanism of Action
This compound primarily acts by covalently binding to amino groups (e.g., lysine residues) on ion transport proteins. This irreversible binding leads to a conformational change in the protein, thereby blocking the ion conduction pathway. While it is a classic inhibitor of the band 3 anion exchanger in red blood cells, its utility extends to a broad range of chloride channels, including members of the ClC family, calcium-activated chloride channels (CaCCs), and volume-regulated anion channels (VRACs). It is important to note that the effects of this compound can be complex, with some studies reporting voltage- and time-dependent block.
Quantitative Data: this compound Inhibition of Various Ion Channels
The inhibitory potency of this compound varies depending on the specific ion channel, the experimental conditions, and the cell type. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the efficacy of this compound.
| Ion Channel Family | Specific Channel/Current | Cell Type | IC50 (µM) | Reference/Notes |
| ClC Family | ClC-Ka | - | 100 | [1] |
| ClC-ec1 (bacterial) | - | ~300 | [1] | |
| ClC-2 | - | Varies | Inhibition of ClC-2 by this compound has been documented, though specific IC50 values can differ between studies. | |
| Anion Exchangers | Band 3 | Red Blood Cells | - | Classic target, inhibition is well-established. |
| Volume-Regulated Anion Channel (VRAC) | Endogenous VRAC | HEK293 cells | >100 | This compound is a known blocker, but other compounds like DCPIB are often more potent. |
| Other Channels | Intracellular Chloride Channels | Rat heart mitochondria/lysosomes | 7 | [2][3] |
| Chloride Current in Mast Cells | Rat Peritoneal Mast Cells | 2.3 (steady state at +70 mV), 22 (at -10 mV) | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in patch clamp experiments.
Materials:
-
This compound powder (4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculation: Determine the required amount of this compound powder to create a high-concentration stock solution (e.g., 100 mM). Use the molecular weight of this compound to calculate the mass needed.
-
Dissolution: Add the calculated mass of this compound powder to a microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Note: The final concentration of DMSO in the experimental external solution should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent effects on the cells and ion channels.[5]
Protocol 2: Whole-Cell Patch Clamp Recording of this compound-Sensitive Chloride Currents
Objective: To record whole-cell chloride currents and assess their sensitivity to this compound.
Materials:
-
Cells expressing the ion channel of interest
-
Patch clamp rig (amplifier, micromanipulator, microscope, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette puller and polisher
-
Ag/AgCl electrodes
-
Data acquisition software
-
External and internal recording solutions (see tables below)
-
This compound stock solution (from Protocol 1)
Typical Recording Solutions:
External Solution (in mM):
| Component | Concentration |
|---|---|
| NMDG-Cl | 140 |
| CaCl2 | 2 |
| MgCl2 | 1 |
| HEPES | 10 |
| Glucose | 10 |
Adjust pH to 7.4 with NMDG base and osmolarity to ~310 mOsm with sucrose.
Internal Solution (in mM):
| Component | Concentration |
|---|---|
| NMDG-Cl | 130 |
| MgCl2 | 2 |
| EGTA | 5 |
| HEPES | 10 |
| Mg-ATP | 4 |
| Na-GTP | 0.4 |
Adjust pH to 7.2 with NMDG base and osmolarity to ~290 mOsm with sucrose.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and allow them to adhere.
-
Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Initial Current Recording:
-
Clamp the cell at a holding potential of 0 mV.
-
Apply a voltage-step protocol to elicit the chloride currents of interest. A typical protocol for ClC channels involves stepping from the holding potential to a range of test potentials (e.g., -100 mV to +100 mV in 20 mV increments) for a duration sufficient to reach steady-state activation, followed by a tail pulse to a fixed potential (e.g., -80 mV) to assess deactivation.
-
Record baseline currents for a stable period (e.g., 3-5 minutes).
-
-
This compound Application:
-
Prepare the desired final concentration of this compound by diluting the stock solution into the external solution. Ensure thorough mixing.
-
Switch the perfusion system to the this compound-containing external solution.
-
Continuously record the currents while applying the voltage-step protocol. The inhibitory effect of this compound may be time-dependent.
-
-
Data Analysis:
-
Measure the peak or steady-state current amplitude at each voltage step before and after this compound application.
-
Construct current-voltage (I-V) relationship plots.
-
To determine the IC50, apply a range of this compound concentrations and plot the percentage of current inhibition against the logarithm of the this compound concentration. Fit the data with a Hill equation.
-
Visualizations
Signaling Pathway
References
- 1. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 2. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. The assessment of electrophysiological activity in human-induced pluripotent stem cell-derived cardiomyocytes exposed to dimethyl sulfoxide and ethanol by manual patch clamp and multi-electrode array system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Inducing and Studying Apoptosis with DIDS
Introduction
4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) is a well-established chemical tool primarily known as a potent and irreversible inhibitor of anion exchange channels, particularly the Cl⁻/HCO₃⁻ exchangers.[1][2] While its classical application lies in studying ion transport, recent research has highlighted its significant role in the induction and modulation of apoptosis. This compound triggers programmed cell death through multiple mechanisms, making it a versatile tool for researchers in cell biology, oncology, and neurobiology to investigate apoptotic pathways and screen for therapeutic agents.[1][2][3] Its ability to interact with key apoptotic regulators at both the plasma membrane and mitochondria provides a unique multi-target approach to studying cell death.[4][5]
Mechanisms of this compound-Induced Apoptosis
This compound induces apoptosis through at least three primary mechanisms, targeting different cellular compartments and key regulatory points in the cell death cascade.
-
Inhibition of Anion Exchangers: As a classical anion channel antagonist, this compound blocks the transport of chloride ions (Cl⁻) across the plasma membrane.[1] This disruption of ion homeostasis can interfere with the Apoptotic Volume Decrease (AVD), a critical early step in apoptosis characterized by cell shrinkage, thereby influencing the progression of cell death.[4][5]
-
Mitochondrial Pathway Activation: this compound targets the Voltage-Dependent Anion Channel (VDAC) on the outer mitochondrial membrane.[4][6][7] Inhibition of VDAC is linked to the loss of mitochondrial membrane potential (ΔΨm), the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, and the subsequent activation of the intrinsic apoptotic pathway.[3][4][8]
-
Direct Caspase Inhibition: this compound is also a protein crosslinking agent that can directly interact with and inhibit caspases, which are key executioner enzymes in apoptosis.[4][5] As thiol proteases, caspases are susceptible to alkylation by the isothiocyanate groups of this compound. This direct inhibition can complicate the interpretation of results, as this compound may simultaneously trigger upstream apoptotic signals while blocking the downstream executioner enzymes.[4][5]
Caption: Multi-target mechanism of this compound in modulating apoptosis.
This compound in the Intrinsic Apoptotic Signaling Pathway
The primary pathway activated by this compound to induce cell death is the intrinsic, or mitochondrial, pathway. This process begins with cellular stress, which in this case is initiated by this compound's action on mitochondria. The inhibition of VDAC is a critical event that leads to Mitochondrial Outer Membrane Permeabilization (MOMP).[4][7] This allows for the release of cytochrome c, which binds to Apaf-1 to form the apoptosome, a complex that activates the initiator caspase-9.[9][10] Caspase-9 then activates the executioner caspase-3, which proceeds to cleave various cellular substrates, resulting in the characteristic morphological changes of apoptosis.[3][9] Paradoxically, this compound can also directly inhibit these same caspases, a factor that must be considered in experimental design.[4][5]
Caption: this compound's role in the intrinsic apoptosis signaling pathway.
Quantitative Data Summary
The efficacy of this compound in inducing apoptosis is dose- and time-dependent and varies across different cell types.[3] The following table summarizes key quantitative findings from the literature.
| Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| Hippocampal Neurons | 40 µM - 400 µM | 24 hours | Dose-dependent induction of apoptosis (chromatin condensation, caspase-3 expression, cytochrome c expression). | [3] |
| K562 Lymphoblastoid | 500 µM | 48 hours (post-irradiation) | Augmentation of radiation-induced apoptosis, increased ROS production, and enhanced caspase activity. | [6][7] |
| HeLa Cells | 50 µM - 500 µM | 4 hours (with staurosporine) | Inhibition of staurosporine-induced caspase-3, -8, and -9 activity. | [4][5] |
| Neurons | Not specified | 6 hours | Upregulation of cytochrome c and caspase-3 protein expression. | [4] |
Protocols
General Experimental Workflow
A typical experiment to study this compound-induced apoptosis involves several key stages, from cell preparation to data analysis. Proper controls, including untreated cells and vehicle-treated (e.g., DMSO) cells, are essential for accurate interpretation.
Caption: General workflow for studying this compound-induced apoptosis.
Protocol 1: Induction of Apoptosis with this compound
This protocol provides a general guideline for treating cultured mammalian cells with this compound to induce apoptosis.
Materials:
-
This compound (4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid)
-
Dimethyl sulfoxide (DMSO)
-
Cultured mammalian cells in logarithmic growth phase
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare this compound Stock Solution: this compound is poorly soluble in water but can be dissolved in DMSO.[2] Prepare a 10-50 mM stock solution of this compound in sterile DMSO. Gently warm to 37°C to aid dissolution.[2] Aliquot and store at -20°C, protected from light. Prepare fresh working solutions for each experiment.
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are sub-confluent (60-80%) at the time of analysis. Allow cells to adhere and resume proliferation overnight.
-
This compound Treatment: Dilute the this compound stock solution in pre-warmed complete culture medium to achieve the desired final concentrations (e.g., 40 µM to 500 µM).
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Controls: Include an untreated control (medium only) and a vehicle control (medium with the same final concentration of DMSO used for the highest this compound dose).
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 24, or 48 hours) under standard culture conditions (37°C, 5% CO₂).
-
Proceed to Assay: After incubation, harvest the cells for downstream analysis using specific apoptosis assays.
Protocol 2: Detection of Apoptosis by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[11]
Materials:
-
This compound-treated and control cells
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect the culture medium (containing floating/apoptotic cells). For adherent cells, wash with PBS and detach using a gentle cell dissociation agent like Trypsin-EDTA. Combine the detached cells with the cells from the supernatant.[11][12]
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[11]
-
Viable cells: Annexin V negative, PI negative.
-
Early apoptotic cells: Annexin V positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive, PI positive.
-
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)
Loss of ΔΨm is an early hallmark of apoptosis.[13] This can be measured using cationic fluorescent dyes like Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1.
Materials:
-
This compound-treated and control cells
-
TMRE or JC-1 staining solution
-
Complete culture medium
-
Flow cytometer or fluorescence microscope
Procedure (using TMRE):
-
Cell Preparation: Culture and treat cells with this compound as described in Protocol 1.
-
Staining: Thirty minutes before the end of the this compound treatment period, add TMRE to the culture medium at a final concentration of 20-100 nM.
-
Incubation: Incubate for 20-30 minutes at 37°C, protected from light.
-
Harvesting and Analysis: Harvest the cells (if analyzing by flow cytometry) or analyze directly (for microscopy).
-
Data Acquisition: Measure the fluorescence intensity. A decrease in TMRE fluorescence indicates depolarization of the mitochondrial membrane, a key step in this compound-induced apoptosis.[14]
Protocol 4: Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase.
Materials:
-
This compound-treated and control cells
-
Cell Lysis Buffer
-
Caspase-3 Substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric)
-
Assay Buffer
-
Microplate reader
Procedure:
-
Cell Lysate Preparation: Harvest this compound-treated and control cells and wash with cold PBS. Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10 minutes. Centrifuge at 10,000 x g for 1 minute to pellet cellular debris. Collect the supernatant (cytosolic extract).
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add 50-100 µg of protein from each lysate.
-
Add the caspase-3 substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Analysis: An increase in signal compared to the control indicates an increase in caspase-3 activity. Note that this compound may directly inhibit caspase activity, so results should be interpreted in the context of other apoptotic markers.[4][5]
References
- 1. This compound (4,4-Diisothiocyanatostilbenedisulphonic Acid) Induces Apoptotic Cell Death in a Hippocampal Neuronal Cell Line and Is Not Neuroprotective against Ischemic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lb-agar-miller.com [lb-agar-miller.com]
- 3. This compound (4,4-diisothiocyanatostilbenedisulphonic acid) induces apoptotic cell death in a hippocampal neuronal cell line and is not neuroprotective against ischemic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Impact of this compound-Induced Inhibition of Voltage-Dependent Anion Channels (VDAC) on Cellular Response of Lymphoblastoid Cells to Ionizing Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. liu.diva-portal.org [liu.diva-portal.org]
- 9. Apoptosis - Wikipedia [en.wikipedia.org]
- 10. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 13. Organelle function and Apoptosis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
DIDS as a Pharmacological Tool in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) is a versatile pharmacological agent widely utilized in cancer research. Primarily known as a potent and largely irreversible inhibitor of anion exchange (AE) proteins, its applications have expanded to include the modulation of various cellular processes critical to cancer cell survival and proliferation. This document provides detailed application notes and experimental protocols for the use of this compound as a pharmacological tool in the study of cancer biology.
Mechanism of Action
This compound exerts its effects on cancer cells through multiple mechanisms. Its primary and most well-characterized action is the covalent inhibition of anion transporters, leading to disruptions in intracellular pH (pHi) regulation, cell volume control, and bicarbonate metabolism.[1] Beyond this, this compound has been shown to target other key proteins involved in cancer progression, including RAD51, a crucial enzyme in DNA homologous recombination repair.[2] The multifaceted nature of this compound's interactions makes it a valuable tool for probing various aspects of cancer cell physiology.
Key Applications in Cancer Research
-
Induction of Apoptosis: this compound can trigger programmed cell death in cancer cells by inhibiting the activation of caspase-3 and -9.[3] Its ability to induce apoptosis makes it a compound of interest for potential therapeutic strategies.[4]
-
Cell Cycle Arrest: By interfering with critical cellular processes, this compound can cause cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[5]
-
Inhibition of DNA Repair: this compound inhibits the function of RAD51, a key protein in the homologous recombination pathway for DNA double-strand break repair.[2] This action can sensitize cancer cells to DNA-damaging agents.
-
Sensitization to Chemotherapy and Hyperthermia: this compound has been shown to enhance the cytotoxic effects of conventional chemotherapeutic agents and hyperthermia treatment.[6][7] This suggests a potential role for this compound in combination therapies to overcome drug resistance.[7]
-
Investigation of Ion Homeostasis: As a potent inhibitor of anion exchangers, this compound is an invaluable tool for studying the role of ion transport and pH regulation in cancer cell behavior, including migration and metastasis.[8][9]
Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory constants of this compound in various cancer research applications.
| Target/Process | Cell Line/System | IC50 / Effective Concentration | Reference |
| RAD51 D-loop Formation | Biochemical Assay | ~0.9 µM | [2] |
| ClC-Ka Chloride Channel | - | 100 µM | [10] |
| ClC-ec1 Cl-/H+ Exchanger | Bacterial | ~300 µM | [10] |
| Vasodilation | Cerebral Artery Smooth Muscle | 69 ± 14 µM | [10] |
| Anion Exchange (Ki) | Ehrlich Ascites Tumor Cells | ~2 µM | [11] |
| RAD51-mediated Strand Exchange | Biochemical Assay | 0-10 µM | [3] |
| RAD51 DNA Binding | Biochemical Assay | 0-20 µM | [3] |
| Application | Cell Line/System | Concentration Range | Reference |
| ClC-Ka Inhibition | Cell-based assays | 10–200 µM | [10] |
| Neuroprotection/ClC-2 Targeting | Cell-based assays | 50–500 µM | [10] |
| Inhibition of Caspase-3 & -9 | - | 100 µM | [3] |
| Sensitization to Chemotherapy | BT16 and KCCF1 cells | 8 µM | [7] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound has poor solubility in aqueous solutions. A stock solution in dimethyl sulfoxide (DMSO) is recommended.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Water bath or incubator at 37°C
-
Ultrasonic bath (optional)
Protocol:
-
Prepare a 10–50 mM stock solution of this compound by dissolving the powder in anhydrous DMSO.[10]
-
To aid dissolution, gently warm the solution to 37°C and/or use an ultrasonic bath.[10]
-
Avoid vigorous or prolonged vortexing, as the isothiocyanate groups are reactive.[10]
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or lower.[10] It is recommended to prepare fresh solutions for each experiment to ensure maximum activity, as this compound can hydrolyze in solution over time.[10]
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and does not exceed 0.1-0.2% to avoid solvent-induced cytotoxicity.[10]
-
Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 550 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Apoptosis Assay (Caspase-3/9 Activity Assay)
This protocol measures the activation of key executioner (caspase-3) and initiator (caspase-9) caspases in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well or 12-well cell culture plates
-
This compound stock solution
-
Caspase-3/9 colorimetric or fluorometric assay kit
-
Cell lysis buffer (provided in the kit)
-
Microplate reader (for colorimetric or fluorometric detection)
Protocol:
-
Seed cells in 6-well or 12-well plates and allow them to adhere.
-
Treat the cells with the desired concentration of this compound (e.g., 100 µM to inhibit caspase activation as a downstream effect of other actions, or a range of concentrations to test for apoptosis induction) for a specified time.[3] Include a vehicle control.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Lyse the cells according to the caspase assay kit manufacturer's instructions.
-
Incubate the cell lysate with the caspase-3 or caspase-9 substrate provided in the kit.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Quantify the caspase activity based on the manufacturer's protocol and normalize to the protein concentration of the cell lysate.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol determines the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound stock solution
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired duration.
-
Harvest both adherent and floating cells, and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
Add PI staining solution and incubate in the dark for 15-30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content, as indicated by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases.
Visualizations
References
- 1. Anion exchanger 2 suppresses cellular movement and has prognostic significance in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (4,4-Diisothiocyanatostilbenedisulphonic Acid) Induces Apoptotic Cell Death in a Hippocampal Neuronal Cell Line and Is Not Neuroprotective against Ischemic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. SLC4A2 anion exchanger promotes tumour cell malignancy via enhancing net acid efflux across golgi membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lb-agar-miller.com [lb-agar-miller.com]
- 11. Identification of the anion exchange protein of Ehrlich cells: a kinetic analysis of the inhibitory effects of 4,4'-diisothiocyano-2,2'-stilbene-disulfonic acid (this compound) and labeling of membrane proteins with 3H-DIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Drug Delivery Systems of DIDS in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS) is a well-established and potent inhibitor of anion exchange transporters, particularly the chloride-bicarbonate exchanger.[1] Its utility in research has spurred interest in its therapeutic potential for a variety of conditions, including neurological disorders and cancer.[2][3] However, the translation of this compound into clinical applications is hampered by its poor membrane permeability and potential for off-target effects. Advanced drug delivery systems (DDS) offer a promising strategy to overcome these limitations by enhancing bioavailability, enabling targeted delivery, and providing controlled release.
This document provides a comprehensive overview of potential drug delivery strategies for this compound in animal models, including detailed, generalized protocols for the formulation and evaluation of liposomal and hydrogel-based systems. While specific in vivo studies on this compound encapsulated in such advanced delivery systems are limited in the current literature, the protocols provided herein are based on established methodologies for small molecule drug delivery and can be adapted for this compound.
Direct In Vivo Administration of this compound: A Summary of Existing Data
To date, the majority of in vivo studies have involved the direct administration of this compound. These studies provide a baseline for understanding its biological effects and dosage.
| Animal Model | Condition | This compound Dosage | Route of Administration | Key Findings | Reference |
| Neonatal Rats | Ischemia-Hypoxia Induced White Matter Damage | Not specified | Injection | Significantly reduced elevated mRNA levels and protein expression of chloride channel 2 (ClC-2). | [3] |
| Tumor-bearing Animal Model | Cancer | 25 mg/kg | Not specified | Enhanced the effect of hyperthermia to suppress tumor growth. | [2] |
Liposomal Drug Delivery Systems for this compound
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[4] They are a versatile platform for improving the pharmacokinetic profile of drugs like this compound.
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol describes a common method for preparing multilamellar vesicles (MLVs) and subsequently sizing them down to small unilamellar vesicles (SUVs) through extrusion.
Materials:
-
4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid (this compound)
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DPPC and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.
-
Add this compound to the lipid solution at a desired drug-to-lipid ratio (e.g., 1:10 w/w).
-
Attach the flask to a rotary evaporator and evaporate the organic solvent under vacuum at a temperature above the lipid transition temperature (for DPPC, >41°C) to form a thin, uniform lipid film on the flask wall.
-
Continue evaporation for at least 1 hour after the film appears dry to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs). The volume of PBS will determine the final lipid concentration.
-
-
Size Reduction (Extrusion):
-
To obtain a homogenous population of small unilamellar vesicles (SUVs), subject the MLV suspension to extrusion.
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Pass the MLV suspension through the extruder multiple times (e.g., 11-21 passes) to achieve a uniform size distribution.
-
-
Purification:
-
Remove unencapsulated this compound by dialysis against PBS or by size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and quantifying the this compound concentration using UV-Vis spectroscopy or HPLC.
-
Protocol 2: In Vivo Evaluation of this compound-Loaded Liposomes in a Mouse Tumor Model
This protocol outlines a general procedure for assessing the efficacy of liposomal this compound in a xenograft mouse model.
Animal Model:
-
Athymic nude mice (e.g., BALB/c nude)
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of a relevant cancer cell line (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Treatment Groups:
-
Randomly assign the mice to different treatment groups (n=5-10 per group):
-
Group 1: Saline (Control)
-
Group 2: Free this compound
-
Group 3: Empty Liposomes
-
Group 4: this compound-Loaded Liposomes
-
-
-
Drug Administration:
-
Administer the treatments intravenously (e.g., via tail vein injection) at a predetermined dose and schedule (e.g., once every three days for three weeks).
-
-
Efficacy Assessment:
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and histological analysis.
-
-
Biodistribution Studies (Optional):
-
To determine the in vivo fate of the liposomes, a fluorescently labeled lipid can be incorporated into the formulation.
-
At different time points after injection, euthanize the mice and harvest major organs (tumor, liver, spleen, kidneys, lungs, heart).
-
Homogenize the tissues and quantify the fluorescence to determine the concentration of liposomes in each organ.
-
Hydrogel-Based Drug Delivery Systems for this compound
Hydrogels are three-dimensional, cross-linked polymer networks that can absorb large amounts of water, making them suitable for sustained drug release.[5][6] Injectable hydrogels are particularly advantageous for localized delivery.[5]
Protocol 3: Preparation of an Injectable, In Situ-Forming this compound-Loaded Hydrogel
This protocol describes the preparation of a thermosensitive hydrogel that is a liquid at room temperature and gels at body temperature, entrapping this compound for sustained release.
Materials:
-
Poloxamer 407 (Pluronic® F-127)
-
4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid (this compound)
-
Phosphate-buffered saline (PBS), pH 7.4, ice-cold
Procedure:
-
Polymer Dissolution:
-
Slowly add Poloxamer 407 powder to ice-cold PBS with constant stirring to achieve the desired concentration (e.g., 20-25% w/v).
-
Keep the solution at 4°C overnight to ensure complete dissolution of the polymer, resulting in a clear, viscous solution.
-
-
Drug Incorporation:
-
Dissolve this compound in a small amount of the cold Poloxamer 407 solution.
-
Add the this compound solution to the bulk polymer solution and mix thoroughly while maintaining a low temperature to prevent premature gelling.
-
-
Characterization:
-
Gelation Temperature: Determine the temperature at which the solution transitions to a gel by slowly heating a vial of the formulation and observing the point at which it no longer flows when inverted.
-
In Vitro Drug Release:
-
Place a known volume of the this compound-loaded hydrogel solution into a dialysis bag.
-
Place the dialysis bag in a beaker containing a known volume of PBS at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw samples from the beaker and replace with fresh PBS.
-
Quantify the concentration of this compound in the samples using UV-Vis spectroscopy or HPLC to determine the release profile.
-
-
Protocol 4: In Vivo Evaluation of this compound-Loaded Hydrogel in a Rat Model of Neuropathic Pain
This protocol provides a framework for assessing the localized and sustained delivery of this compound from a hydrogel to alleviate neuropathic pain.
Animal Model:
-
Sprague-Dawley rats
Procedure:
-
Induction of Neuropathic Pain (e.g., Chronic Constriction Injury - CCI):
-
Anesthetize the rats.
-
Expose the sciatic nerve in one hind limb and place loose ligatures around it to induce a chronic constriction injury.
-
-
Treatment Groups:
-
After a recovery period and confirmation of pain development (e.g., 7-10 days), randomly assign the rats to treatment groups (n=6-10 per group):
-
Group 1: Saline (Control)
-
Group 2: Free this compound (injected near the sciatic nerve)
-
Group 3: Empty Hydrogel
-
Group 4: this compound-Loaded Hydrogel
-
-
-
Hydrogel Administration:
-
Inject a small volume (e.g., 50-100 µL) of the cold hydrogel formulation perineurally, close to the site of the nerve injury. The solution will form a gel depot in situ.
-
-
Efficacy Assessment:
-
Assess pain behaviors at regular intervals (e.g., daily for the first week, then every few days).
-
Mechanical Allodynia: Use von Frey filaments to measure the paw withdrawal threshold in response to a mechanical stimulus.
-
Thermal Hyperalgesia: Use a plantar test apparatus to measure the paw withdrawal latency in response to a thermal stimulus.
-
-
Histological Analysis:
-
At the end of the study, euthanize the rats and collect the sciatic nerves and spinal cord sections for histological examination to assess nerve damage and inflammation.
-
Visualizations
Caption: Workflow for the preparation of this compound-loaded liposomes.
Caption: Experimental workflow for in vivo efficacy testing of liposomal this compound.
Caption: Preparation of a this compound-loaded thermosensitive injectable hydrogel.
Caption: Simplified signaling pathway showing this compound inhibition of the anion exchanger.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. 4,4'-Diisothiocyanostilbene-2,2'-disulfonic Acid (this compound) Ameliorates Ischemia-Hypoxia-Induced White Matter Damage in Neonatal Rats through Inhibition of the Voltage-Gated Chloride Channel ClC-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. anilocus.org [anilocus.org]
DIDS as a Tool for Investigating Ion Channel Functions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) is a widely utilized chemical tool in the study of ion transport proteins. Primarily known as a potent and largely irreversible inhibitor of anion exchangers and chloride channels, this compound has been instrumental in elucidating the physiological and pathophysiological roles of these transport proteins in a variety of cellular processes. Its mechanism of action involves the covalent modification of lysine residues on target proteins, leading to a blockade of ion conductance. This document provides detailed application notes and experimental protocols for the use of this compound in ion channel research, with a focus on electrophysiological and fluorescence-based techniques.
Mechanism of Action
This compound exerts its inhibitory effects by covalently binding to amino groups, primarily the ε-amino group of lysine residues, within the target protein. This reaction forms a stable thiourea linkage, resulting in an irreversible blockade of the ion conduction pathway. While its effects are most pronounced on anion transporters, this compound has been shown to modulate the activity of other ion channels as well, sometimes in a non-covalent or indirect manner. It is crucial to consider the potential for off-target effects and to include appropriate controls in experimental designs.
Applications in Ion Channel Research
This compound has been employed in a diverse range of research areas to investigate the function of various ion channels:
-
Chloride Channels (ClCs): this compound is a classical inhibitor of several members of the ClC family of chloride channels and exchangers. It has been used to study their roles in transepithelial transport, cell volume regulation, and neuronal excitability.
-
Transient Receptor Potential (TRP) Channels: this compound has been shown to modulate the activity of certain TRP channels. For instance, it potentiates agonist-induced currents of the TRPV1 channel, which is involved in pain and inflammation pathways.
-
Anion Exchangers (AEs): As a potent inhibitor of anion exchangers like AE1 (Band 3), this compound has been critical in understanding their function in red blood cell physiology and acid-base homeostasis.
-
Neuroprotection Studies: this compound has demonstrated neuroprotective effects in models of ischemic injury.[1] Research suggests this protection may be mediated, at least in part, by the suppression of the Toll-like receptor 2 (TLR2) signaling pathway.[1]
-
Cancer Research: The dysregulation of ion channels is increasingly implicated in cancer progression. This compound has been used to probe the role of anion channels in processes such as cell proliferation and migration.
Data Presentation: this compound Inhibition Profile
The following table summarizes the inhibitory concentrations (IC50) of this compound on various ion channels and transporters, providing a reference for experimental design.
| Target Ion Channel/Transporter | Species/Cell Type | Experimental Method | IC50 Value | Reference |
| ClC-Ka Chloride Channel | - | Electrophysiology | 100 µM | |
| TRPV1 (potentiates capsaicin) | Rat DRG neurons | Electrophysiology | 4.88 µM | |
| Anion Exchanger (reversible) | Ehrlich ascites tumor cells | Chloride flux assay | ~2 µM (Ki) | [2] |
| Neuroprotection (IS-induced PI uptake) | Rat hippocampal slices | Fluorescence microscopy | 26 µM | [1] |
| Cl-oxalate exchanger | Rabbit renal brush border membrane | Vesicle transport assay | Sensitive to DNDS (a this compound analog) | [3] |
| Volume-Regulated Anion Channel (VRAC) | HEK-293 cells | Electrophysiology | Inhibited by DCPIB (IC50 ~5 µM), this compound is less specific | [4][5] |
| Calcium-Activated Chloride Channel (CaCC) | HT-29 cells | Fluorescence assay | Inhibited by various compounds (IC50 ~1 µM) | [6] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Investigate this compound Inhibition of an Ion Channel
This protocol describes the use of the whole-cell patch-clamp technique to measure the effect of this compound on ion channel currents.
Materials:
-
Cell line expressing the ion channel of interest
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries
-
Microelectrode puller
-
External solution (e.g., Artificial Cerebrospinal Fluid - ACSF)
-
Internal solution (pipette solution)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Perfusion system
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution. Fire-polish the pipette tip.
-
Solution Preparation:
-
External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 25 mM glucose, 2 mM CaCl2, 1 mM MgCl2. Bubble with 95% O2 / 5% CO2.
-
Internal Solution: Composition will vary depending on the channel being studied. A typical potassium-based internal solution is: 130 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 2 mM Mg-ATP, 0.3 mM Na-GTP, adjusted to pH 7.3 with KOH.
-
-
Recording:
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution.
-
Fill a micropipette with internal solution and mount it on the headstage.
-
Under visual control, approach a single cell with the micropipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the cell at a desired holding potential (e.g., -70 mV).
-
-
Data Acquisition:
-
Apply a voltage protocol (e.g., a series of voltage steps) to elicit ion channel currents.
-
Record baseline currents in the absence of this compound.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Allow sufficient time for the this compound effect to stabilize (this can be several minutes due to its irreversible nature).
-
Record currents in the presence of this compound using the same voltage protocol.
-
-
Data Analysis:
-
Measure the amplitude of the currents before and after this compound application.
-
Calculate the percentage of inhibition.
-
To determine the IC50, repeat the experiment with a range of this compound concentrations and fit the data to a dose-response curve.
-
Caption: Workflow for Whole-Cell Patch-Clamp Experiments with this compound.
Protocol 2: Fluorescence-Based Assay for Chloride Channel Inhibition by this compound
This protocol describes a cell-based fluorescence assay to measure the inhibition of chloride channel activity by this compound using a chloride-sensitive fluorescent dye.
Materials:
-
Cell line expressing the chloride channel of interest
-
96-well black, clear-bottom microplates
-
Chloride-sensitive fluorescent dye (e.g., MQAE or a genetically encoded sensor)
-
Chloride-containing buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
Chloride-free buffer (replace chloride salts with nitrate or gluconate salts)
-
Channel activator (e.g., forskolin for CFTR, hypotonic solution for VRAC)
-
This compound stock solution
-
Fluorescence microplate reader
Procedure:
-
Cell Plating: Seed cells into a 96-well plate and grow to confluency.
-
Dye Loading:
-
Wash the cells with chloride-containing buffer.
-
Load the cells with the chloride-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Replace the buffer with a chloride-free buffer containing varying concentrations of this compound or a vehicle control. Incubate for a period to allow this compound to act.
-
Place the plate in a fluorescence microplate reader and record the baseline fluorescence.
-
Add the channel activator to all wells simultaneously using an automated dispenser if available.
-
Immediately begin recording the fluorescence intensity over time. Chloride efflux will lead to an increase in fluorescence for quenching dyes like MQAE.
-
-
Data Analysis:
-
For each well, calculate the rate of fluorescence change after the addition of the activator. This represents the rate of chloride efflux.
-
Normalize the rates of the this compound-treated wells to the vehicle control wells.
-
Plot the normalized rates against the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Caption: Workflow for a Fluorescence-Based Chloride Channel Assay.
Signaling Pathways
This compound and Neuroprotection via TLR2 Signaling
In the context of neuronal injury, this compound has been shown to exert protective effects by modulating inflammatory signaling pathways. One proposed mechanism involves the suppression of the Toll-like receptor 2 (TLR2) pathway. Ischemic conditions can lead to the upregulation of TLR2, which in turn triggers a downstream cascade resulting in the increased expression of the pro-inflammatory cytokine Interleukin-1β (IL-1β), ultimately contributing to cell death. This compound can intervene in this pathway by suppressing the upregulation of TLR2, thereby reducing IL-1β production and promoting neuronal survival.[1]
Caption: this compound-Mediated Neuroprotection via TLR2 Pathway Inhibition.
Conclusion
This compound remains a valuable pharmacological tool for the investigation of ion channel function. Its well-characterized inhibitory action on anion transporters, coupled with its effects on other channels, provides a means to dissect complex physiological processes. The protocols and data presented here offer a framework for researchers to effectively utilize this compound in their studies. As with any pharmacological agent, careful consideration of its specificity and potential off-target effects is essential for the robust interpretation of experimental results.
References
- 1. This compound protects against neuronal injury by blocking Toll-like receptor 2 activated-mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the anion exchange protein of Ehrlich cells: a kinetic analysis of the inhibitory effects of 4,4'-diisothiocyano-2,2'-stilbene-disulfonic acid (this compound) and labeling of membrane proteins with 3H-DIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of inhibitors on anion exchangers in rabbit renal brush border membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A SWELL time to develop the molecular pharmacology of the volume-regulated anion channel (VRAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparative Effects of Chloride Channel Inhibitors on LRRC8/VRAC-Mediated Chloride Conductance [frontiersin.org]
- 6. Small-molecule screen identifies inhibitors of a human intestinal calcium-activated chloride channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing DIDS Stock Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) is a potent and widely used inhibitor of anion exchange, primarily targeting the chloride-bicarbonate exchanger.[1] Its application in research is crucial for studying ion transport, cellular pH regulation, and apoptosis.[1][2] Accurate and reproducible experimental outcomes are critically dependent on the correct preparation and storage of this compound stock solutions. Dimethyl sulfoxide (DMSO) is a common solvent for this compound due to its high solubilizing capacity.[3] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions in DMSO to ensure their stability and efficacy.
Properties of this compound
A summary of the key properties of the disodium salt of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₈N₂Na₂O₆S₄ | [3] |
| Formula Weight | 498.5 g/mol | [3] |
| Appearance | Crystalline solid | [3] |
| Solubility in DMSO | 20 mg/mL | [3] |
| Solubility in Water | Isothiocyanates are unstable in water and should not be stored in aqueous solutions. | [4] |
| Storage of Powder | Store at +4°C | [5] |
Signaling Pathway of this compound Inhibition
This compound primarily acts by inhibiting anion exchanger (AE) proteins, such as AE1 (also known as Band 3) in erythrocytes, which are responsible for the electroneutral exchange of chloride (Cl⁻) and bicarbonate (HCO₃⁻) across the plasma membrane. This inhibition disrupts intracellular pH regulation and can impact various downstream cellular processes.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO. The use of anhydrous DMSO is recommended to minimize hydrolysis of the isothiocyanate groups of this compound, which can occur in the presence of water.[4]
Materials:
-
This compound, disodium salt (MW: 498.5 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Pre-weighing Preparation: Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation of moisture.
-
Weighing this compound: Carefully weigh out 4.985 mg of this compound powder on a calibrated analytical balance.
-
Dissolving in DMSO: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
** aliquoting:** Aliquot the 10 mM this compound stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes or cryovials to minimize freeze-thaw cycles and light exposure.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to one month), -20°C is generally sufficient. For longer periods, -80°C is recommended.[6]
Protocol for Measuring this compound Inhibition of Anion Exchange
This protocol provides a general method for assessing the inhibitory activity of a this compound stock solution on anion exchange in a cell-based assay. This example uses red blood cells (erythrocytes), a common model for studying anion exchange.
Materials:
-
Freshly isolated red blood cells (RBCs)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Bicarbonate-free buffer (e.g., HEPES-buffered saline)
-
Bicarbonate-containing buffer
-
This compound stock solution (10 mM in DMSO)
-
DMSO (for vehicle control)
-
Intracellular pH-sensitive fluorescent dye (e.g., BCECF-AM)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Wash freshly isolated RBCs three times with PBS by centrifugation and resuspend them in a bicarbonate-free buffer.
-
Dye Loading: Load the RBCs with a pH-sensitive fluorescent dye according to the manufacturer's protocol.
-
Incubation with this compound: Pre-incubate the dye-loaded RBCs with varying concentrations of this compound (prepared by diluting the stock solution in bicarbonate-free buffer) or a vehicle control (DMSO at the same final concentration as the highest this compound concentration) for a specified time (e.g., 30 minutes) at 37°C.
-
Initiation of Anion Exchange: Initiate anion exchange by rapidly adding a bicarbonate-containing buffer to the cell suspension. This will cause a change in intracellular pH.
-
Measurement of Intracellular pH: Monitor the change in fluorescence of the pH-sensitive dye over time using a fluorometer. The rate of change in fluorescence corresponds to the rate of anion exchange.
-
Data Analysis: Calculate the initial rate of pH change for each this compound concentration and the vehicle control. Plot the rate of anion exchange as a function of this compound concentration to determine the IC₅₀ value.
Data Presentation
The following table summarizes the recommended storage conditions for this compound solutions.
| Solution | Storage Temperature | Recommended Duration | Reference |
| This compound Powder | +4°C | As per manufacturer's recommendation | [5] |
| This compound in DMSO (Stock) | -20°C | Up to 1 month | [6] |
| This compound in DMSO (Stock) | -80°C | Up to 6 months | [6] |
Note: To avoid repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes.[6]
Conclusion
The proper preparation and storage of this compound stock solutions in anhydrous DMSO are essential for maintaining the compound's stability and ensuring the reliability of experimental results. By following the detailed protocols and guidelines presented in this document, researchers can minimize variability and obtain accurate data in their studies of anion transport and related cellular processes.
References
- 1. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. m.youtube.com [m.youtube.com]
- 5. graphviz.org [graphviz.org]
- 6. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]
Application Notes and Protocols for DIDS Pre-incubation
Topic: DIDS Pre-incubation Time Before Applying Stimuli
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (this compound) is a widely used and potent inhibitor of anion transport systems, most notably the chloride-bicarbonate (Cl⁻/HCO₃⁻) exchangers, which are critical for regulating intracellular pH (pHi), cell volume, and transmembrane electrochemical gradients.[1][2] The efficacy of this compound is highly dependent on experimental conditions, with pre-incubation time being a critical parameter that dictates the nature and extent of inhibition.
This compound exhibits a two-phase mechanism of inhibition: an initial, rapid, and reversible competitive binding, followed by a slower, temperature-dependent, and irreversible covalent binding.[3][4] The irreversible binding occurs through the covalent modification of lysine and other nucleophilic residues on the transport proteins.[1] Understanding and optimizing the pre-incubation time is therefore essential for achieving reliable and reproducible experimental outcomes. These notes provide detailed protocols and guidance for determining the appropriate this compound pre-incubation period for various research applications.
Mechanism of Action and Key Considerations
This compound primarily targets anion exchanger (AE) proteins, such as AE1 (Band 3) in erythrocytes, leading to the inhibition of Cl⁻/HCO₃⁻ exchange. This blockade directly impacts the cell's ability to regulate its internal pH. By preventing HCO₃⁻ transport, this compound can lead to intracellular acidification or inhibit recovery from an acid load.
Several factors critically influence the required pre-incubation time:
-
Temperature: The rate of irreversible covalent binding is highly temperature-dependent. At lower temperatures (e.g., 0-4°C), the irreversible reaction is significantly slowed, allowing for the study of the reversible inhibitory effects.[4] Conversely, at physiological temperatures (37°C), the irreversible binding is much faster.
-
This compound Concentration: Higher concentrations of this compound lead to a more rapid and complete inhibition of anion exchangers.
-
Cell Type: The density of target anion exchangers on the cell surface and the cell membrane's overall composition can influence the kinetics of this compound binding.
-
pH: The binding and reactivity of this compound can be influenced by the extracellular pH.
-
Stability in Solution: this compound is known to be unstable in aqueous solutions, where it can hydrolyze and multimerize into polythioureas. These oligomers can be significantly more potent inhibitors than this compound itself.[5] Therefore, fresh solutions should always be prepared for experiments.
Long incubation times or high concentrations of this compound can lead to off-target effects and cytotoxicity, including the induction of apoptosis.[6][7] It is crucial to distinguish between the specific effects of anion exchange inhibition and non-specific cellular toxicity.
Data Summary: this compound Pre-incubation Parameters
The following table summarizes various pre-incubation times and concentrations reported in the literature for different experimental systems.
| Cell/Tissue Type | This compound Concentration | Pre-incubation Time | Temperature / pH | Stimulus / Application | Observed Effect | Citation |
| Ehrlich Ascites Tumor Cells | 25 µM | 10 minutes | pH 8.2 | Chloride exchange flux measurement | >95% inhibition of this compound-sensitive chloride exchange. | [3] |
| Human Erythrocytes | Excess this compound | 1.3 minutes (half-time) | 38°C | Irreversible inactivation of anion transport | Complete irreversible inhibition. | [4] |
| Human Erythrocytes | Excess this compound | 178 minutes (half-time) | 0°C | Irreversible inactivation of anion transport | Slowed irreversible binding, allowing study of reversible kinetics. | [4] |
| Cultured Hippocampal Neurons | 40 µM - 400 µM | 24 hours | 37°C | Apoptosis induction study | Dose-dependent ATP depletion and apoptotic phenotype. | [7] |
| HeLa Cells | Not specified | 4 hours | Not specified | Staurosporine-induced apoptosis | Inhibition of caspase activity. | [6] |
| Rabbit Gallbladder Epithelium | Not specified | A few seconds | Not specified | Cl⁻/HCO₃⁻ exchange inhibition | Abolition of Cl⁻/HCO₃⁻ exchange. | |
| Rat Pancreatic Islets | 40 µmol/l | Not specified | Not specified | Glucose-induced insulin release | Decrease in intracellular pH. | |
| Purified Anion Exchanger 1 (AE1) | 25 µM | 1 hour | Room Temperature | Structural analysis via Cryo-EM | Complex formation for structural studies. | [8] |
Experimental Protocols
Protocol 1: General Protocol for Inhibiting Cl⁻/HCO₃⁻ Exchange for Intracellular pH (pHi) Measurement
This protocol provides a framework for using this compound to study the role of Cl⁻/HCO₃⁻ exchangers in pHi regulation. The optimal this compound concentration and pre-incubation time should be determined empirically through dose-response and time-course experiments.
Materials:
-
Cells of interest cultured on glass coverslips
-
Bicarbonate-buffered saline (e.g., Krebs-Ringer Bicarbonate Buffer, KRB), pH 7.4
-
HEPES-buffered saline, pH 7.4
-
pH-sensitive fluorescent dye (e.g., BCECF-AM)
-
This compound (prepare fresh stock solution in DMSO, protect from light)
-
Ammonium chloride (NH₄Cl) for acid-loading
-
Fluorescence microscopy setup with a perfusion system
Methodology:
-
Cell Preparation and Dye Loading:
-
Plate cells on coverslips to an appropriate confluency.
-
Load cells with a pH-sensitive dye (e.g., 2-5 µM BCECF-AM) in HEPES-buffered saline for 20-30 minutes at 37°C, according to the dye manufacturer's instructions.
-
Wash the cells to remove extracellular dye and allow for de-esterification for at least 20 minutes.
-
-
Determining Optimal Pre-incubation Time (Time-Course Experiment):
-
Mount a coverslip onto the perfusion chamber of the microscope and perfuse with bicarbonate-buffered saline at 37°C.
-
Select a fixed, effective concentration of this compound (e.g., 100-200 µM).
-
Establish a baseline pHi recording.
-
Induce an acid load using the NH₄Cl prepulse technique (e.g., perfuse with 20 mM NH₄Cl for 5 minutes, followed by a switch to Na⁺-free solution to isolate Cl⁻/HCO₃⁻ exchange activity).
-
Monitor the rate of pHi recovery. This is your control rate.
-
On separate coverslips, pre-incubate the cells with this compound for varying durations (e.g., 2, 5, 10, 15, 20, 30 minutes) before inducing the acid load.
-
Measure the rate of pHi recovery for each pre-incubation time. The optimal time is the minimum duration required to achieve maximal inhibition of recovery.
-
-
Experimental Procedure:
-
Mount a dye-loaded coverslip and establish a baseline pHi in bicarbonate-buffered saline.
-
Perfuse the cells with this compound-containing bicarbonate buffer for the predetermined optimal pre-incubation time.
-
Apply the stimulus of interest (e.g., NH₄Cl-induced acid load, hormonal stimulation).
-
Record the changes in intracellular pH. The inhibition of pHi recovery or alteration of the pH response compared to the control (no this compound) indicates the involvement of this compound-sensitive anion exchangers.
-
-
Controls:
-
Vehicle Control: Perform the experiment using the vehicle (e.g., DMSO) used to dissolve this compound to control for solvent effects.
-
Positive Control: Measure pHi recovery in the absence of this compound to establish the baseline activity of the exchanger.
-
Viability Control: At the end of the experiment, assess cell viability (e.g., using Trypan Blue or a live/dead stain) to ensure the observed effects are not due to this compound-induced cytotoxicity.
-
Protocol 2: Assessing Inhibition of Chloride Flux using a Chloride-Sensitive Dye
This protocol uses a fluorescent indicator to measure changes in intracellular chloride concentration [Cl⁻]i.
Materials:
-
Cells of interest
-
Chloride-sensitive fluorescent dye (e.g., MQAE)
-
High-chloride buffer (e.g., standard saline)
-
Low-chloride buffer (e.g., replacing NaCl with Na-gluconate)
-
This compound
-
Fluorometer or fluorescence microscope
Methodology:
-
Cell Preparation and Dye Loading:
-
Load cells with a chloride-sensitive dye (e.g., 5-10 mM MQAE) following the manufacturer's protocol. This often requires several hours of incubation.
-
Wash cells and resuspend them in the high-chloride buffer.
-
-
Pre-incubation with this compound:
-
Aliquot cell suspensions into control and experimental groups.
-
Add this compound to the experimental group at the desired final concentration. Add vehicle (DMSO) to the control group.
-
Incubate for the desired pre-incubation time (determined as in Protocol 1) at the appropriate temperature.
-
-
Application of Stimulus (Chloride Gradient):
-
To measure chloride influx, rapidly perfuse the cells with the low-chloride buffer, creating a gradient that drives Cl⁻ out of the cell. Then, switch back to the high-chloride buffer and monitor the rate of fluorescence change as Cl⁻ re-enters the cell.
-
To measure efflux, equilibrate cells in the high-chloride buffer and then switch to the low-chloride buffer, monitoring the fluorescence change as Cl⁻ leaves the cell.
-
-
Data Acquisition and Analysis:
-
Record the fluorescence intensity over time. The rate of change in fluorescence corresponds to the rate of chloride flux.
-
Compare the rate of chloride flux in this compound-treated cells to that in control cells. A significant reduction in the rate indicates inhibition of this compound-sensitive chloride transport pathways.
-
Visualizations
Caption: Mechanism of this compound inhibition on an anion exchanger.
Caption: Experimental workflow for optimizing this compound pre-incubation.
Caption: Impact of this compound on pHi regulation and signaling.
References
- 1. cachannelblockers.com [cachannelblockers.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Identification of the anion exchange protein of Ehrlich cells: a kinetic analysis of the inhibitory effects of 4,4'-diisothiocyano-2,2'-stilbene-disulfonic acid (this compound) and labeling of membrane proteins with 3H-DIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of reversible this compound inhibition of chloride self exchange in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound (4,4-Diisothiocyanatostilbenedisulphonic Acid) Induces Apoptotic Cell Death in a Hippocampal Neuronal Cell Line and Is Not Neuroprotective against Ischemic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Enhancing Chemotherapeutic Efficacy with DIDS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of resistance to chemotherapeutic agents remains a significant hurdle in cancer treatment. One promising strategy to overcome this challenge is the use of chemosensitizing agents that can enhance the efficacy of conventional chemotherapy. 4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS) has emerged as a potent modulator of cellular ion transport, and recent studies have highlighted its potential to synergize with various chemotherapeutic drugs.
This compound is a well-known inhibitor of anion exchangers, which play a crucial role in maintaining intracellular pH (pHi) and cell volume.[1][2] Dysregulation of pHi is a hallmark of cancer, contributing to proliferation, metabolic adaptation, and drug resistance.[2][3] By inhibiting anion exchangers, this compound can disrupt the tumor's ability to maintain its alkaline intracellular environment, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy.[1][4]
These application notes provide a comprehensive overview of the use of this compound in combination with chemotherapeutic agents, including quantitative data on synergistic effects, detailed experimental protocols, and insights into the underlying molecular mechanisms.
Quantitative Data Summary
The combination of this compound with various chemotherapeutic agents has demonstrated significant synergistic cytotoxicity across different cancer cell lines. The following table summarizes the quantitative data from key studies, showcasing the enhanced efficacy of chemotherapy in the presence of this compound.
| Cancer Type | Cell Line | Chemotherapeutic Agent | This compound Concentration | Chemotherapy Concentration | % Decrease in Cell Survival (Combination vs. Chemo Alone) | Reference |
| Atypical Teratoid/Rhabdoid Tumor | BT16 | Etoposide | 8 µM | 10 nM | 51 ± 8% | [5] |
| Atypical Teratoid/Rhabdoid Tumor | BT16 | Carboplatin | 8 µM | 10 nM | 54 ± 1% | [5] |
| Atypical Teratoid/Rhabdoid Tumor | BT16 | Temozolomide | 8 µM | 10 nM | 57 ± 4% | [5] |
| Atypical Teratoid/Rhabdoid Tumor | KCCF1 | Temozolomide | 8 µM | 10 nM | 40 ± 5% | [5] |
Signaling Pathways and Mechanisms of Action
This compound enhances the efficacy of chemotherapeutic agents through multiple mechanisms, primarily centered on its ability to disrupt ion transport and intracellular pH regulation.
One of the primary mechanisms of this compound is the inhibition of anion exchanger proteins, leading to an alteration of the intracellular pH.[1] This disruption of pH homeostasis can sensitize cancer cells to chemotherapeutic drugs whose efficacy is influenced by pH gradients.[4] For instance, the weakly basic drug doxorubicin shows increased uptake and efficacy at a more alkaline intracellular pH.[6]
Furthermore, this compound-induced modulation of ion transport can trigger apoptotic pathways. The combination of this compound with chemotherapeutic agents that induce DNA damage, such as etoposide and carboplatin, has been shown to lead to enhanced caspase activation, a key step in the execution phase of apoptosis.[7][8] This suggests a convergence of the stress signals induced by this compound and the DNA damage response initiated by chemotherapy, leading to a more robust apoptotic outcome. This synergistic effect may involve the modulation of Bcl-2 family proteins, shifting the balance towards pro-apoptotic members like Bax and away from anti-apoptotic members like Bcl-2.[9][10]
Caption: this compound potentiates chemotherapy by inhibiting anion exchangers, altering intracellular pH, and enhancing apoptosis.
Overcoming Multidrug Resistance
Multidrug resistance (MDR) is a major factor in the failure of chemotherapy. A key mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), which actively efflux chemotherapeutic drugs from cancer cells.[2][11][12]
While direct inhibition of ABC transporters by this compound is not well-established, its ability to alter the intracellular environment can indirectly contribute to overcoming MDR. By modulating intracellular pH, this compound may affect the activity and substrate affinity of these transporters.[4] Further research is needed to fully elucidate the role of this compound in reversing ABC transporter-mediated drug resistance.
References
- 1. Synergistic inhibition of colon cancer cell growth with nanoemulsion-loaded paclitaxel and PI3K/mTOR dual inhibitor BEZ235 through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dysregulated pH in Tumor Microenvironment Checkmates Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aspic.pt [aspic.pt]
- 5. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRAIL-induced cell death and caspase-8 activation are inhibited by cisplatin but not carboplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of BAX and BCL-2 expression in breast cancer cells by chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bcl-2 inhibits early apoptotic events and reveals post-mitotic multinucleation without affecting cell cycle arrest in human epithelial tumor cells exposed to etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improving anticancer activity towards colon cancer cells with a new p53‐activating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tracing of intracellular pH in cancer cells in response to Taxol treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating ER Stress-Induced Metastasis Using DIDS
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and secretion. Various intracellular and extracellular stimuli, such as hypoxia, nutrient deprivation, and oncogenic signaling, can disrupt ER homeostasis, leading to an accumulation of misfolded or unfolded proteins, a condition known as ER stress. To cope with this stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR). While the UPR is primarily a pro-survival mechanism, chronic activation in the tumor microenvironment can paradoxically promote tumor progression, including invasion and metastasis.
One of the key players in the UPR is the activation of three transmembrane ER stress sensors: Inositol-requiring enzyme 1α (IRE1α), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6). These sensors trigger downstream signaling cascades that can enhance cancer cell survival, angiogenesis, and epithelial-to-mesenchymal transition (EMT), a crucial process for metastasis.
4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) is a well-known stilbene derivative that acts as an anion exchange inhibitor, primarily targeting chloride channels. Emerging evidence suggests that this compound may have broader cellular effects, including the induction of apoptosis and the inhibition of protein translocation across the ER membrane.[1][2] These properties make this compound a potential tool for investigating the mechanisms of ER stress-induced cellular processes, including metastasis. While direct studies extensively detailing the use of this compound to investigate ER stress-induced metastasis are limited, its known functions provide a strong rationale for its application in this research area. For instance, by potentially modulating ion homeostasis within the ER or affecting protein translocation, this compound could influence the UPR signaling pathways that are critical for metastatic progression.
These application notes provide a framework for utilizing this compound as a chemical probe to dissect the role of ER stress-associated signaling in cancer cell migration and invasion. The following protocols and data tables offer guidance for designing and executing experiments to explore this promising area of cancer research.
Quantitative Data Summary
The following tables summarize key quantitative data related to the effects of inhibitors on cell migration and this compound on channel activity. It is important to note that direct quantitative data for this compound specifically inhibiting ER stress-induced metastasis is currently limited in the scientific literature.
Table 1: Effect of ER Stress Inhibition on Cancer Cell Metastasis-Related Processes
| Cell Line | Treatment | Assay | Observed Effect | Reference |
| HCC1937 (Breast Cancer) | 4-PBA (ER stress inhibitor) | Wound Healing | Inhibition of cell migration | [3] |
| HCC1954 (Breast Cancer) | 4-PBA (ER stress inhibitor) | Wound Healing | Inhibition of cell migration | [3] |
| HCC1937 (Breast Cancer) | 4-PBA (ER stress inhibitor) | Transwell Invasion | Inhibition of cell invasion | [3] |
| HCC1954 (Breast Cancer) | 4-PBA (ER stress inhibitor) | Transwell Invasion | Inhibition of cell invasion | [3] |
| SCC-25 (Oral Squamous Carcinoma) | This compound | Wound Healing | No significant difference in wound closure (P>0.05) | [4] |
Table 2: Inhibitory Concentrations of this compound on Chloride Channels
| Parameter | IC50 | Reference |
| Steady-state current inhibition | 2.3 µM | [5] |
| Reduction in the number of open channels | 22 µM | [5] |
| Inhibition of exocytosis (optimal stimulation) | 50 µM | [5] |
| Inhibition of exocytosis (suboptimal stimulation) | 10 µM | [5] |
| Inhibition of angiotensin II-induced arteriolar contraction | 0.5 mM | [6] |
Signaling Pathways and Experimental Workflows
ER Stress and the Unfolded Protein Response (UPR) Signaling Pathway
The UPR is initiated by three main sensors in the ER membrane: IRE1α, PERK, and ATF6. Under ER stress, these sensors activate downstream pathways to restore homeostasis or, if the stress is prolonged, trigger apoptosis. Chronic activation of the pro-survival arms of the UPR in cancer cells can contribute to metastasis.
Caption: The Unfolded Protein Response (UPR) signaling pathways activated by ER stress.
Proposed Mechanism of this compound in Modulating ER Stress-Induced Metastasis
This compound, as a chloride channel blocker and potential inhibitor of protein translocation, may interfere with ER homeostasis and the UPR. This interference could potentially attenuate the pro-metastatic signaling downstream of the UPR.
Caption: Proposed mechanism of this compound in the modulation of ER stress-induced metastasis.
Experimental Workflow for Investigating this compound Effects
A typical workflow to investigate the effects of this compound on ER stress-induced metastasis involves inducing ER stress in cancer cells, treating them with this compound, and then assessing changes in metastatic potential and UPR signaling.
Caption: Experimental workflow for studying the effects of this compound.
Experimental Protocols
Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the effect of this compound on the migratory capacity of cancer cells under ER stress.
Materials:
-
Cancer cell line of interest
-
12-well or 24-well tissue culture plates
-
Complete cell culture medium
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
This compound (4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid)
-
Sterile 200 µL pipette tips or a scratcher tool
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Procedure:
-
Seed cancer cells into wells of a culture plate at a density that will form a confluent monolayer within 24 hours.
-
Once confluent, gently create a linear scratch in the center of the monolayer with a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the ER stress inducer at a predetermined concentration.
-
Add this compound at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (ER stress inducer alone).
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the same field of view at regular intervals (e.g., 6, 12, 24 hours).
-
Quantify the wound closure area or the distance between the migrating cell fronts using image analysis software (e.g., ImageJ).
Transwell Invasion Assay
This assay evaluates the effect of this compound on the invasive potential of cancer cells through a basement membrane matrix under ER stress.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane extract
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
ER stress inducer
-
This compound
-
Cotton swabs
-
Methanol or paraformaldehyde for fixation
-
Crystal violet solution for staining
Procedure:
-
Coat the upper surface of the transwell insert membranes with a thin layer of Matrigel and allow it to solidify.
-
Harvest cancer cells and resuspend them in serum-free medium containing the ER stress inducer and various concentrations of this compound.
-
Seed the cell suspension into the upper chamber of the transwell inserts.
-
Add complete medium (containing serum as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol or paraformaldehyde.
-
Stain the fixed cells with crystal violet.
-
Wash the inserts and allow them to dry.
-
Count the number of stained cells in several random fields of view under a microscope. Alternatively, the dye can be eluted and the absorbance measured to quantify invasion.
Western Blot Analysis of UPR Markers
This protocol is for detecting changes in the protein levels of key UPR markers in response to ER stress and this compound treatment.
Materials:
-
Cancer cells treated as described in the workflow
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against UPR markers (e.g., p-IRE1α, IRE1α, p-PERK, PERK, ATF6, XBP1s, GRP78/BiP, CHOP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. This compound (4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid) inhibits an early step of protein translocation across the mammalian ER membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (4,4-Diisothiocyanatostilbenedisulphonic Acid) Induces Apoptotic Cell Death in a Hippocampal Neuronal Cell Line and Is Not Neuroprotective against Ischemic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. saatcioglulab.org [saatcioglulab.org]
- 6. pnas.org [pnas.org]
Troubleshooting & Optimization
DIDS solubility problems and how to solve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) solubility during experimental procedures.
Troubleshooting Guide
Issue: this compound Powder Will Not Dissolve
-
Possible Cause 1: Incorrect Solvent. this compound has poor solubility in aqueous solutions, ethanol, and DMSO under standard conditions.[1]
-
Solution: Use anhydrous DMSO to prepare a stock solution. For some applications, 0.1 M potassium bicarbonate (KHCO3) can also be used.
-
-
Possible Cause 2: Insufficient Dissolution Aid. this compound may require assistance to fully dissolve, even in the correct solvent.
-
Possible Cause 3: Low-Quality Reagent. The purity and handling of the this compound powder can affect its solubility.
-
Solution: Weigh the this compound powder in a low-humidity environment to minimize static and moisture absorption.[2] Ensure you are using a high-purity this compound from a reputable supplier.
-
Issue: Precipitate Forms When Diluting this compound Stock Solution into Aqueous Buffer
-
Possible Cause 1: Supersaturation and Precipitation. this compound is unstable in aqueous solutions and can precipitate when the concentration exceeds its solubility limit in the final buffer.[3]
-
Possible Cause 2: Buffer Composition and pH. The components and pH of your aqueous buffer can influence this compound solubility. High concentrations of certain salts or an inappropriate pH can lead to precipitation.
-
Solution: Check for known incompatibilities between this compound and your buffer components. While this compound is soluble in 0.1 M KHCO3, other buffers may be less suitable. Ensure the final pH of your experimental solution is compatible with this compound stability.
-
Issue: Loss of this compound Activity Over Time
-
Possible Cause 1: Hydrolysis in Aqueous Solution. The isothiocyanate groups of this compound are unstable in water and will hydrolyze, leading to a loss of activity.[3]
-
Possible Cause 2: Improper Storage of Stock Solution. Repeated freeze-thaw cycles or improper storage temperature can degrade the this compound stock solution.[1][2] this compound can also decompose when stored in DMSO, forming the biologically active compound IADS.[4]
-
Possible Cause 3: High Concentration Effects. At concentrations above 500 μM, this compound may have off-target effects.[1]
-
Solution: Titrate this compound in your experimental system to determine the optimal concentration range and validate its specificity.[1]
-
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound?
The recommended solvent for preparing a stock solution of this compound is anhydrous DMSO.[1][2] this compound is soluble in DMSO at concentrations of 10 mM or higher.[1][2] For certain applications, 0.1 M KHCO3 can also be used, with a solubility of up to 50 mg/mL, though this may require heating.
2. How should I prepare a this compound stock solution?
To prepare a this compound stock solution, dissolve the this compound powder in anhydrous DMSO to a final concentration between 10-50 mM.[1] To aid dissolution, you can warm the solution to 37°C or use an ultrasonic bath.[1][2]
3. How should I store my this compound stock solution?
This compound stock solutions in DMSO should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at ≤ -20°C for short-term storage (up to 1 month) or -80°C for longer-term storage (up to 6 months).[1][2][5]
4. Why is my this compound solution turning hazy or yellow-green?
A hazy, yellow-green appearance can occur when dissolving this compound in 0.1 M KHCO3. This is generally considered normal for this solvent.
5. Can I store this compound in an aqueous buffer?
No, it is not recommended to store this compound in aqueous solutions. The isothiocyanate groups are unstable in water, which can lead to hydrolysis and a loss of biological activity.[3] Always prepare fresh working solutions from your DMSO stock immediately before use.[1][2]
Data Presentation
Table 1: this compound Solubility in Various Solvents
| Solvent | Concentration | Notes | Reference |
| DMSO | >10 mM | Warming to 37°C or sonication may be required. | [1][2] |
| DMSO | 100 mg/mL (199.8 mM) | Use fresh, moisture-free DMSO. | [6] |
| 0.1 M KHCO3 | 50 mg/mL | May require heating and result in a hazy solution. | |
| Water | Insoluble | --- | [1] |
| Ethanol | Insoluble | --- | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Preparation: Work in a low-humidity environment to handle the this compound powder.[2]
-
Weighing: Accurately weigh the required amount of this compound powder. The molecular weight of the disodium salt is approximately 498.47 g/mol .[7]
-
Dissolving: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Aiding Solubilization: If the this compound does not readily dissolve, place the vial in a 37°C water bath or an ultrasonic bath for 10-15 minutes.[2]
-
Storage: Once fully dissolved, aliquot the stock solution into single-use, light-protected vials. Store at -20°C or -80°C.[2][5]
Protocol 2: Preparation of this compound Working Solution
-
Pre-warm Buffer: Pre-warm your final experimental aqueous buffer (e.g., cell culture medium, physiological saline) to 37°C.
-
Dilution: Immediately before your experiment, add the required volume of the this compound DMSO stock solution to the pre-warmed buffer to achieve your desired final concentration.
-
Mixing: Gently mix the solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is minimal (e.g., ≤0.1%) to prevent solvent-induced artifacts.[2]
Visualizations
Caption: Workflow for the preparation of this compound stock and working solutions.
Caption: this compound inhibits apoptosis through multiple mechanisms.
References
- 1. lb-agar-miller.com [lb-agar-miller.com]
- 2. ss-lipotropin-1-10-porcine.com [ss-lipotropin-1-10-porcine.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. IADS, a decomposition product of this compound activates a cation conductance in Xenopus oocytes and human erythrocytes: new compound for the diagnosis of cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. scbt.com [scbt.com]
DIDS Stability in Aqueous Experimental Buffers: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) in aqueous experimental buffers. This compound is a widely used inhibitor of anion exchange, but its inherent instability in aqueous solutions can be a critical factor in experimental variability and reproducibility. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the reliable use of this compound in your research.
Quick Facts: Key Stability Considerations
| Factor | Impact on this compound Stability | Recommendation |
| pH | Highly pH-dependent. Stability decreases significantly with increasing pH (alkaline conditions). | Prepare this compound solutions fresh in a buffer with a pH as low as experimentally feasible, ideally below 7.5. Avoid prolonged storage in high pH buffers. |
| Temperature | Degradation rate increases with temperature. | Prepare and store this compound solutions at low temperatures (2-8°C) and bring to the experimental temperature just before use. Avoid repeated freeze-thaw cycles. |
| Light | Susceptible to photodegradation. | Protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil. |
| Aqueous Solvents | The isothiocyanate groups are prone to hydrolysis. | Prepare fresh aqueous solutions for each experiment. Avoid long-term storage of aqueous stocks. For long-term storage, consider dissolving this compound in an anhydrous organic solvent like DMSO and storing at -20°C or -80°C. |
Troubleshooting Guide
This section addresses common problems encountered during experiments involving this compound, with a focus on issues arising from its instability.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker than expected inhibitory effect. | This compound Degradation: The active form of this compound has likely degraded in the aqueous buffer before or during the experiment. | • Prepare a fresh this compound stock solution immediately before each experiment.• Minimize the incubation time of this compound in the experimental buffer.• Verify the pH of your experimental buffer; a pH shift to the alkaline range will accelerate degradation.• Run a positive control with a freshly prepared this compound solution to confirm its activity. |
| High background signal or unexpected side effects. | Formation of Degradation Products: this compound degradation can lead to the formation of various byproducts that may have off-target effects or interfere with assays. | • Use a stability-indicating analytical method, such as HPLC, to check the purity of your this compound solution before use.• Consider purifying the this compound if significant degradation is suspected in the stock material. |
| Precipitation of this compound in the experimental buffer. | Low Solubility or Aggregation: this compound has limited solubility in aqueous solutions, which can be exacerbated by buffer components or pH. | • Ensure the final concentration of this compound in the experimental buffer does not exceed its solubility limit.• If using a DMSO stock, ensure the final DMSO concentration in the buffer is low (typically <0.5%) to avoid precipitation. |
| Variability between experimental replicates. | Inconsistent this compound concentration due to degradation: The rate of this compound degradation can vary slightly between preparations, leading to different effective concentrations. | • Standardize the preparation of this compound working solutions, including the time between preparation and use.• Prepare a single, larger batch of working solution for all replicates in an experiment to ensure consistency. |
Frequently Asked Questions (FAQs)
Q1: What is the half-life of this compound in aqueous solution?
Q2: How should I prepare and store this compound stock solutions?
For long-term storage, it is best to prepare a concentrated stock solution (e.g., 10-100 mM) in anhydrous dimethyl sulfoxide (DMSO) and store it in small aliquots at -20°C or -80°C, protected from light. When preparing aqueous working solutions from a DMSO stock, dilute the stock in your experimental buffer immediately before use. Avoid storing this compound in aqueous buffers for extended periods.
Q3: Can I reuse a this compound solution that has been prepared in an aqueous buffer?
It is strongly recommended not to reuse this compound solutions prepared in aqueous buffers. Due to its instability, the concentration of active this compound will decrease over time, leading to unreliable and irreproducible results. Always prepare fresh aqueous solutions for each experiment.
Q4: What are the primary degradation pathways for this compound?
The primary degradation pathway for this compound in aqueous solution is the hydrolysis of its two isothiocyanate (-N=C=S) groups. These reactive groups can react with water to form unstable carbamic acid intermediates, which then decompose. The stilbene backbone can also be susceptible to oxidation and photodegradation.
Experimental Protocol: Assessing this compound Stability in Aqueous Buffer
This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to determine the stability of this compound in a specific experimental buffer.
Objective: To quantify the degradation of this compound over time in a given aqueous buffer at a specific temperature.
Materials:
-
This compound
-
Anhydrous DMSO (for stock solution)
-
Your experimental buffer of interest
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or other suitable mobile phase modifier
-
Temperature-controlled incubator or water bath
-
Amber vials or tubes
Methodology:
-
Prepare a this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare Working Solution: Dilute the this compound stock solution in your experimental buffer to the final working concentration you intend to use in your experiments. Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the this compound working solution into several amber vials, one for each time point. Place the vials in a temperature-controlled environment that matches your experimental conditions.
-
Time Points: At designated time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), remove one vial from incubation.
-
Sample Quenching (Optional but recommended): To stop further degradation, immediately add an equal volume of cold acetonitrile to the sample. This will precipitate proteins and dilute the sample for analysis.
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase for this compound analysis is a gradient of acetonitrile and water, both containing 0.1% TFA. An example gradient could be:
-
0-5 min: 20% Acetonitrile
-
5-20 min: 20-80% Acetonitrile (linear gradient)
-
20-25 min: 80% Acetonitrile
-
25-30 min: 80-20% Acetonitrile (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: this compound can be monitored at approximately 340 nm.
-
Injection Volume: 10-20 µL
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Normalize the peak area at each time point to the peak area at time zero (t=0) to determine the percentage of this compound remaining.
-
Plot the percentage of this compound remaining versus time.
-
From this plot, you can determine the half-life (t½) of this compound under your specific experimental conditions, which is the time it takes for the concentration to decrease by 50%.
-
Visualizing Key Concepts
To aid in understanding the factors affecting this compound stability and the experimental workflow for assessing it, the following diagrams are provided.
Caption: Factors influencing the stability of this compound in aqueous solutions.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for this compound-related experimental issues.
Technical Support Center: Optimizing DIDS Concentration for Cellular Viability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DIDS (4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid). Our goal is to help you optimize this compound concentration to achieve your experimental objectives while maintaining cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a well-known, potent, and irreversible inhibitor of anion exchange proteins, such as the chloride-bicarbonate exchanger.[1] It functions by covalently binding to these transport proteins.[1] However, its effects are not limited to anion exchange inhibition. This compound has been shown to interact with a variety of other cellular targets, which can contribute to its observed effects on cell viability.[2][3]
Q2: At what concentrations does this compound typically become toxic to cells?
The cytotoxic concentration of this compound is highly dependent on the cell type, incubation time, and the specific experimental conditions. However, some general observations have been made:
-
Neuronal Cells: In cultured hippocampal neurons, this compound has been shown to induce an apoptotic phenotype at concentrations of 40 µM and 400 µM over a 24-hour treatment period.[2][3][4] Higher concentrations lead to a more rapid induction of apoptosis.[4]
-
HeLa Cells: In HeLa cells, a concentration of 50 µM this compound showed maximal inhibitory effect on staurosporine-induced caspase activation, while a higher concentration of 500 µM showed some deleterious effects.[5]
-
General Guideline: It is crucial to perform a dose-response curve for your specific cell line and experimental setup to determine the optimal non-toxic working concentration.[6]
Q3: What are the visible signs of this compound-induced cytotoxicity?
This compound-induced cell death often manifests as apoptosis.[2][4] Key morphological and biochemical markers of apoptosis to look for include:
-
Expression of pro-apoptotic proteins like cleaved caspase-3, cytochrome C, and JNK3.[4][8]
-
Annexin V staining, indicating phosphatidylserine exposure on the outer leaflet of the plasma membrane.[4]
-
DNA and RNA degradation.[2]
Q4: Can this compound affect intracellular pH and calcium levels?
Yes, as an anion exchange inhibitor, this compound can perturb intracellular pH (pHi).[9] It has been shown to make the cytoplasmic pH more acidic.[9] Changes in pHi can, in turn, influence intracellular calcium ([Ca2+]i) levels.[10][11] Intracellular alkalinization has been linked to an increase in resting [Ca2+]i, potentially through release from intracellular stores.[11]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High levels of unexpected cell death. | This compound concentration is too high for the specific cell type or incubation time.[2][4] | Perform a dose-response experiment (e.g., MTT or PrestoBlue™ assay) to determine the IC50 value and a non-toxic working concentration for your cells.[6][12] Reduce the incubation time with this compound. |
| The cell line is particularly sensitive to this compound. | Consider using a lower concentration range for your initial experiments. Monitor for early markers of apoptosis. | |
| This compound solution has degraded. | This compound is known to be unstable in aqueous solutions and can hydrolyze and multimerize.[13] Prepare fresh stock solutions in DMSO and store at -20°C.[14] Avoid repeated freeze-thaw cycles.[15] | |
| Inconsistent or variable experimental results. | Pipetting errors or uneven cell seeding. | Ensure proper mixing of cell suspensions before seeding and use calibrated pipettes for accurate dispensing.[16] |
| This compound solution is not homogenously mixed with the cell culture medium. | Gently swirl the plate after adding this compound to ensure even distribution. | |
| Cell passage number is too high, leading to altered cell behavior. | Use cells within a consistent and low passage number range for all experiments.[16] | |
| No observable effect of this compound. | This compound concentration is too low. | Gradually increase the this compound concentration, while carefully monitoring cell viability. |
| The target protein or pathway in your cell line is not sensitive to this compound. | Confirm the expression and activity of the target anion exchanger or channel in your cell model. | |
| Incorrect experimental setup for detecting the effect. | Ensure your assay is sensitive enough to detect the expected change. For example, when studying ion channel activity, ensure the patch-clamp setup is optimized.[17][18] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using MTT Assay
This protocol provides a method to assess cell viability across a range of this compound concentrations.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 70-80% confluency).[16]
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 100 mM).[14] From this stock, prepare a series of dilutions in your cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 25, 50, 100, 200, 400 µM). Include a vehicle control (DMSO only) at the same final concentration as in the highest this compound treatment.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired experimental duration (e.g., 6, 12, or 24 hours).
-
MTT Assay:
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the cell viability against the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot for Apoptosis Markers
This protocol allows for the detection of key proteins involved in the apoptotic pathway.
-
Cell Lysis: After treating cells with the desired this compound concentrations for the specified time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., cleaved caspase-3, cytochrome C, JNK3, and a loading control like β-actin) overnight at 4°C.[8]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Signaling Pathways and Experimental Workflows
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (4,4-Diisothiocyanatostilbenedisulphonic Acid) Induces Apoptotic Cell Death in a Hippocampal Neuronal Cell Line and Is Not Neuroprotective against Ischemic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (4,4-Diisothiocyanatostilbenedisulphonic Acid) Induces Apoptotic Cell Death in a Hippocampal Neuronal Cell Line and Is Not Neuroprotective against Ischemic Stress | PLOS One [journals.plos.org]
- 4. This compound (4,4-diisothiocyanatostilbenedisulphonic acid) induces apoptotic cell death in a hippocampal neuronal cell line and is not neuroprotective against ischemic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (4,4'-Diisothiocyanatostilbene-2,2'-disulfonate) directly inhibits caspase activity in HeLa cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Perturbation of intracellular pH by this compound on endocytosis of transferrin and iron uptake in rabbit reticulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of extracellular and intracellular pH on intracellular Ca2+ regulation in guinea-pig detrusor smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of intracellular pH changes on resting cytosolic calcium in voltage-clamped snail neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. amg-706.com [amg-706.com]
- 15. lb-agar-miller.com [lb-agar-miller.com]
- 16. m.youtube.com [m.youtube.com]
- 17. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Achieving Maximal Speed of Solution Exchange for Patch Clamp Experiments - PMC [pmc.ncbi.nlm.nih.gov]
DIDS Technical Support Center: Minimizing Off-Target Effects
Welcome to the technical support center for 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid (DIDS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound while minimizing its off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Problem | Potential Cause | Solution |
| Inconsistent or unexpected results between experiments. | This compound instability and degradation: this compound is unstable in aqueous solutions and can hydrolyze and multimerize, leading to variability in its effective concentration and activity.[1] | 1. Prepare fresh solutions: Always prepare this compound solutions fresh for each experiment. Avoid storing diluted this compound in aqueous buffers for extended periods. 2. Use appropriate solvent: Dissolve this compound in anhydrous DMSO to create a stock solution.[2][3][4] 3. Proper storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2][3] 4. Control for degradation: If you suspect degradation, you can assess the purity of your this compound solution using HPLC.[1] |
| Observed effects are not consistent with known on-target inhibition. | Off-target effects: this compound is known to interact with multiple proteins other than its primary anion exchanger targets, such as VDAC, caspases, and RAD51.[5] | 1. Dose-response curve: Perform a dose-response experiment to determine the optimal concentration of this compound that inhibits the target of interest with minimal off-target effects.[2] 2. Use specific controls: Include positive and negative controls to differentiate between on-target and off-target effects. 3. Alternative inhibitors: Use other anion transport inhibitors with different mechanisms of action (e.g., SITS, BDS, NPPB) to confirm that the observed effect is due to the inhibition of the intended target. 4. Target engagement assays: Directly measure the binding of this compound to its intended target. |
| High cellular toxicity observed at effective concentrations. | Cytotoxicity of this compound or solvent: Both this compound at high concentrations (typically above 200–300 µM) and its solvent (DMSO) can be toxic to cells.[2] | 1. Optimize this compound concentration: Use the lowest effective concentration of this compound as determined by your dose-response curve. 2. Limit solvent concentration: Keep the final concentration of DMSO in the cell culture medium below 0.5% (ideally ≤0.1%) to avoid solvent-induced toxicity.[2][3] 3. Include a vehicle control: Always include a control group treated with the same concentration of DMSO used to dissolve this compound. |
| Precipitation of this compound in aqueous buffer or media. | Low aqueous solubility of this compound: this compound is poorly soluble in water and can precipitate when diluted from a DMSO stock into an aqueous solution.[2] | 1. Pre-warm buffer: Use pre-warmed (37°C) physiological buffer or culture medium for dilution.[2] 2. Gradual addition: Add the this compound stock solution dropwise to the aqueous solution while vortexing or mixing vigorously to facilitate dissolution.[2] 3. Sonication: If precipitation persists, briefly sonicate the solution.[2] 4. Filter solution: If visible particulates remain, filter the solution through a 0.2 µm filter before use.[2] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid) is a chemical compound widely used as an inhibitor of anion exchange proteins, most notably the anion exchanger 1 (AE1 or Band 3) in red blood cells. It functions by covalently binding to lysine residues on the transporter, thereby blocking the exchange of anions like chloride (Cl⁻) and bicarbonate (HCO₃⁻).
Q2: What are the known off-target effects of this compound?
A2: Besides its primary targets, this compound has been shown to interact with several other proteins, leading to off-target effects. These include:
-
Voltage-Dependent Anion Channel (VDAC): this compound can inhibit VDAC, a channel in the outer mitochondrial membrane involved in apoptosis and metabolism.
-
Caspases: this compound can directly inhibit the activity of caspases, which are key enzymes in the apoptotic pathway.
-
RAD51: this compound has been found to inhibit the RAD51 protein, which is crucial for homologous recombination and DNA repair.[6][7][8]
-
TRPV1 Channels: this compound can modulate the activity of TRPV1 channels.[5]
-
Potassium Channels: this compound can activate certain potassium channels.[9]
Q3: How can I prepare a stable stock solution of this compound?
A3: To prepare a stable stock solution, dissolve this compound powder in anhydrous DMSO to a concentration of 10 mM or higher. To aid dissolution, you can warm the solution to 37°C or use an ultrasonic bath for 10-15 minutes.[2] It is crucial to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2]
Q4: What is the recommended final concentration of DMSO in my experiments?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium or assay buffer should be kept as low as possible, ideally at or below 0.1%.[2] In some cases, up to 0.5% may be tolerated, but this should be validated for your specific cell type and assay.[3] Always include a vehicle control with the same final DMSO concentration in your experimental design.
Q5: What are some alternative inhibitors to this compound, and how do they compare?
A5: Several other compounds can be used to inhibit anion exchange, and comparing their effects can help confirm the specificity of your observations.
| Inhibitor | Mechanism of Action | Potency (IC₅₀) | Notes |
| This compound | Covalent modification of lysine residues | ~100 µM for ClC-Ka[1] | Broad-spectrum anion transport inhibitor with known off-target effects. Unstable in aqueous solutions. |
| SITS (4-Acetamido-4'-isothiocyanostilbene-2,2'-disulfonic acid) | Similar to this compound, but generally less potent. | Varies depending on the target. | An analog of this compound that may have a different off-target profile.[5] |
| BDS (4,4'-Benzoylamino-2,2'-stilbenedisulfonate) | Reversible, competitive inhibitor. | Varies depending on the target. | Lacks the reactive isothiocyanate groups of this compound, leading to a different binding mechanism. |
| NPPB (5-Nitro-2-(3-phenylpropylamino)benzoic acid) | Blocks the pore of the channel. | Varies depending on the target. | Has a different chemical structure and mechanism of action compared to stilbene derivatives. |
Note: IC₅₀ values can vary significantly depending on the specific transporter, cell type, and experimental conditions. It is essential to perform a dose-response curve for each inhibitor in your system.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or cryogenic vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Under low-humidity conditions, weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a stock concentration of 10 mM.
-
Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, warm the solution to 37°C in a water bath or sonicate for 10-15 minutes to aid dissolution.[2]
-
Once fully dissolved, immediately aliquot the stock solution into single-use, light-protected microcentrifuge tubes or cryogenic vials.
-
Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Performing a Dose-Response Experiment
Objective: To determine the optimal concentration of this compound for inhibiting the target of interest while minimizing off-target effects.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Appropriate cell culture medium or assay buffer
-
Multi-well plates (e.g., 96-well plate)
-
Your experimental system (e.g., cells expressing the target protein)
-
Assay reagents to measure the activity of your target of interest
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in your assay buffer or medium. A common approach is to perform serial dilutions to cover a wide range of concentrations (e.g., from 1 nM to 300 µM).
-
Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%).
-
Seed your cells in a multi-well plate and allow them to adhere or equilibrate as required by your experimental protocol.
-
Treat the cells with the different concentrations of this compound and the vehicle control.
-
Incubate the cells for the desired period.
-
Perform the assay to measure the activity of your target of interest.
-
Plot the measured activity as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3: RAD51 Strand Exchange Assay with this compound Inhibition
Objective: To assess the inhibitory effect of this compound on the DNA strand exchange activity of RAD51.
Materials:
-
Purified human RAD51 protein
-
φX174 circular single-stranded DNA (ssDNA)
-
φX174 linear double-stranded DNA (dsDNA)
-
Replication Protein A (RPA)
-
This compound stock solution (in DMSO)
-
Reaction buffer (e.g., 40 mM Tris-HCl pH 7.8, 1 mM MgCl₂, 100 mM KCl, 1 mM DTT, 2 mM ATP)
-
ATP regeneration system (creatine phosphate and creatine phosphokinase)
-
Stop solution (e.g., SDS and Proteinase K)
-
Agarose gel electrophoresis system
-
DNA stain (e.g., SYBR Gold)
Procedure:
-
Pre-incubate RAD51 protein (e.g., 7.5 µM) with φX174 ssDNA (e.g., 30 µM) in the reaction buffer with the ATP regeneration system for 5 minutes at 37°C.[6]
-
In parallel, prepare reactions with varying concentrations of this compound or a vehicle control (DMSO).
-
Add RPA (e.g., 2 µM) to the mixture and incubate for another 5 minutes at 37°C.[6]
-
Initiate the strand exchange reaction by adding the linear φX174 dsDNA (e.g., 30 µM).[6]
-
Incubate the reaction at 37°C. Take aliquots at different time points (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction by adding the stop solution and incubating for 15 minutes at 37°C.[6]
-
Analyze the reaction products by agarose gel electrophoresis.
-
Stain the gel with a DNA stain and visualize the bands corresponding to the substrates and the strand exchange products (joint molecules and nicked circular DNA).[6]
-
Quantify the band intensities to determine the extent of inhibition by this compound.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate key signaling pathways affected by this compound and a general experimental workflow for its use.
Caption: General experimental workflow for using this compound.
Caption: this compound inhibition of the Anion Exchanger 1 (AE1).
Caption: Off-target effects of this compound on apoptotic pathways.
Caption: Off-target inhibition of RAD51-mediated homologous recombination by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ss-lipotropin-1-10-porcine.com [ss-lipotropin-1-10-porcine.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS:67483-13-0 | anion transport inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a chemical compound that inhibits RAD51-mediated homologous pairing and strand exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anion transport inhibitor this compound activates a Ba2+-sensitive K+ flux associated with hepatic exocrine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: DIDS in Patch Clamp Recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS) in patch clamp recordings.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Unstable Recordings or Drift in Baseline After this compound Application
-
Question: After applying this compound, my baseline current is drifting, or the recording has become unstable. What could be the cause, and how can I resolve it?
-
Answer: This is a common issue that can arise from several factors related to both the properties of this compound and the patch clamp technique itself.
-
This compound Instability in Aqueous Solutions: this compound is known to be unstable in aqueous solutions. It can hydrolyze and multimerize into di-, tri-, tetra-, and pentameric polythioureas.[1][2] These degradation products can be significantly more potent inhibitors of certain chloride channels than this compound itself, leading to a time-dependent and unpredictable change in your recording.[1][2]
-
Solution:
-
Prepare Fresh Solutions: Always prepare fresh this compound working solutions immediately before each experiment. Avoid storing diluted this compound in aqueous buffers for extended periods.
-
Use Appropriate Solvents for Stock: Dissolve this compound in a suitable solvent like DMSO to prepare a concentrated stock solution.[3] Store aliquots at -20°C to minimize degradation. Avoid repeated freeze-thaw cycles.
-
Minimize Time in Aqueous Buffer: When diluting the this compound stock into your external recording solution, do so as close to the application time as possible.
-
-
-
High Series Resistance (Rs): An increase in series resistance during a recording can cause baseline instability. While not directly caused by this compound, changes in the cell or pipette properties during the experiment can lead to this issue. High series resistance can be a significant problem in whole-cell patch clamp experiments.[4]
-
Solution:
-
Monitor Rs: Continuously monitor the series resistance throughout your experiment.[5]
-
Compensation: Use the series resistance compensation feature on your patch clamp amplifier. Typically, compensation levels are set to around 80-90% of the measured Rs.[4]
-
Pipette Properties: Use pipettes with an appropriate resistance for your cell type (typically 3-7 MΩ for whole-cell recordings in neuronal cultures).[6] Lower resistance pipettes can help achieve a lower series resistance.[7]
-
Gentle Suction: If resealing occurs, apply gentle negative pressure to maintain a low series resistance.[5]
-
-
-
Pipette Drift: Physical movement of the recording pipette can cause significant baseline drift and instability.
-
Solution:
-
Secure Micromanipulator: Ensure your micromanipulator is securely fixed to the stage.
-
Minimize Lever Arm Length: Position the manipulator as close to the recording chamber as possible to shorten the lever arm of the pipette holder.
-
Stable Temperature: Maintain a constant room temperature, as temperature fluctuations can cause components of the rig to expand or contract, leading to drift.[8]
-
Check for Leaks: Ensure there are no leaks in the pressure tubing connected to the pipette holder.[9]
-
-
-
Issue 2: Inconsistent or No Effect of this compound
-
Question: I've applied this compound, but I'm not observing the expected inhibition of my target chloride channel. What could be the reason?
-
Answer: Several factors can contribute to a lack of this compound efficacy in your experiments.
-
Incorrect this compound Concentration: The effective concentration of this compound can vary significantly depending on the target channel and experimental conditions.
-
Solution:
-
Concentration-Response Curve: If possible, perform a concentration-response experiment to determine the optimal inhibitory concentration for your specific channel and cell type.
-
Consult Literature: Refer to published studies on your target channel for reported effective concentrations of this compound.
-
-
-
This compound Degradation: As mentioned previously, this compound is unstable in aqueous solutions. If your working solution was not freshly prepared, the active compound may have degraded.
-
Solution:
-
Fresh Preparation: Always use freshly prepared this compound solutions for your experiments.
-
-
-
Off-Target Effects or Lack of Specificity: this compound is not a completely specific chloride channel blocker and can have effects on other ion channels and transporters, such as TRPM4, TRPC4, and TRPV1 channels.[10] Additionally, it may not inhibit all types of chloride channels.
-
Solution:
-
Verify Target Channel Sensitivity: Confirm from literature that your specific target channel is indeed sensitive to this compound.
-
Control Experiments: Perform appropriate control experiments to rule out off-target effects. This may include using other, more specific blockers if available, or using cells that do not express the target channel.
-
-
-
Solubility Issues: this compound has limited solubility in aqueous solutions. Improper dissolution can lead to a lower effective concentration.
-
Solution:
-
Proper Dissolution of Stock: Ensure your this compound stock solution in DMSO is fully dissolved. Gentle warming or sonication may be required.[3]
-
Final Concentration in Buffer: When diluting the stock into your recording buffer, ensure the final DMSO concentration is low (typically ≤0.1%) to avoid solvent effects and precipitation.
-
-
-
Issue 3: Unexpected Changes in Other Currents After this compound Application
-
Question: After applying this compound to block chloride channels, I'm observing changes in other currents, like sodium or potassium currents. Why is this happening?
-
Answer: This is likely due to the off-target effects of this compound.
-
Inhibition of Other Channels: this compound has been shown to directly inhibit cardiac sodium channels.[11] It can also modulate the activity of other channels, including KCNQ1/KCNE1 potassium channels.[12]
-
Solution:
-
Lower this compound Concentration: Use the lowest effective concentration of this compound that inhibits your target chloride channel to minimize off-target effects.
-
Specific Blockers for Other Channels: In your experimental design, consider using specific blockers for other channels that might be affected by this compound to isolate the effect on your channel of interest.
-
Acknowledge and Discuss Off-Target Effects: When interpreting your data, it is crucial to be aware of and acknowledge the potential off-target effects of this compound.
-
-
-
Quantitative Data Summary
| Parameter | Value | Channel/Condition | Reference |
| IC50 | 100 µM | ClC-Ka chloride channel | [2][10] |
| ~300 µM | Bacterial ClC-ec1 Cl-/H+ exchanger | [2] | |
| 7 µM | Intracellular chloride channels (rat heart) | [13] | |
| 0.15 mM | Sodium current (guinea pig ventricular myocytes) | [11] | |
| Potentiation IC50 | 4.88 µM | Agonist-induced TRPV1 currents (rat DRG neurons) | [10] |
| KD | 2 µM | RAD51 recombinase | [10] |
| Solubility | 50 mg/ml | 0.1 M KHCO3 (may require heat) | [3] |
| >10 mM | DMSO | ||
| 5 mM | 0.1 M Potassium bicarbonate | [10] | |
| Storage (Powder) | +4°C | [10] | |
| -20°C for 3 years | [14] | ||
| Storage (in Solvent) | -80°C for 1 year | [14] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (100 mM in DMSO):
-
Weigh out the required amount of this compound powder (MW: 498.48 g/mol , may vary by batch).
-
Under a fume hood, dissolve the this compound powder in high-purity DMSO to a final concentration of 100 mM.
-
If necessary, gently warm the solution or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Working Solution Preparation (e.g., 100 µM in External Recording Solution):
-
Immediately before the experiment, thaw a single aliquot of the 100 mM this compound stock solution.
-
Dilute the stock solution 1:1000 into your pre-warmed and oxygenated external recording solution to achieve a final concentration of 100 µM.
-
Ensure the final concentration of DMSO in the working solution is low (e.g., 0.1%) to minimize solvent effects on the cells.
-
Vortex the working solution gently to ensure it is well-mixed.
-
Use the freshly prepared working solution for your patch clamp recordings. Discard any unused working solution at the end of the day.
-
Protocol 2: Application of this compound in a Whole-Cell Patch Clamp Experiment
-
Establish a Stable Whole-Cell Recording:
-
Obtain a high-resistance (GΩ) seal and establish a stable whole-cell configuration.
-
Allow the recording to stabilize for a few minutes before starting your experiment. Monitor the holding current, access resistance, and membrane resistance.
-
-
Baseline Recording:
-
Perfuse the cell with the control external solution (without this compound) and record your baseline currents. This is crucial for comparing the effects of this compound.
-
-
This compound Application:
-
Switch the perfusion system to the freshly prepared this compound-containing external solution.
-
Ensure a complete exchange of the solution around the cell. The time required for this will depend on your perfusion system and chamber volume.
-
-
Recording the Effect:
-
Continuously record the current during and after the application of this compound to observe the time course of its effect.
-
Monitor for any changes in the baseline current, as well as the amplitude and kinetics of your target channel's currents.
-
-
Washout:
-
After recording the effect of this compound, switch the perfusion back to the control external solution to attempt a washout of the drug. Note that this compound can bind irreversibly, so a complete washout may not always be possible.[15]
-
Visualizations
A troubleshooting workflow for common issues encountered during patch clamp recordings with this compound.
A simplified diagram illustrating the mechanism of action and degradation pathway of this compound.
References
- 1. New light on the "old" chloride channel blocker this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. scientifica.uk.com [scientifica.uk.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. axolbio.com [axolbio.com]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. youtube.com [youtube.com]
- 9. scientifica.uk.com [scientifica.uk.com]
- 10. This compound | Buffers, Chelators and Reagents: R&D Systems [rndsystems.com]
- 11. Inhibition of sodium current by chloride channel blocker 4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid (this compound) in guinea pig cardiac ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibitory effect of this compound, NPPB, and phloretin on intracellular chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | TargetMol [targetmol.com]
- 15. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: DIDS Autofluorescence and Interference in Imaging
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering autofluorescence and other forms of interference when using 4,4′-Diisothiocyanatostilbene-2,2′-disulfonic acid (DIDS) in imaging experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound (4,4′-Diisothiocyanatostilbene-2,2′-disulfonic acid) fluorescent?
A1: Yes, this compound is known to exhibit intrinsic fluorescence, also known as autofluorescence. This can be a source of interference in fluorescence microscopy experiments, particularly when using blue fluorescent dyes.
Q2: What are the excitation and emission wavelengths of this compound?
A2: this compound has a reported excitation maximum at approximately 342 nm (UV range) and an emission maximum at around 418 nm (in the violet-blue range of the visible spectrum)[1].
Q3: How can this compound autofluorescence interfere with my imaging experiment?
A3: The autofluorescence of this compound can create unwanted background signal in the blue channel of a fluorescence microscope. This can mask the signal from blue-emitting fluorophores like DAPI or Hoechst, leading to difficulties in data interpretation and quantification.
Q4: Besides autofluorescence, are there other ways this compound can interfere with imaging?
A4: Yes. As a potent inhibitor of anion exchangers, this compound can alter cellular physiology, which might indirectly lead to imaging artifacts[2]. For example, changes in ion concentration could affect cell morphology, viability, or the localization of other fluorescently labeled molecules. It is also important to note that this compound can be unstable in aqueous solutions and may form derivatives with different properties[1].
Q5: What is the difference between this compound and DiD?
A5: It is crucial not to confuse this compound (4,4′-Diisothiocyanatostilbene-2,2′-disulfonic acid), an anion exchange inhibitor, with DiD (1,1'-dioctadecyl-3,3,3',3'-tetramethylindodicarbocyanine perchlorate), which is a lipophilic carbocyanine dye used for labeling cell membranes[3][4][5]. DiD is a far-red fluorescent dye with excitation and emission maxima around 646 nm and 663 nm, respectively, and is used for entirely different applications[3][4].
Troubleshooting Guides
Issue 1: High Background Fluorescence in the DAPI/Blue Channel After this compound Treatment
This is a common issue stemming from the intrinsic fluorescence of this compound.
Troubleshooting Steps:
-
Confirm this compound as the Source: Image an unstained, this compound-treated sample alongside an unstained, untreated control. Excite the samples with a UV laser or filter set (around 340-360 nm) and check for emission in the blue channel (around 420-460 nm). A significantly higher signal in the this compound-treated sample confirms its autofluorescence is the issue.
-
Spectral Separation: If possible, choose fluorophores for your experiment that are spectrally distant from this compound. Red and far-red emitting dyes are excellent choices as their excitation and emission wavelengths will not overlap with this compound's autofluorescence.
-
Image Processing:
-
Background Subtraction: In your image analysis software, carefully subtract the background fluorescence. Use the unstained, this compound-treated sample to set the background threshold.
-
Spectral Unmixing: If your imaging system has this capability, you can create a spectral profile for this compound autofluorescence and computationally subtract it from your experimental images.
-
Issue 2: Unexpected Changes in Cell Morphology or Staining Patterns with this compound
These effects can be due to the pharmacological activity of this compound.
Troubleshooting Steps:
-
Dose-Response and Time-Course: Perform experiments with varying concentrations of this compound and different incubation times. This will help you find the lowest concentration and shortest time that gives the desired inhibitory effect with minimal off-target cellular changes.
-
Viability Assays: Include a cell viability marker in your experiments to ensure that the observed changes are not due to this compound-induced cytotoxicity.
-
Control Experiments: Use a structurally related but inactive analog of this compound, if available, to confirm that the observed effects are due to its specific inhibitory action.
Quantitative Data Summary
The spectral properties of this compound are summarized in the table below, along with a comparison to the common nuclear stain DAPI, with which it can spectrally overlap.
| Compound | Excitation Max (nm) | Emission Max (nm) | Common Overlapping Fluorophores |
| This compound (4,4′-Diisothiocyanatostilbene-2,2′-disulfonic acid) | ~342[1] | ~418[1] | DAPI, Hoechst, Alexa Fluor 350 |
| DAPI (4′,6-diamidino-2-phenylindole) | ~358 | ~461 | This compound, Hoechst, Alexa Fluor 350 |
Experimental Protocols
Protocol: Spectral Characterization of this compound Autofluorescence
This protocol outlines how to measure the emission spectrum of this compound in your experimental setup.
-
Sample Preparation:
-
Prepare a solution of this compound at the working concentration you use in your experiments in a suitable buffer (e.g., PBS).
-
Prepare a blank sample containing only the buffer.
-
-
Microscope Setup:
-
Use a confocal microscope or a spectrofluorometer.
-
Set the excitation wavelength to 342 nm (or the closest available laser line/filter).
-
-
Data Acquisition:
-
Acquire the emission spectrum of the blank sample from 380 nm to 600 nm to determine the background signal.
-
Acquire the emission spectrum of the this compound solution over the same range.
-
-
Analysis:
-
Subtract the background spectrum from the this compound spectrum to obtain the true emission profile of this compound autofluorescence. This can then be used for spectral unmixing.
-
Visualizations
Caption: Troubleshooting workflow for this compound-related autofluorescence.
References
Preventing DIDS precipitation in cell culture media
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the use of 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) in cell culture, with a specific focus on preventing its precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in cell culture experiments?
A1: this compound (4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid) is a chemical compound that acts as a potent and generally irreversible inhibitor of anion exchange proteins, most notably the Chloride-Bicarbonate Exchanger (Band 3 protein) in red blood cells.[1] In cell culture, it is widely used to study the roles of anion transport in various physiological processes, including cell volume regulation, intracellular pH control, and signal transduction.[2][3] It is also known to block certain chloride channels and has been investigated for its effects on apoptosis and as a modulator of various receptors like TRPV1.[1][4]
Q2: Why does this compound precipitate in my cell culture medium?
A2: this compound precipitation in aqueous solutions like cell culture media can be attributed to several factors:
-
Poor Solubility: this compound is inherently poorly soluble in water and most common organic solvents at room temperature.[2][3]
-
Concentration: Exceeding the solubility limit of this compound in the final culture medium is a primary cause of precipitation.
-
pH and Temperature: The stability and solubility of this compound can be influenced by the pH and temperature of the medium.[5][6] Isothiocyanate groups in this compound are unstable in aqueous solutions, which can contribute to degradation and precipitation over time.
-
Interaction with Media Components: Cell culture media are complex mixtures containing salts, amino acids, and proteins. This compound may interact with certain components, such as calcium salts or proteins in fetal bovine serum (FBS), leading to the formation of insoluble complexes.[5][]
Q3: What are the visible signs of this compound precipitation?
A3: this compound precipitation can manifest in several ways. You might observe a fine, hazy turbidity in the medium, or see small, dark, or crystalline particles under a microscope.[5][8] In more severe cases, a visible sediment may form at the bottom of the culture vessel. This is distinct from microbial contamination, which often presents with a more uniform cloudiness and a rapid pH shift (usually a yellowing of the medium).[8]
Q4: Can I use the cell culture medium if a this compound precipitate has formed?
A4: It is strongly advised not to use media where this compound has precipitated. The formation of a precipitate means the effective concentration of soluble this compound is unknown and lower than intended, which will significantly impact the reproducibility and validity of your experimental results.[9] Furthermore, precipitates can be cytotoxic to cells.[5][8] The best course of action is to discard the affected medium and prepare a fresh solution following best practices.
Troubleshooting Guide for this compound Precipitation
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to media. | High Final Concentration: The target concentration of this compound exceeds its solubility limit in the culture medium. | Titrate this compound concentrations carefully, starting with lower, more established ranges (e.g., 50–300 μM).[3] Ensure the volume of solvent added is minimal (typically <0.5% of the total media volume). |
| Improper Mixing: The concentrated stock solution was not dispersed quickly enough, leading to localized high concentrations and precipitation. | Add the this compound stock solution dropwise to the medium while gently swirling or vortexing. Pre-warming the medium to 37°C can also help.[3] | |
| Precipitate appears after incubation (hours to days). | Instability in Aqueous Solution: this compound's isothiocyanate groups are unstable in aqueous environments and can degrade over time. | Prepare fresh this compound-containing media immediately before each experiment. Avoid long-term storage of this compound in aqueous solutions.[3] |
| Temperature Fluctuations: Repeated temperature changes, such as moving cultures in and out of the incubator, can promote precipitation.[5][8] | Maintain a stable incubation environment. Minimize the time that cultures spend outside of the incubator. | |
| Hazy or cloudy appearance in the stock solution. | Incorrect Solvent or Low Purity: The solvent used is not optimal, or the this compound powder has a low purity. | Use high-purity this compound. For stock solutions, use DMSO or 0.1 M potassium bicarbonate (KHCO3).[4] |
| Incomplete Dissolution: The this compound powder has not fully dissolved in the solvent. | For DMSO stocks, gentle warming to 37°C or using an ultrasonic bath can aid dissolution.[3] For KHCO3, gentle heating may be required to achieve a clear, though sometimes hazy, solution. |
Quantitative Data: this compound Solubility
| Solvent | Concentration/Solubility | Notes | Source(s) |
| Dimethyl Sulfoxide (DMSO) | >10 mM | Gentle warming to 37°C or sonication is recommended for optimal solubility. | [3] |
| 0.1 M Potassium Bicarbonate (KHCO3) | 50 mg/mL (approx. 100 mM) | May yield a hazy, yellow-green solution. Gentle heating may be necessary for complete solubilization. | |
| Water | Insoluble | This compound is not soluble in water. | [2][3] |
| Ethanol | Insoluble | This compound is not soluble in ethanol. | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol details the preparation of a concentrated stock solution of this compound, which can then be diluted into the cell culture medium.
-
Solvent Selection: Choose either high-quality, anhydrous DMSO or a freshly prepared solution of 0.1 M Potassium Bicarbonate (KHCO3). DMSO is often preferred for its ability to dissolve this compound at high concentrations.[3]
-
Weighing this compound: On a calibrated analytical balance, carefully weigh out the required amount of this compound powder in a sterile microcentrifuge tube. Perform this in a fume hood, as this compound powder can be an irritant.
-
Dissolution:
-
For DMSO: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mM). To aid dissolution, gently warm the tube to 37°C or place it in an ultrasonic bath for short intervals until the powder is fully dissolved.[3]
-
For KHCO3: Add the appropriate volume of 0.1 M KHCO3. The solution may appear hazy. Gentle heating can be applied if necessary to facilitate dissolution.
-
-
Sterilization & Storage: Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Aliquot the stock solution into small, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[8] Store the aliquots at -20°C or below, protected from light.[3]
Protocol 2: Diluting this compound Stock into Cell Culture Medium
This protocol describes the best-practice method for adding the this compound stock solution to your final culture medium to prevent precipitation.
-
Pre-warm Medium: Warm the required volume of cell culture medium (containing serum and other supplements) to 37°C in a water bath.
-
Calculate Volume: Determine the volume of this compound stock solution needed to achieve your final desired experimental concentration. Ensure the final solvent concentration in the medium is non-toxic to your cells (typically ≤0.5% for DMSO).
-
Add Dropwise with Agitation: While gently swirling or vortexing the pre-warmed medium, add the calculated volume of this compound stock solution drop-by-drop. This rapid dispersion is critical to prevent localized high concentrations that can trigger precipitation.
-
Immediate Use: Use the freshly prepared this compound-containing medium immediately for your experiment. Do not store the final working solution, as this compound is unstable in aqueous media.
Visualizations
References
- 1. This compound (4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid) increases iodide trapping, inhibits thyroperoxidase and antagonizes the TSH-induced apical iodide efflux in porcine thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. amg-706.com [amg-706.com]
- 4. This compound | Other Chloride Channels | Tocris Bioscience [tocris.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. What factors affect the cell culture conditions? | AAT Bioquest [aatbio.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. researchgate.net [researchgate.net]
DIDS Vehicle Controls in Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the use of 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid) is a chemical compound widely used in biological research as an inhibitor of anion exchange.[1] Its primary mechanism involves the irreversible covalent binding to anion transporters, most notably the Band 3 protein (anion exchanger 1 or AE1) in red blood cells, thereby blocking the exchange of chloride (Cl⁻) and bicarbonate (HCO₃⁻) across the cell membrane.[2]
Q2: What is the appropriate vehicle control for this compound in my experiments?
A2: The appropriate vehicle control for this compound is the solvent used to dissolve it, at the same final concentration used in the experimental conditions. This compound is typically insoluble in aqueous solutions and is commonly dissolved in dimethyl sulfoxide (DMSO) or a potassium bicarbonate solution (0.1 M).[3] Therefore, your vehicle control should contain the same concentration of DMSO or potassium bicarbonate as your this compound-treated samples.
Q3: What are the known off-target effects of this compound?
A3: While this compound is a potent anion exchange inhibitor, it can exhibit off-target effects, especially at higher concentrations. It has been shown to directly inhibit caspases, which are key enzymes in the apoptotic pathway.[4][5] Additionally, this compound can display antagonistic activity at TRPM4 and TRPC4 channels and potentiate agonist-induced TRPV1 currents.[3] It is also known to inhibit RAD51 recombinase activity.[3] Researchers should be aware of these potential off-target effects when interpreting their results.
Q4: What is the stability of this compound in solution?
A4: this compound is unstable in aqueous solutions and can hydrolyze and multimerize, which can affect its activity.[6] It is recommended to prepare fresh stock solutions in an appropriate solvent like DMSO and store them in aliquots at -20°C for short-term use.[7] Avoid repeated freeze-thaw cycles.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor this compound Solubility | This compound is not dissolving completely in the chosen solvent. | This compound is insoluble in water. For stock solutions, use DMSO or 0.1 M potassium bicarbonate.[3] Gentle warming to 37°C or sonication can aid dissolution in DMSO.[7] |
| Precipitation in Media | This compound stock solution is precipitating when added to aqueous experimental buffer or media. | Add the this compound stock solution to the pre-warmed buffer/media dropwise while vortexing to ensure rapid mixing and dispersion. Ensure the final solvent concentration (e.g., DMSO) is low (typically ≤0.1%) to avoid precipitation and solvent-induced cytotoxicity.[7] |
| Inconsistent Experimental Results | Variability in this compound activity between experiments. | This could be due to the degradation of this compound in solution. Always use freshly prepared working solutions from frozen aliquots.[7] Avoid repeated freeze-thaw cycles of the stock solution.[7] Also, ensure consistent timing of this compound treatment in your experimental protocol. |
| Unexpected Cell Death or Toxicity | This compound concentration may be too high, leading to off-target effects or general cytotoxicity. | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell type and assay. Cytotoxicity can be observed at concentrations above 200–300 μM.[7] Include a vehicle control to differentiate between this compound-specific effects and solvent toxicity. |
| No Inhibitory Effect Observed | The concentration of this compound may be too low, or the incubation time is insufficient. | Consult the literature for effective concentrations for your target of interest. For many anion exchangers, concentrations in the micromolar range are effective.[8] The inhibitory effect of this compound can be time-dependent, so consider optimizing the incubation time. |
Quantitative Data Summary
The following table summarizes key quantitative data for the experimental use of this compound.
| Parameter | Value | Target/Context | Reference |
| IC₅₀ | 100 µM | ClC-Ka chloride channel | [3] |
| IC₅₀ | ~300 µM | Bacterial ClC-ec1 Cl⁻/H⁺ exchanger | [6][8] |
| IC₅₀ | 4.88 µM | Agonist-induced TRPV1 currents (rat DRG neurons) | [3] |
| Kᵢ (apparent) | 1 µM | Deformation-induced cation flux in human erythrocytes | [9] |
| Effective Concentration | 10–200 µM | ClC-Ka or ClC-2 inhibition in cell-based assays | [7] |
| Effective Concentration | 30–300 µM | TRPV1 modulation | [7] |
| Stock Solution Concentration | ≥10 mM | In DMSO | [7] |
| Final DMSO Concentration | ≤0.1% | In cell-based assays to avoid cytotoxicity | [7] |
Experimental Protocols
Anion Exchange Inhibition Assay in Red Blood Cells
This protocol provides a general method for measuring the inhibition of anion exchange in red blood cells using this compound.
Materials:
-
Freshly collected red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Radio-labeled chloride (³⁶Cl⁻) or a fluorescent anion indicator dye
-
Washing buffer (e.g., PBS with 0.5% BSA)
-
Scintillation fluid (for radiolabeling) or fluorescence plate reader
Procedure:
-
Prepare RBCs: Wash freshly collected RBCs three times with cold PBS by centrifugation (e.g., 1000 x g for 5 minutes) and aspiration of the supernatant and buffy coat. Resuspend the RBCs to a 50% hematocrit in PBS.
-
This compound Incubation: Prepare different concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM) in PBS. Include a vehicle control with the same final concentration of DMSO. Pre-incubate the RBC suspension with the this compound solutions or vehicle control for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate Anion Exchange: To measure chloride influx, add ³⁶Cl⁻ to the RBC suspension and incubate for a short period (e.g., 1-5 minutes).
-
Stop the Reaction: Stop the anion exchange by adding a large volume of ice-cold washing buffer.
-
Wash the Cells: Wash the cells three times with ice-cold washing buffer to remove extracellular ³⁶Cl⁻.
-
Quantify Anion Exchange: Lyse the RBCs and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of chloride influx against the this compound concentration to determine the IC₅₀ value.
Cytotoxicity Assay
This protocol outlines a method to assess the cytotoxicity of this compound using a standard lactate dehydrogenase (LDH) release assay.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Positive control for cytotoxicity (e.g., lysis buffer provided with the LDH kit)
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight if they are adherent.
-
This compound Treatment: Prepare serial dilutions of this compound in a complete cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO. Remove the old medium from the cells and add the this compound-containing medium or vehicle control.
-
Incubation: Incubate the cells for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
Positive Control: Approximately 45 minutes before the end of the incubation period, add the lysis buffer to the positive control wells.
-
Sample Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully collect the supernatant from each well.
-
LDH Assay: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves adding a reaction mixture to the supernatant and incubating for a specific time.
-
Data Acquisition: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration relative to the positive control (maximum LDH release).
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effects of 'this compound', an anion transport blocker, on CSF [HCO3-] in respiratory acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Buffers, Chelators and Reagents: R&D Systems [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound (4,4'-Diisothiocyanatostilbene-2,2'-disulfonate) directly inhibits caspase activity in HeLa cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ss-lipotropin-1-10-porcine.com [ss-lipotropin-1-10-porcine.com]
- 8. apexbt.com [apexbt.com]
- 9. This compound inhibition of deformation-induced cation flux in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: DIDS In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results when using 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) in in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing variable inhibition of my target anion exchanger with this compound?
A1: Inconsistent inhibition can stem from several factors related to this compound's chemical nature and its mechanism of action:
-
Chemical Instability: this compound is unstable in aqueous solutions.[1] It can hydrolyze and subsequently multimerize into polythioureas. These oligomers can be significantly more potent inhibitors than this compound itself, leading to variability in the effective concentration of the active compound.[1]
-
Dual Inhibition Mechanism: this compound exhibits both a rapid, reversible competitive inhibition and a slower, irreversible covalent binding to anion transporters.[2][3] The balance between these two mechanisms can be influenced by experimental conditions, leading to varied results.
-
pH Sensitivity: The reaction of this compound with target proteins is pH-dependent. For instance, labeling of an anion exchange protein in Ehrlich ascites tumor cells with 3H-DIDS was performed at pH 8.2 to achieve high inhibition.[2] Variations in the pH of your buffer or culture medium can alter the efficacy of this compound.
-
Presence of Nucleophiles: The isothiocyanate groups of this compound react with nucleophilic residues, primarily lysine, on target proteins.[4] If your experimental medium contains high concentrations of other nucleophiles (e.g., certain amino acids or other supplements), these could compete for reaction with this compound, reducing its availability to bind to the target protein.
Q2: My cell viability is unexpectedly low in this compound-treated control wells. What could be the cause?
A2: Unintended cytotoxicity can be due to off-target effects of this compound. While it is a known inhibitor of anion exchangers, this compound can interact with other cellular components:
-
Mitochondrial Effects: this compound can act as an inhibitor of voltage-dependent anion channel 1 (VDAC1), a protein in the outer mitochondrial membrane, which can impact cell metabolism and viability.[5]
-
Enzyme Inhibition: this compound has been shown to inhibit other proteins such as thyroperoxidase and RAD51.[5][6] Inhibition of essential enzymes can lead to cellular stress and death.
-
Caspase Activation: Some studies have shown that this compound can inhibit the activation of caspase-3 and -9, which are key enzymes in apoptosis.[5] However, depending on the cell type and context, its various off-target effects could still trigger cell death pathways.
Q3: I am observing a gradual loss of this compound effectiveness over the course of my multi-day experiment. Why is this happening?
A3: The decline in this compound's effect over time is likely due to its instability in aqueous culture media.[1] To mitigate this, consider the following:
-
Fresh Preparation: Always prepare this compound solutions fresh before each experiment.
-
Minimize Light Exposure: Protect this compound solutions from light to prevent potential photodegradation.
-
Consider Repeated Dosing: For longer-term experiments, it may be necessary to replenish the this compound-containing medium periodically.
Q4: Can the composition of my cell culture medium affect this compound activity?
A4: Yes, components in the cell culture medium can interact with this compound. For example, serum proteins with available nucleophilic residues could potentially react with this compound, reducing its effective concentration. It is advisable to perform pilot experiments to determine the optimal this compound concentration in your specific medium and cell culture conditions.
Quantitative Data Summary
For consistent results, it is crucial to use this compound within an effective concentration range, which can vary depending on the target and cell type.
| Target/System | IC50 | Cell Type/Condition |
| ClC-Ka chloride channel | 100 µM | In vitro |
| Bacterial ClC-ec1 Cl-/H+ exchanger | ~300 µM | In vitro |
| Vasodilation | 69 ± 14 µM | Pressure-constricted cerebral artery smooth muscle cells |
| Iodide Organification | 5 x 10⁻⁵ M | Porcine thyroid cells |
Experimental Protocols
Protocol 1: General Procedure for this compound Treatment in Cell Culture
This protocol provides a general guideline for applying this compound to cultured cells. Optimization of concentrations and incubation times for your specific cell line and experimental endpoint is recommended.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Appropriate cell culture medium
-
Cultured cells
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in anhydrous DMSO.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. It is crucial to add the this compound stock to the medium and mix immediately to ensure homogeneity and minimize precipitation.
-
-
Cell Treatment:
-
Remove the existing medium from your cultured cells.
-
Add the freshly prepared this compound-containing medium to the cells.
-
Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Assay:
-
After the incubation period, proceed with your specific downstream assay (e.g., anion exchange measurement, cell viability assay).
-
Protocol 2: Anion Exchange Inhibition Assay using a Fluorescent Indicator
This protocol describes a common method to assess the inhibitory effect of this compound on Cl⁻/HCO₃⁻ exchange using a pH-sensitive fluorescent dye.
Materials:
-
pH-sensitive fluorescent dye (e.g., BCECF-AM)
-
HEPES-buffered saline (HBS)
-
Chloride-free buffer (e.g., replacing NaCl with sodium gluconate)
-
Ammonium chloride (NH₄Cl)
-
This compound
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Loading:
-
Plate cells on a suitable culture vessel (e.g., glass-bottom dish).
-
Load the cells with the pH-sensitive fluorescent dye according to the manufacturer's instructions.
-
-
Baseline Measurement:
-
Wash the cells with HBS.
-
Measure the baseline fluorescence at the appropriate excitation and emission wavelengths.
-
-
This compound Incubation:
-
Incubate the cells with the desired concentration of this compound in HBS for a predetermined time.
-
-
Inducing Anion Exchange:
-
Induce an intracellular acid load by briefly exposing the cells to a solution containing NH₄Cl, followed by its removal.
-
Switch to a chloride-free buffer to initiate Cl⁻/HCO₃⁻ exchange, which will cause a recovery of intracellular pH.
-
-
Fluorescence Monitoring:
-
Monitor the change in fluorescence over time as the intracellular pH recovers.
-
-
Data Analysis:
-
Calculate the rate of pH recovery in the presence and absence of this compound. A slower recovery rate in this compound-treated cells indicates inhibition of anion exchange.
-
Visualizations
Caption: Dual mechanism of this compound action on anion exchangers.
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: Instability and activation pathway of this compound in aqueous solution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of the anion exchange protein of Ehrlich cells: a kinetic analysis of the inhibitory effects of 4,4'-diisothiocyano-2,2'-stilbene-disulfonic acid (this compound) and labeling of membrane proteins with 3H-DIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. cachannelblockers.com [cachannelblockers.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid) increases iodide trapping, inhibits thyroperoxidase and antagonizes the TSH-induced apical iodide efflux in porcine thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of In Vivo DIDS Studies: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) in in vivo studies, its potent anion exchange inhibition offers a powerful tool. However, its efficacy can be hampered by challenges related to its stability, delivery, and potential off-target effects. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vivo experiments with this compound.
Troubleshooting Guide
This guide provides solutions to common problems researchers may face when using this compound in vivo.
Problem 1: Inconsistent or Lack of Efficacy
| Possible Cause | Troubleshooting Steps |
| This compound Degradation: this compound is unstable in aqueous solutions and can hydrolyze, forming oligomers that may have different potencies. | Prepare this compound solutions fresh before each use. Avoid storing this compound in aqueous buffers for extended periods. Consider using a vehicle that enhances stability, such as a solution containing a small percentage of DMSO. |
| Suboptimal Bioavailability: Poor solubility and rapid clearance can limit the amount of this compound reaching the target tissue. | Optimize the formulation to improve solubility. Explore the use of drug delivery systems like nanoparticles to enhance bioavailability and target-specific delivery.[1][2][3][4] |
| Inadequate Dosing: The effective dose of this compound can vary significantly depending on the animal model, administration route, and target organ. | Conduct a dose-response study to determine the optimal dose for your specific experimental setup.[5][6] Start with doses reported in the literature for similar models and adjust accordingly. In some in vivo studies, a dose of 25 mg/kg has been used to enhance the effects of hyperthermia in suppressing tumor growth.[7] |
| Incorrect Administration Route: The route of administration can significantly impact the biodistribution and efficacy of this compound. | Compare different administration routes (e.g., intravenous, intraperitoneal, oral) to determine the most effective for your target.[8][9][10][11] The intraperitoneal route is often used in rodent studies for its ease of administration and rapid absorption.[3] |
Problem 2: Off-Target Effects and Toxicity
| Possible Cause | Troubleshooting Steps |
| Non-specific Binding: this compound can interact with other proteins and channels besides its primary anion exchanger targets. | Carefully design your experiment to include appropriate controls to differentiate between on-target and off-target effects.[12][13][14][15] |
| Impact on Intracellular pH: As an anion exchange inhibitor, this compound can alter intracellular pH, which can have widespread cellular effects.[16][17][18] | Monitor intracellular pH in your model system if feasible. Be aware of potential downstream effects of altered pH on your experimental outcomes. |
| Cellular Toxicity: At higher concentrations, this compound can induce apoptosis. | Perform dose-escalation studies to identify a therapeutic window that maximizes efficacy while minimizing toxicity. |
Frequently Asked Questions (FAQs)
Formulation and Administration
-
Q: What is the best way to prepare this compound for in vivo administration? A: Due to its instability in aqueous solutions, it is recommended to prepare this compound solutions fresh for each experiment. For intravenous or intraperitoneal injections, this compound can be dissolved in a vehicle such as saline, though solubility may be limited. The use of a small amount of a co-solvent like DMSO may be necessary to achieve the desired concentration, but the final concentration of the co-solvent should be kept low to avoid toxicity.
-
Q: What are the recommended administration routes for this compound in vivo? A: The choice of administration route depends on the experimental goal and animal model.
-
Intravenous (IV): Allows for rapid and complete bioavailability.
-
Intraperitoneal (IP): A common and practical route in rodents, offering rapid absorption.[3]
-
Oral (PO): Bioavailability is expected to be low due to this compound's poor membrane permeability and potential degradation in the gastrointestinal tract.[8][9]
-
-
Q: Is there a standard dosage for this compound in in vivo studies? A: There is no universal standard dose. The optimal dose will vary based on the animal model, the target tissue, and the desired effect. It is crucial to perform a dose-response study to determine the most effective and non-toxic dose for your specific experiment.[5][6] A previously reported in vivo study used a dose of 25 mg/kg to enhance hyperthermia's tumor-suppressing effects.[7]
Mechanism of Action and Specificity
-
Q: How does this compound inhibit anion exchange? A: this compound primarily acts by covalently binding to a lysine residue on the anion exchanger protein, leading to irreversible inhibition of its function. This blocks the exchange of anions, such as chloride and bicarbonate, across the cell membrane.
-
Q: What are the known off-target effects of this compound? A: Besides its primary targets, this compound has been shown to affect other cellular components, including the Na-K-ATPase and ryanodine receptors. It can also lead to changes in intracellular pH.[16][17][18] Researchers should be aware of these potential off-target effects and design their experiments with appropriate controls.[12][13][14][15]
Experimental Protocols and Methodologies
General Protocol for In Vivo Administration of this compound in a Mouse Tumor Model
This protocol provides a general framework. Specific parameters should be optimized for individual experiments.
-
Preparation of this compound Solution:
-
On the day of the experiment, weigh the required amount of this compound powder.
-
Dissolve this compound in a suitable vehicle. For example, for a 25 mg/kg dose in a 20g mouse (0.5 mg dose), dissolve the this compound in a final injection volume of 100-200 µL. If solubility is an issue, a stock solution in DMSO can be prepared and then diluted with saline to the final concentration, ensuring the final DMSO concentration is non-toxic.
-
-
Animal Handling and Administration:
-
Acclimatize animals to the experimental conditions.
-
Administer this compound via the chosen route (e.g., intraperitoneal injection).
-
-
Monitoring and Data Collection:
-
Monitor animals for any signs of toxicity.
-
At predetermined time points, collect tissues or data relevant to the study's objectives (e.g., tumor size, biomarker expression).
-
Signaling Pathways and Experimental Workflows
This compound Inhibition of Anion Exchanger Signaling Pathway
Experimental Workflow for a this compound In Vivo Efficacy Study
References
- 1. anilocus.org [anilocus.org]
- 2. Drug Delivery Innovations for Precision Medicine | Technology Networks [technologynetworks.com]
- 3. In vivo Fate of Targeted Drug Delivery Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Small Molecule Drugs Delivery Services | CD BioSciences [cd-biosciences.com]
- 5. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. Effect of route of administration and distribution on drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Medication Routes of Administration - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Perturbation of intracellular pH by this compound on endocytosis of transferrin and iron uptake in rabbit reticulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Regulation of intracellular pH and blood flow in rat duodenal epithelium in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
DIDS degradation products and their biological activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS). This guide focuses on potential issues related to this compound degradation and its impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
A1: this compound (4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid) is a chemical compound widely used in biological research as a potent and irreversible inhibitor of anion exchange proteins, such as the chloride-bicarbonate exchanger (Band 3) in red blood cells. Its primary mechanism of action involves the covalent binding of its isothiocyanate groups to amino groups on the transporter proteins.
Q2: What are the potential degradation pathways for this compound?
A2: this compound can degrade through several pathways, primarily influenced by environmental factors:
-
Hydrolysis of Isothiocyanate Groups: The isothiocyanate (-N=C=S) groups are susceptible to hydrolysis, especially under acidic or alkaline conditions, which converts them into less reactive amine (-NH2) groups. This is a significant cause of loss of activity.
-
Photochemical Isomerization and Cyclization: The stilbene core of this compound contains a carbon-carbon double bond, which can undergo trans to cis isomerization upon exposure to UV light. Prolonged light exposure can also lead to intramolecular cyclization, forming phenanthrene-like structures.[1] These structural changes can alter the molecule's binding affinity and efficacy.
Q3: How stable is this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is dependent on pH, temperature, and light exposure. It is most stable in neutral or slightly acidic solutions (pH 6-7.5) and when protected from light. In alkaline solutions, the rate of hydrolysis of the isothiocyanate groups increases. Stock solutions should be stored at -20°C or below and protected from light to minimize degradation.
Q4: What are the likely biological activities of this compound degradation products?
A4: While specific data on the biological activity of every this compound degradation product is limited, we can infer the following based on their chemical structures:
-
Hydrolyzed this compound (Amine derivatives): The conversion of isothiocyanate groups to amines will significantly reduce or eliminate the ability of the molecule to covalently bind to and inhibit anion transporters. These diamino-stilbene derivatives may possess different, currently uncharacterized, biological activities.
-
Cis-isomer of this compound: The cis-isomer, formed by photoisomerization, may have a different binding affinity for its target proteins compared to the trans-isomer, potentially leading to reduced or altered inhibitory activity.
Q5: How should I prepare and store this compound solutions to ensure stability?
A5: To maximize the stability and efficacy of your this compound solutions, follow these guidelines:
-
Solvent: Dissolve this compound in a suitable buffer at a neutral or slightly acidic pH.
-
Light Protection: Protect this compound solutions from light at all times by using amber vials or wrapping containers in aluminum foil.
-
Storage Temperature: Store stock solutions at -20°C or -80°C. For working solutions, prepare them fresh on the day of the experiment and keep them on ice and protected from light.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing.
Troubleshooting Guides
This section addresses common problems encountered during experiments using this compound.
Problem 1: Inconsistent or lower-than-expected inhibition of anion transport.
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | 1. Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a properly stored stock. 2. Verify Stock Solution Integrity: If the problem persists, prepare a fresh stock solution. 3. Control for Light Exposure: Ensure all steps of your experiment involving this compound are performed with minimal light exposure. |
| Incorrect pH of Experimental Buffer | 1. Measure Buffer pH: Verify that the pH of your experimental buffer is within the optimal range for this compound activity (typically 6.0-7.5). 2. Adjust pH: If necessary, adjust the pH of your buffer. |
| Presence of Nucleophiles in the Buffer | 1. Check Buffer Composition: Avoid buffers containing primary or secondary amines (e.g., Tris) or thiols (e.g., DTT), as these can react with the isothiocyanate groups of this compound. 2. Use Inert Buffers: Switch to a buffer system with non-reactive components, such as HEPES or phosphate buffers. |
Problem 2: High background signal or unexpected off-target effects.
| Possible Cause | Troubleshooting Steps |
| Presence of this compound Degradation Products | 1. Assess Solution Purity: Use spectrophotometry to check for changes in the absorbance spectrum of your this compound solution, which might indicate degradation. 2. Purify this compound if Necessary: If degradation is suspected, consider purifying the this compound or purchasing a new batch. |
| Non-specific Binding | 1. Optimize this compound Concentration: Perform a dose-response curve to determine the lowest effective concentration of this compound for your experiment to minimize non-specific binding. 2. Include Proper Controls: Use vehicle-only controls and, if possible, a structurally related but inactive compound to assess non-specific effects. |
Data Presentation
Table 1: Summary of this compound Stability under Various Conditions
| Condition | Potential Degradation Pathway | Effect on this compound | Recommendation |
| Alkaline pH (>8) | Hydrolysis of isothiocyanates | Rapid loss of activity | Maintain pH between 6.0 and 7.5 |
| Acidic pH (<6) | Hydrolysis of isothiocyanates | Slower loss of activity compared to alkaline pH | Maintain pH between 6.0 and 7.5 |
| UV Light Exposure | trans to cis isomerization, photocyclization | Altered conformation and potential loss of activity[1] | Protect from light at all times |
| Elevated Temperature | Increased rate of hydrolysis | Accelerated degradation | Store stock solutions at -20°C or below; keep working solutions on ice |
| Presence of Amines/Thiols | Reaction with isothiocyanates | Covalent modification and inactivation of this compound | Use non-reactive buffers (e.g., HEPES, PBS) |
Experimental Protocols
Protocol 1: Assessing the Stability of a this compound Stock Solution
-
Objective: To determine if a this compound stock solution has degraded over time.
-
Materials:
-
This compound stock solution (test sample)
-
Newly purchased this compound (positive control)
-
Spectrophotometer
-
Quartz cuvettes
-
Appropriate buffer (e.g., 10 mM HEPES, pH 7.4)
-
-
Methodology:
-
Prepare a fresh solution of the new this compound at the same concentration as your stock solution.
-
Dilute both the test this compound stock and the new this compound solution to a suitable concentration for UV-Vis spectrophotometry in the same buffer.
-
Measure the absorbance spectrum of both solutions from 250 nm to 450 nm.
-
Analysis: Compare the absorbance spectra. A significant change in the shape of the spectrum or a decrease in the absorbance maximum (around 340 nm) of the test stock compared to the fresh solution suggests degradation.
-
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: DIDS Interaction with Non-Chloride Targets at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) at high concentrations. This compound is a widely used inhibitor of anion-exchange proteins, but its utility can be compromised by interactions with non-chloride targets, leading to potential experimental artifacts and misinterpretation of data. This guide offers troubleshooting advice and detailed protocols to help identify and mitigate these off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid) is a chemical compound commonly used in biological research as a potent and irreversible inhibitor of anion-exchange proteins, particularly the band 3 protein (anion exchanger 1 or AE1) in red blood cells and other chloride-bicarbonate exchangers. Its isothiocyanate groups form covalent bonds with lysine residues on these transport proteins, blocking their function.
Q2: At what concentrations are off-target effects of this compound typically observed?
A2: While the effective concentration of this compound for inhibiting its primary targets is in the low micromolar range, off-target effects are generally reported at higher concentrations, often exceeding 10 µM and becoming more pronounced at concentrations of 50 µM and above.[1][2] It is crucial to perform dose-response experiments to determine the optimal concentration for your specific application while minimizing off-target interactions.
Q3: What are the known non-chloride targets of this compound at high concentrations?
A3: At elevated concentrations, this compound has been shown to interact with a variety of non-chloride targets, including:
-
P2X Purinergic Receptors: this compound can act as an antagonist of these ATP-gated ion channels.
-
Na+/K+-ATPase: It can inhibit the activity of this essential ion pump through a mechanism involving Src family kinase activation.[1][3][4][5]
-
Vacuolar-type H+-ATPase (V-ATPase): this compound can inhibit the proton pumping activity of V-ATPases.
-
Caspases: It has been reported to directly inhibit the activity of these apoptosis-related proteases.[2]
-
Carbonic Anhydrases: There is evidence suggesting potential interactions with these enzymes.
Q4: How can I minimize the off-target effects of this compound in my experiments?
A4: To minimize off-target effects, consider the following strategies:
-
Use the lowest effective concentration: Perform a thorough dose-response analysis to identify the minimal concentration of this compound required to inhibit your target of interest.
-
Include proper controls: Use negative controls (vehicle-treated) and positive controls (known inhibitors of potential off-target proteins) to differentiate between on-target and off-target effects.
-
Employ structurally different inhibitors: Use another anion exchange inhibitor with a different chemical structure to confirm that the observed effect is not a class-specific artifact.
-
Use knockout/knockdown models: If possible, use cells or tissues where the intended target of this compound has been genetically removed or reduced to validate the specificity of the observed effects.
-
Monitor for known off-target effects: Actively test for the common off-target effects detailed in this guide, especially if using this compound at concentrations above 10 µM.
Troubleshooting Guide
This section provides specific troubleshooting guidance for common issues encountered when using this compound at high concentrations.
Issue 1: Unexpected changes in intracellular pH not related to chloride-bicarbonate exchange.
-
Possible Cause: Inhibition of Vacuolar-type H+-ATPase (V-ATPase). V-ATPases are crucial for acidifying intracellular compartments and their inhibition can lead to changes in cytosolic and organellar pH.
-
Troubleshooting Steps:
-
Measure V-ATPase activity directly: Use the provided "Protocol for Measuring V-ATPase Activity" to determine if this compound is inhibiting V-ATPase in your experimental system at the concentrations used.
-
Use a specific V-ATPase inhibitor: Compare the effects of this compound with a known V-ATPase inhibitor, such as bafilomycin A1 or concanamycin A, to see if they produce similar results.
-
Lower this compound concentration: Titrate this compound to a lower concentration to see if the pH effect is diminished while the inhibition of your primary target is maintained.
-
Issue 2: Alterations in cellular ATP levels or responses to extracellular ATP.
-
Possible Cause: Antagonism of P2X purinergic receptors. This compound can block these ATP-gated channels, affecting downstream signaling pathways.
-
Troubleshooting Steps:
-
Perform a P2X receptor binding assay: Use the "Protocol for P2X Receptor Binding Assay" to assess whether this compound is competing with ATP for binding to P2X receptors in your system.
-
Use a known P2X receptor antagonist: Compare the effects of this compound with a specific P2X antagonist, such as suramin or PPADS, to check for similar outcomes.
-
Vary extracellular ATP concentration: If you are studying a process that involves ATP signaling, be aware that the inhibitory effect of this compound on P2X receptors may be competitive with ATP.
-
Issue 3: Unexpected changes in ion gradients (Na+, K+) and membrane potential.
-
Possible Cause: Inhibition of Na+/K+-ATPase activity.[4][5] This can have widespread effects on cellular function due to the disruption of sodium and potassium gradients.
-
Troubleshooting Steps:
-
Measure Na+/K+-ATPase activity: Employ the "Protocol for Measuring Na+/K+-ATPase Activity" (e.g., via 86Rb+ uptake) to directly assess the impact of this compound on the pump's function.
-
Investigate Src kinase activation: As this compound-induced Na+/K+-ATPase inhibition can be mediated by Src family kinases, you can probe for Src activation (e.g., by Western blotting for phosphorylated Src) in this compound-treated cells.[1][3]
-
Use a specific Na+/K+-ATPase inhibitor: Compare your results with those obtained using ouabain, a well-characterized inhibitor of Na+/K+-ATPase.
-
Issue 4: Unanticipated effects on apoptosis or proteolytic activity.
-
Possible Cause: Direct inhibition of caspases. This compound can interfere with the apoptotic machinery by inhibiting these key proteases.[2]
-
Troubleshooting Steps:
-
Perform a caspase activity assay: Use the "Protocol for Caspase Activity Assay" to determine if this compound is inhibiting caspase activity in your experimental setup.
-
Use a pan-caspase inhibitor: Compare the effects of this compound to a broad-spectrum caspase inhibitor like Z-VAD-FMK.
-
Assess apoptosis via multiple methods: Do not rely on a single apoptosis marker. Use complementary techniques (e.g., Annexin V staining, TUNEL assay) to confirm the nature of the observed cell death.
-
Quantitative Data on this compound Off-Target Interactions
The following tables summarize the reported concentrations at which this compound interacts with various non-chloride targets. Note that these values can vary depending on the experimental system and conditions.
| Target | Species/System | Method | Effective Concentration / IC50 | Reference |
| P2X Purinoceptors | Rat Vas Deferens | Contraction Assay | IC50 ≈ 1.6 - 3.9 µM | [3] |
| Na+/K+-ATPase | Porcine Nonpigmented Ciliary Epithelial Cells | 86Rb+ Uptake Assay | Inhibition observed at 100 µM | [3][4][5] |
| V-ATPase | Not Specified | Not Specified | Inhibition reported at high concentrations | [6] |
| Caspases | HeLa Cell Lysates | Apoptosis Assays | Inhibition observed at 50 µM | [2] |
Detailed Experimental Protocols
Protocol for Measuring V-ATPase Activity
This protocol is adapted from methods used to assess the activity of proton pumps.
-
Isolate membrane vesicles: Prepare membrane vesicles from your cells or tissue of interest that are enriched in V-ATPase (e.g., lysosomal or endosomal fractions).
-
Acridine orange fluorescence quenching assay:
-
Resuspend the vesicles in a buffer containing a pH-sensitive fluorescent dye, such as acridine orange.
-
Measure the baseline fluorescence.
-
Initiate the reaction by adding ATP. V-ATPase activity will pump protons into the vesicles, causing a decrease in intra-vesicular pH and quenching of the acridine orange fluorescence.
-
Pre-incubate the vesicles with varying concentrations of this compound before adding ATP to determine its inhibitory effect.
-
As a positive control, use a known V-ATPase inhibitor like bafilomycin A1.
-
-
Data Analysis: Calculate the rate of fluorescence quenching in the presence and absence of this compound to determine the extent of inhibition.
Protocol for P2X Receptor Binding Assay
This is a competitive binding assay to assess the interaction of this compound with P2X receptors.
-
Prepare cell membranes: Isolate cell membranes from a cell line or tissue known to express the P2X receptor subtype of interest.
-
Radioligand binding:
-
Incubate the membranes with a constant concentration of a radiolabeled P2X receptor agonist (e.g., [3H]α,β-methylene ATP).
-
In parallel incubations, include increasing concentrations of unlabeled this compound.
-
Incubate to allow binding to reach equilibrium.
-
-
Separation and detection:
-
Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. Calculate the IC50 value for this compound, which represents the concentration that inhibits 50% of the specific radioligand binding.
Protocol for Measuring Na+/K+-ATPase Activity (86Rb+ Uptake Assay)
This assay measures the activity of the Na+/K+-ATPase by tracking the uptake of the potassium analog, Rubidium-86.
-
Cell Culture: Plate cells in a suitable multi-well format and grow to confluency.
-
Pre-incubation:
-
Wash the cells with a K+-free buffer.
-
Pre-incubate the cells with varying concentrations of this compound for a specified time.
-
Include a control group treated with a specific Na+/K+-ATPase inhibitor, ouabain, to determine the ouabain-sensitive component of uptake.
-
-
Uptake:
-
Initiate the uptake by adding the K+-free buffer supplemented with 86Rb+.
-
Incubate for a short period (e.g., 10-15 minutes) to ensure linear uptake.
-
-
Termination and Lysis:
-
Stop the uptake by rapidly washing the cells with ice-cold wash buffer.
-
Lyse the cells with a suitable lysis buffer.
-
-
Measurement: Measure the amount of 86Rb+ in the cell lysates using a gamma counter.
-
Data Analysis: Normalize the 86Rb+ uptake to the protein concentration in each well. Calculate the ouabain-sensitive uptake and determine the inhibitory effect of this compound.
Protocol for Caspase Activity Assay
This is a colorimetric or fluorometric assay to measure caspase activity.
-
Prepare cell lysates:
-
Treat cells with your experimental conditions, including a vehicle control and this compound at various concentrations.
-
Lyse the cells to release the cytosolic contents containing caspases.
-
-
Assay:
-
Add the cell lysate to a reaction buffer containing a caspase-specific substrate conjugated to a chromophore (e.g., p-nitroaniline, pNA) or a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC).
-
Incubate the reaction to allow the caspases to cleave the substrate.
-
-
Detection:
-
Measure the absorbance of the released chromophore or the fluorescence of the released fluorophore using a microplate reader.
-
-
Data Analysis: Compare the caspase activity in this compound-treated samples to the vehicle control to determine the extent of inhibition.
Signaling Pathways and Experimental Workflows
This compound-Induced Inhibition of Na+/K+-ATPase via Src Family Kinase Activation
Caption: this compound-induced Na+/K+-ATPase inhibition pathway.
General Purinergic Signaling Pathway Potentially Affected by this compound
Caption: this compound antagonism of P2X purinergic receptors.
Experimental Workflow for Assessing this compound Off-Target Effects
Caption: Workflow for investigating this compound off-target effects.
References
- 1. This compound inhibits Na-K-ATPase activity in porcine nonpigmented ciliary epithelial cells by a Src family kinase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 3. This compound inhibits Na-K-ATPase activity in porcine nonpigmented ciliary epithelial cells by a Src family kinase-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Monitoring DIDS Cellular Toxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring the cellular toxicity of 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cellular toxicity in primary cells a concern?
Q2: What are the common mechanisms of this compound-induced cellular toxicity?
A2: The primary mechanism of this compound-induced toxicity is the induction of apoptosis, or programmed cell death.[1][2] This process involves the activation of a cascade of enzymes called caspases, leading to characteristic cellular changes such as chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.[1][2] this compound has been shown to upregulate pro-apoptotic proteins like caspase-3 and cytochrome C.[2] It is important to note that this compound-induced apoptosis can sometimes present with atypical features, such as the absence of plasma membrane integrity loss in some cell types, which can complicate its detection with certain assays.[1]
Q3: Which assays are recommended for monitoring this compound toxicity in primary cells?
A3: A multi-assay approach is highly recommended to obtain a comprehensive understanding of this compound-induced toxicity.[1] Commonly used assays include:
-
Metabolic Viability Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells, which is often proportional to the number of viable cells.
-
Cytotoxicity Assays (e.g., LDH release): These assays measure the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: These assays measure the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.
-
Mitochondrial Membrane Potential Assays: These assays detect the depolarization of the mitochondrial membrane, an early event in the intrinsic apoptotic pathway.
-
Q4: What concentrations of this compound are typically used in primary cell experiments?
A4: The effective concentration of this compound can vary significantly depending on the primary cell type and the duration of exposure. It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup. Based on published literature, concentrations can range from low micromolar (e.g., 40 µM) to several hundred micromolar (e.g., 400 µM).[1]
Troubleshooting Guides
This section addresses common issues encountered when monitoring this compound cellular toxicity in primary cells.
| Problem | Possible Cause | Suggested Solution |
| High background in viability/cytotoxicity assays | Serum in the culture medium can interfere with some assays (e.g., LDH). | Use serum-free medium during the assay or include appropriate medium-only controls for background subtraction.[3] |
| Phenol red in the medium can affect absorbance readings. | Use phenol red-free medium for the assay. | |
| Contamination (bacterial or yeast). | Regularly check cultures for contamination. Use sterile techniques and consider adding antibiotics/antimycotics to the culture medium. | |
| Inconsistent or variable results between replicates | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating each replicate. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile medium or PBS to maintain humidity. | |
| Pipetting errors. | Use calibrated pipettes and ensure consistent pipetting technique. | |
| MTT assay shows increased viability at high this compound concentrations | This compound may interfere with the MTT reduction process. | Corroborate MTT results with an alternative viability assay, such as LDH release or a direct cell count. |
| Compensatory proliferation in a mixed primary cell culture.[4] | Analyze cell populations using flow cytometry or microscopy to identify changes in specific cell types. | |
| No apoptotic signal detected with Annexin V/PI staining | This compound-induced apoptosis in your specific primary cell type may not involve significant phosphatidylserine externalization or may be a very rapid process. | Use a combination of apoptosis assays, including a caspase activity assay or a mitochondrial membrane potential assay, to confirm the apoptotic pathway. |
| Incorrect compensation settings in flow cytometry. | Use single-stained controls to set up proper compensation. | |
| High spontaneous LDH release in control cells | Primary cells are fragile and may be sensitive to handling. | Handle cells gently during seeding and media changes. Optimize cell density to avoid overgrowth and nutrient depletion. |
| Contamination. | Check for microbial contamination. |
Experimental Protocols
MTT Cell Viability Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Primary cells
-
This compound
-
96-well tissue culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired incubation period. Include untreated control wells.
-
Following treatment, add 10 µL of MTT solution to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Mix thoroughly by gentle shaking or pipetting.
-
Measure the absorbance at 570 nm using a microplate reader.[5]
LDH Cytotoxicity Assay
This protocol quantifies the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Primary cells
-
This compound
-
96-well tissue culture plates
-
Serum-free culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided with the kit)
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate and allow them to adhere.
-
Replace the culture medium with serum-free medium before adding this compound.
-
Treat the cells with various concentrations of this compound for the desired time. Include three sets of controls: untreated cells (spontaneous LDH release), cells treated with lysis buffer (maximum LDH release), and medium alone (background).
-
After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[2]
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 20-30 minutes).[6]
-
Add the stop solution provided in the kit.[2]
-
Measure the absorbance at 490 nm using a microplate reader.[2]
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
Materials:
-
Primary cells
-
This compound
-
Flow cytometry tubes
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat primary cells with this compound in appropriate culture vessels.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.[7]
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[7]
-
Analyze the samples by flow cytometry within one hour.
Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner in apoptosis.
Materials:
-
Primary cells
-
This compound
-
Microcentrifuge tubes
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric)
-
DTT
-
Microplate reader (colorimetric or fluorometric)
Procedure:
-
Seed and treat primary cells with this compound.
-
Harvest the cells and pellet them by centrifugation.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet the cell debris.[8]
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
Add 50-200 µg of protein to each well of a 96-well plate, adjusting the volume with Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer (containing DTT) to each sample.
-
Add 5 µL of the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC).[4][9]
Quantitative Data Summary
The following table summarizes reported concentrations of this compound used in cytotoxicity studies. Note: These values are illustrative and the optimal concentration and incubation time must be determined empirically for each primary cell type.
| Primary Cell Type | This compound Concentration Range | Incubation Time | Observed Effect | Reference |
| Hippocampal Neurons | 40 µM - 400 µM | Up to 24 hours | Induction of apoptosis | [1] |
| Lymphoblastoid Cells | Up to 500 µM | Not specified | Augmentation of radiation-induced apoptosis |
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptotic Signaling Pathway
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sciencellonline.com [sciencellonline.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. abcam.com [abcam.com]
- 9. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
Technical Support Center: DIDS (4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid)
This guide provides researchers, scientists, and drug development professionals with essential information for the proper handling and storage of DIDS to ensure experimental reproducibility and maintain the integrity of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is practically insoluble in water and ethanol under standard conditions. The recommended solvent is dimethyl sulfoxide (DMSO).[1] To achieve solubility, concentrations of 10 mM or higher in DMSO are suggested.[1][2]
Q2: I am having trouble dissolving this compound in DMSO. What should I do?
A2: It is common for this compound to require assistance to fully dissolve in DMSO. Gently warming the solution to 37°C or using an ultrasonic bath for 10-15 minutes can facilitate dissolution.[1][2][3] Avoid vigorous or prolonged vortexing, as the isothiocyanate groups on the this compound molecule are chemically reactive and can be damaged.[1]
Q3: How should I store my this compound stock solution?
A3: Long-term storage of this compound in solution is not recommended due to the risk of hydrolysis of the isothiocyanate groups.[1] For optimal performance, it is best to prepare fresh solutions for each experiment.[1] If storage is necessary, prepare small, single-use aliquots of the DMSO stock solution and store them at ≤ -20°C.[1][2]
Q4: Why is it important to avoid repeated freeze-thaw cycles of this compound aliquots?
A4: Repeated freeze-thaw cycles should be avoided as they can compromise the stability of this compound.[1][2] This can lead to the degradation of the compound, specifically the hydrolysis of the reactive isothiocyanate moieties, which are crucial for its inhibitory activity. Inconsistent experimental results can arise from using degraded this compound.
Q5: For how long can I store this compound aliquots in the freezer?
A5: For optimal performance, it is recommended to use aliquots within 1-2 weeks when stored at -20°C.[1] One supplier suggests that stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months if sealed and protected from moisture and light.[4] However, the most frequent recommendation is to prepare solutions fresh whenever possible.[1][2]
Q6: My this compound solution precipitated after I diluted it in an aqueous buffer. What should I do?
A6: Precipitation can occur when a concentrated DMSO stock of this compound is diluted into an aqueous medium. To minimize this, add the this compound stock solution dropwise into the pre-warmed buffer or media while vigorously mixing.[2] If particulates persist, the solution can be filtered through a 0.2 μm filter. Use the diluted solution immediately to prevent re-precipitation.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory effect in experiments | This compound degradation due to improper storage (repeated freeze-thaw cycles, long-term storage in solution). | Prepare fresh this compound solution in DMSO for each experiment. If using frozen aliquots, ensure they have not been subjected to multiple freeze-thaw cycles and have been stored for a limited time. |
| This compound degradation due to reactive isothiocyanate groups. | Avoid prolonged or vigorous vortexing when dissolving this compound. | |
| Cellular toxicity observed in assays | The final concentration of this compound is too high. | Titrate this compound to determine the optimal concentration for your cell type and assay. Cytotoxicity can occur at concentrations above 200–300 μM.[2] |
| The final concentration of DMSO is too high. | Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1–0.2% to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control (DMSO only) in your experiments.[1] | |
| This compound powder is difficult to handle | Static electricity and moisture absorption. | Weigh the this compound powder in a low-humidity environment to minimize static and prevent moisture absorption.[2] |
Quantitative Data Summary
| Parameter | Solvent | Concentration | Storage Temperature | Storage Duration | Source |
| Solubility | DMSO | >10 mM | N/A | N/A | [1][2] |
| Stock Solution Storage | DMSO | 10-50 mM | ≤ -20°C | Use within 1-2 weeks for optimal performance. | [1] |
| Stock Solution Storage | DMSO | Not Specified | -20°C | Up to 1 month (sealed, protected from light and moisture). | [4] |
| Stock Solution Storage | DMSO | Not Specified | -80°C | Up to 6 months (sealed, protected from light and moisture). | [4] |
| Aqueous Solution | Aqueous Buffer | Not Specified | Room Temperature | Not recommended for more than one day. | [5] |
Experimental Protocols
Protocol for Preparation and Aliquoting of this compound Stock Solution
-
Preparation of Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, single-use microcentrifuge tubes
-
Pipettes and sterile tips
-
Ultrasonic bath or 37°C water bath
-
-
Dissolution of this compound:
-
In a low-humidity environment, carefully weigh the desired amount of this compound powder.[2]
-
Add the appropriate volume of anhydrous DMSO to achieve a stock solution concentration between 10-50 mM.
-
To aid dissolution, place the tube in a 37°C water bath or an ultrasonic bath for 10-15 minutes until the solid is completely dissolved.[1][2]
-
Avoid vigorous vortexing to protect the reactive isothiocyanate groups.[1]
-
-
Aliquoting and Storage:
-
Immediately after dissolution, dispense the this compound stock solution into single-use, sterile microcentrifuge tubes.[2] The volume of each aliquot should be appropriate for a single experiment to avoid partial thawing of the remaining stock.
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at ≤ -20°C. For longer-term storage, -80°C is recommended.[4]
-
-
Preparation of Working Solution:
-
When ready to use, thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration in your pre-warmed experimental buffer or cell culture medium. Add the stock solution dropwise while mixing to prevent precipitation.[2]
-
Use the working solution immediately. Do not store diluted aqueous solutions of this compound.[5]
-
Visualizations
Caption: Recommended workflow for preparing, storing, and using this compound solutions.
Caption: Effect of this compound degradation on its inhibitory function.
References
Technical Support Center: Sourcing and Experimental Use of DIDS
This technical support center provides researchers, scientists, and drug development professionals with essential information for sourcing 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) from reputable suppliers and offers comprehensive troubleshooting guides and frequently asked questions (FAQs) for its effective use in experiments.
Sourcing this compound for Consistency
Ensuring the quality and consistency of this compound is paramount for reproducible experimental results. The following suppliers are recognized for providing high-purity this compound with documented quality control.
Table 1: Reputable Suppliers of this compound
| Supplier | Product Name | Purity Specification | Additional Information |
| Sigma-Aldrich | 4,4′-Diisothiocyanatostilbene-2,2′-disulfonic acid disodium salt hydrate | ≥80% (elemental analysis) | Provides Certificates of Analysis (CoA) with lot-specific data. |
| Cayman Chemical | This compound (sodium salt) | ≥95% | Offers batch-specific data including CoA and Quality Control (QC) sheets.[1] |
| Thermo Fisher Scientific (TCI America) | Disodium 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonate Hydrate | 90.0+% | - |
| R&D Systems | This compound (4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid disodium salt) | Not specified | Provides product citations and technical information. |
| Santa Cruz Biotechnology | 4,4′-Diisothiocyanatostilbene-2,2′-disulfonic acid disodium salt | ≥80% | Certificate of Analysis available with lot-specific data. |
Key to Consistency: Always request and review the Certificate of Analysis (CoA) for each new lot of this compound to ensure it meets your experimental requirements. Batch-to-batch consistency can be verified by comparing the purity and other parameters specified in the CoA.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the experimental use of this compound.
Question: I'm having trouble dissolving this compound. What is the recommended procedure?
Answer: this compound has poor solubility in water and ethanol. The recommended solvent is Dimethyl Sulfoxide (DMSO). To prepare a stock solution, dissolve this compound in DMSO at a concentration of 10-50 mM. Gentle warming to 37°C and/or sonication can aid dissolution. Avoid vigorous or prolonged vortexing, as the isothiocyanate groups are reactive. For experiments, dilute the DMSO stock solution into your aqueous buffer. Be aware that this compound is unstable in aqueous solutions and should be prepared fresh for each experiment.
Question: My experimental results with this compound are inconsistent. What could be the cause?
Answer: Inconsistent results can stem from several factors:
-
This compound Instability: As mentioned, this compound hydrolyzes in aqueous solutions, forming oligomers that can have different potencies than the parent compound.[1] Always use freshly prepared solutions.
-
Batch-to-Batch Variability: While reputable suppliers strive for consistency, slight variations between batches can occur. Always check the CoA of a new batch and consider performing a pilot experiment to confirm its efficacy.
-
Off-Target Effects: At higher concentrations (typically >100 µM), this compound can exhibit off-target effects, interacting with proteins other than anion exchangers.[3] It is crucial to perform dose-response experiments to determine the optimal concentration for your specific assay and cell type.
-
Cellular Health: Ensure the cells used in your experiments are healthy and in the logarithmic growth phase. Stressed or unhealthy cells may respond differently to this compound treatment.
Question: I am observing unexpected cytotoxicity with this compound treatment. How can I mitigate this?
Answer: this compound can induce apoptosis in some cell types, particularly at higher concentrations and with prolonged exposure. To address this:
-
Optimize Concentration and Incubation Time: Perform a dose-response and time-course experiment to find the lowest effective concentration and shortest incubation time that yields the desired inhibitory effect without significant cytotoxicity.
-
Run Parallel Viability Assays: Always include a cell viability assay (e.g., MTT, XTT, or trypan blue exclusion) in parallel with your primary experiment to monitor the cytotoxic effects of this compound.
-
Consider Cell Type: The sensitivity to this compound can vary between cell lines. Be prepared to adjust your protocol based on the specific cells you are using.
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound?
This compound is a potent, irreversible inhibitor of anion exchange proteins, most notably the Band 3 protein (anion exchanger 1 or AE1) in red blood cells. It covalently binds to lysine residues on the transporter, blocking the exchange of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions across the cell membrane. This disruption of anion transport can lead to changes in intracellular pH and cell volume.
What are the common off-target effects of this compound?
While primarily known as an anion exchange inhibitor, this compound can also affect other cellular processes, especially at higher concentrations. Known off-target effects include:
-
Inhibition of other chloride channels.
-
Alteration of intracellular calcium levels.
-
Inhibition of Na+/K+-ATPase.[3]
-
Interaction with purinergic receptors.
How should I store this compound?
This compound powder should be stored at -20°C, protected from light and moisture. Stock solutions in DMSO should be aliquoted and stored at -20°C to minimize freeze-thaw cycles. As this compound is unstable in aqueous solutions, it is highly recommended to prepare working dilutions fresh for each experiment.
Experimental Protocols
Anion Exchange Inhibition Assay
This protocol provides a general method for assessing the inhibition of anion exchange by this compound in a cell-based assay.
Materials:
-
Cells expressing the anion exchanger of interest
-
Assay Buffer (e.g., HEPES-buffered saline)
-
This compound stock solution (in DMSO)
-
Radio-labeled anion (e.g., ³⁶Cl⁻) or a pH-sensitive fluorescent dye (e.g., BCECF-AM)
-
Scintillation counter or fluorescence plate reader
Methodology:
-
Cell Preparation: Seed cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
This compound Treatment: Wash the cells with Assay Buffer. Pre-incubate the cells with varying concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM) in Assay Buffer for a specified time (e.g., 15-30 minutes) at 37°C.
-
Anion Exchange Measurement:
-
Radiolabel Method: Add the radio-labeled anion to the wells and incubate for a short period to allow for uptake. Wash the cells rapidly with ice-cold Assay Buffer to remove extracellular label. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Fluorescence Method: Load the cells with a pH-sensitive dye. Induce a change in intracellular pH by altering the extracellular buffer composition (e.g., removing Cl⁻ or adding HCO₃⁻). Monitor the change in fluorescence over time using a fluorescence plate reader.
-
-
Data Analysis: Calculate the rate of anion exchange for each this compound concentration. Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ value.
Table 2: Typical Parameters for Anion Exchange Inhibition Assay
| Parameter | Value |
| Cell Seeding Density | 1 x 10⁵ to 5 x 10⁵ cells/well |
| This compound Concentration Range | 0.1 µM to 100 µM |
| Pre-incubation Time | 15 - 60 minutes |
| Anion Exchange Time | 1 - 10 minutes |
Cell Viability Assay (MTT Assay)
This protocol describes how to assess the cytotoxicity of this compound using a standard MTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations for the desired experimental duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. Plot the cell viability against the this compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
Table 3: Typical Parameters for MTT Assay with this compound
| Parameter | Value |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| This compound Concentration Range | 1 µM to 500 µM |
| Incubation Time | 24 - 72 hours |
| MTT Incubation Time | 2 - 4 hours |
Fluorescence Microscopy
This protocol outlines a general procedure for visualizing the effects of this compound on cellular morphology or specific fluorescently labeled components.
Materials:
-
Cells grown on coverslips or in imaging-compatible plates
-
This compound stock solution (in DMSO)
-
Fluorescent probes (e.g., for cytoskeleton, organelles, or specific proteins)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope
Methodology:
-
Cell Culture and Treatment: Culture cells on a suitable imaging substrate. Treat the cells with this compound at the desired concentration and for the appropriate duration.
-
Fixation and Permeabilization: Wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. If intracellular targets are to be stained, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Blocking and Staining: Wash the cells with PBS. Block non-specific binding with 1% BSA for 30 minutes. Incubate with primary and/or fluorescently conjugated secondary antibodies or fluorescent dyes according to the manufacturer's instructions.
-
Mounting and Imaging: Wash the cells with PBS. Mount the coverslips using mounting medium containing DAPI for nuclear counterstaining. Acquire images using a fluorescence microscope with appropriate filter sets.
Visualizations
Caption: Mechanism of this compound action on anion exchangers.
Caption: Workflow for assessing this compound cytotoxicity using an MTT assay.
References
- 1. The anion transport inhibitor this compound activates a Ba2+-sensitive K+ flux associated with hepatic exocrine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to DIDS and Other Chloride Channel Blockers for Researchers
For Immediate Publication
This guide provides a comprehensive comparison of 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) with other prominent chloride channel blockers. Designed for researchers, scientists, and drug development professionals, this document offers a detailed analysis of their performance, supported by experimental data, to facilitate informed decisions in experimental design and drug discovery.
Introduction to Chloride Channel Blockers
Chloride channels are integral membrane proteins crucial for a multitude of physiological processes, including transepithelial ion transport, cell volume regulation, and neuronal excitability.[1][2] The ability to modulate the activity of these channels with specific blockers is a cornerstone of research in these areas. This compound has long been a widely used tool; however, a nuanced understanding of its properties in comparison to other available blockers is essential for accurate and reproducible research. This guide will compare this compound with other notable chloride channel inhibitors, focusing on their potency, selectivity, and mechanism of action.
Comparative Analysis of Potency and Specificity
The efficacy and specificity of a chloride channel blocker are paramount for its utility in research. The half-maximal inhibitory concentration (IC50) is a key metric for potency, while the spectrum of channels a compound inhibits determines its specificity. The following table summarizes the IC50 values of this compound and other commonly used chloride channel blockers against various types of chloride channels. It is important to note that many of these "classical" blockers exhibit low potency and poor selectivity.[3]
| Blocker | Target Channel/Current | IC50 Value | Species/Cell Type | Notes |
| This compound | Intracellular Cl⁻ channels | 7 µM[4][5] | Rat heart mitochondria/lysosomes | |
| ClC-Ka | 100 µM[3][6] | Mammalian | ||
| Volume-activated Cl⁻ current | Voltage-dependent inhibition[7] | Rabbit corneal epithelial cells | ~70-100% inhibition at 1 mM | |
| CFTR | Insensitive (extracellular)[8] | Human airway epithelial cells | Often used to distinguish CFTR from other Cl⁻ channels.[8][9] | |
| Anion Exchangers | Potent inhibitor | Off-target effect. | ||
| K⁺/Cl⁻ Cotransporter | Potent inhibitor | Off-target effect. | ||
| NPPB | Intracellular Cl⁻ channels | 42 µM[4][5] | Rat heart mitochondria/lysosomes | |
| Volume-activated Cl⁻ current | Voltage-independent inhibition[7] | Rabbit corneal epithelial cells | ~85-90% inhibition at 100 µM | |
| CFTR, ClC-x, CaCC, VRAC | Non-selective inhibitor[10] | Broad-spectrum activity. | ||
| K⁺/Cl⁻ Cotransporter | Effective inhibitor | Off-target effect. | ||
| Lactate Transporter | Effective inhibitor | Off-target effect. | ||
| Glibenclamide | CFTR | Inhibits in µM range[11] | Human epithelial cells | Also a well-known KATP channel blocker.[12][13] |
| Outwardly rectifying Cl⁻ channel | Inhibits in µM range[11] | HT29 and T84 cells | Lacks specificity for CFTR. | |
| DCPIB | VRAC/ICl,swell | 5 ± 1 µM[10] | Considered a relatively specific VRAC inhibitor. | |
| CFTR, CaCC, ClC | No significant effect at 10 µM[10] | |||
| Niflumic Acid (NFA) | VRAC | 55 ± 2 µM[10] | Also inhibits CaCC. | |
| CFTRinh-172 | CFTR | ~300 nM[10][14] | Highly potent and specific CFTR inhibitor. | |
| VRAC | No significant effect up to 20 µM[10] | |||
| GlyH-101 | CFTR | Specific CFTR inhibitor. | ||
| VRAC | 10 ± 1 µM[10] | Significant off-target effect on VRAC. | ||
| PPQ-102 | CFTR | CFTR inhibitor. | ||
| VRAC | 20 ± 1 µM[10] | Significant off-target effect on VRAC. | ||
| T16Ainh-A01 | CaCC/ANO1 | Putative selective CaCC inhibitor. | ||
| VRAC | 6 ± 1 µM[10] | Significant off-target effect on VRAC. |
Table 1: Comparative IC50 values of various chloride channel blockers. Note that IC50 values can vary depending on experimental conditions.
Key Experimental Protocols
Accurate assessment of chloride channel blocker activity relies on robust experimental methodologies. Below are detailed protocols for two fundamental techniques in the field.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in individual cells, providing invaluable information on blocker potency and mechanism of action.
Protocol:
-
Cell Preparation: Culture cells expressing the chloride channel of interest on glass coverslips.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 4-8 MΩ. Fire-polish the tip to ensure a smooth surface for sealing. Fill the pipette with an appropriate intracellular solution.[15][16]
-
Seal Formation: Approach a target cell with the micropipette under positive pressure. Once in close proximity, release the pressure to form a high-resistance "gigaohm" seal ( >1 GΩ) between the pipette tip and the cell membrane.[16]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.[15]
-
Data Acquisition: Clamp the cell membrane potential at a desired holding potential (e.g., -60 mV). Apply voltage steps to elicit chloride currents.
-
Blocker Application: Perfuse the cell with an extracellular solution containing the chloride channel blocker at various concentrations. Record the resulting changes in current amplitude to determine the extent of inhibition.
-
Data Analysis: Construct dose-response curves by plotting the percentage of current inhibition against the blocker concentration to calculate the IC50 value.
Ion Flux Assay
This fluorescence-based assay provides a higher-throughput method to screen for modulators of chloride channel activity in a population of cells or reconstituted liposomes.
Protocol:
-
Vesicle/Cell Loading: Prepare liposomes or culture cells with a high internal concentration of the ion to be transported (e.g., Cl⁻ or a halide substitute like I⁻).[17][18] For cell-based assays, load the cells with a halide-sensitive fluorescent indicator (e.g., YFP-H148Q/I152L).[19]
-
Assay Initiation: Place the loaded vesicles or cells into a low-halide external solution to create an electrochemical gradient.
-
Blocker Incubation: Incubate the vesicles or cells with the chloride channel blocker at various concentrations.
-
Flux Measurement: For fluorescence-based assays, monitor the change in fluorescence over time as the halide moves across the membrane, which is indicative of channel activity.[14][19] For radiotracer assays, measure the efflux of a radioactive ion (e.g., ¹²⁵I) from the cells.[18]
-
Data Analysis: Calculate the rate of ion flux for each blocker concentration. Construct dose-response curves to determine the IC50 value.
Signaling Pathways and Logical Comparisons
Chloride channels are integral components of various cellular signaling pathways. For instance, their role in cell volume regulation is critical for cellular homeostasis.[20] Blockers of these channels can significantly impact these pathways.
The choice of a chloride channel blocker should be guided by its specificity for the target of interest. This compound, while widely used, is known for its lack of specificity, inhibiting various other transporters. In contrast, newer compounds offer improved selectivity for specific channel subtypes.
Conclusion
The selection of an appropriate chloride channel blocker is a critical decision in experimental design. While this compound has historical significance and continues to be used, its non-specific nature necessitates careful interpretation of results. For studies requiring high specificity, newer compounds such as CFTRinh-172 for CFTR offer significant advantages. Researchers are encouraged to consider the comparative data presented in this guide to select the most suitable tool for their specific research questions, thereby enhancing the precision and impact of their findings.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Cell volume regulation and swelling-activated chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory effect of this compound, NPPB, and phloretin on intracellular chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Other Chloride Channels | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. Chloride channel and chloride conductance regulator domains of CFTR, the cystic fibrosis transmembrane conductance regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chloride conductance and genetic background modulate the cystic fibrosis phenotype of ΔF508 homozygous twins and siblings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Comparative Effects of Chloride Channel Inhibitors on LRRC8/VRAC-Mediated Chloride Conductance [frontiersin.org]
- 11. Cl- channel inhibition by glibenclamide is not specific for the CFTR-type Cl- channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The impact of sulfonylureas on diverse ion channels: an alternative explanation for the antidiabetic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glibenclamide action on myocardial function and arrhythmia incidence in the healthy and diabetic heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chloride channels as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docs.axolbio.com [docs.axolbio.com]
- 16. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 17. Ion Channel Flux Assays and Protocols [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. Chloride transport modulators as drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ICln: a chloride channel paramount for cell volume regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating DIDS-Induced Phenotypes: A Comparative Guide to Gene Knockdown
A critical evaluation of 4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS) as a pharmacological tool and the use of gene knockdown for target validation.
In the realm of cellular biology and drug discovery, the chemical probe 4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid (this compound) has been extensively utilized as a potent inhibitor of anion exchange proteins. Its application has been instrumental in elucidating the physiological roles of these transporters. However, the specificity of any pharmacological inhibitor is a paramount concern for researchers. This guide provides a comprehensive comparison of phenotypes induced by this compound with those observed following the genetic knockdown of its primary targets, offering a framework for validating on-target effects and considering potential off-target liabilities.
This compound: An Overview of its Actions and Applications
This compound is a non-specific covalent inhibitor of anion exchangers, most notably the Solute Carrier Family 4 (SLC4) and Family 26 (SLC26) transporters. It has been widely employed to study processes such as pH regulation, cell volume control, and ion transport across cellular membranes. One of the most frequently reported phenotypes associated with this compound treatment is the induction of apoptosis, or programmed cell death, in various cell lines.
The Gold Standard: Gene Knockdown for Target Validation
To ascertain whether a phenotype observed with a pharmacological agent is a direct result of its interaction with the intended target, genetic approaches such as RNA interference (RNAi) are indispensable. By specifically reducing the expression of a target protein, researchers can compare the resulting cellular phenotype with that induced by the chemical inhibitor. A concordance between the two provides strong evidence for on-target activity.
Comparative Analysis: this compound-Induced Phenotypes vs. Gene Knockdown
This section compares the reported effects of this compound with the phenotypes observed following the knockdown of two of its well-characterized targets: SLC4A1 (Band 3) in erythrocytes and SLC26A3 (DRA) in intestinal epithelial cells.
SLC4A1 (Band 3) in Erythroid Cells
The anion exchanger 1 (AE1), also known as Band 3 or SLC4A1, is the most abundant protein in the red blood cell membrane and is crucial for chloride-bicarbonate exchange, which is essential for carbon dioxide transport.
| Phenotype | This compound Treatment | SLC4A1 Knockdown | Validation of On-Target Effect |
| Anion Exchange | Potent inhibition of Cl-/HCO3- exchange.[1] | Significant reduction in Cl-/HCO3- exchange activity. | High Concordance: this compound effectively phenocopies the primary functional deficit of SLC4A1 loss. |
| Cell Morphology | Can induce changes in red blood cell shape. | Results in hereditary spherocytosis, characterized by spherical and fragile erythrocytes.[2][3] | Partial Concordance: While both affect morphology, the specific changes may differ, suggesting this compound might have broader effects on membrane properties. |
| Apoptosis | Induces apoptosis in various cell types. | Does not typically induce apoptosis in erythroid precursor cells. | Low Concordance: This suggests that this compound-induced apoptosis may be an off-target effect, not directly related to the inhibition of SLC4A1's primary transport function. |
SLC26A3 (DRA) in Intestinal Epithelial Cells
The "Downregulated in Adenoma" (DRA) protein, or SLC26A3, is a key anion exchanger in the apical membrane of intestinal epithelial cells, responsible for chloride absorption and bicarbonate secretion. Its dysfunction is linked to congenital chloride diarrhea.[4][5][6]
| Phenotype | This compound Treatment | SLC26A3 Knockdown/Knockout | Validation of On-Target Effect |
| Anion Exchange | Inhibition of Cl-/HCO3- exchange. | Abolished or significantly reduced Cl-/HCO3- exchange.[7] | High Concordance: this compound effectively mimics the primary transport defect of SLC26A3 loss. |
| Intestinal Fluid Secretion | Can alter ion transport leading to changes in fluid secretion. | Leads to chloride-losing diarrhea due to impaired chloride absorption.[7] | High Concordance: The physiological outcome of inhibiting SLC26A3 function is consistent between pharmacological and genetic approaches. |
| Mucosal Integrity & Inflammation | Not a primary reported effect. | Knockout mice show altered mucus composition, gut microbiome dysbiosis, and increased susceptibility to colitis.[8] | Divergent Phenotypes: Genetic loss of SLC26A3 leads to complex, long-term physiological changes not typically observed with acute this compound treatment, highlighting the limitations of pharmacological inhibition for studying chronic roles of a target. |
Off-Target Effects of this compound: The Apoptosis Conundrum
A significant body of evidence suggests that this compound can induce apoptosis through mechanisms independent of its anion exchange inhibition. Studies have shown that this compound can directly inhibit caspases, the key executioner enzymes of apoptosis. This indicates that the apoptotic phenotype observed with this compound treatment in many cell types may be a significant off-target effect. Therefore, validating this compound-induced apoptosis by knocking down a specific anion exchanger is unlikely to yield a matching phenotype if the apoptosis is not mediated by the inhibition of that transporter's primary function.
Alternatives to this compound: A Comparative Overview
Several other compounds are used to inhibit anion exchangers, each with its own profile of potency and selectivity.
| Inhibitor | Target(s) | Potency (IC50/EC50) | Key Characteristics |
| This compound | Broad-spectrum anion exchanger and chloride channel inhibitor. | Varies by target (e.g., ~100 µM for ClC-Ka chloride channel).[9] | Covalently binds to its targets, leading to irreversible inhibition.[10] |
| SITS (4-acetamido-4'-isothiocyanato-2,2'-stilbenedisulfonic acid) | Anion exchangers. | Generally less potent than this compound. | A related stilbene derivative that also acts as a covalent inhibitor. |
| NPPB (5-nitro-2-(3-phenylpropylamino)benzoic acid) | Chloride channels and some anion exchangers. | EC50 of 42 µM for intracellular chloride channels.[11][12] | A more specific chloride channel blocker, but can also affect anion exchangers. |
Experimental Protocols
Measurement of Anion Exchange Activity using BCECF
This protocol describes a common method for measuring chloride/bicarbonate exchange activity in cultured cells using the pH-sensitive fluorescent dye BCECF-AM.
Materials:
-
Cells cultured on coverslips or in a 96-well plate
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
HEPES-buffered saline (HBS)
-
Bicarbonate-buffered saline (BBS)
-
This compound or other inhibitors
-
Fluorometer or fluorescence microscope capable of ratiometric imaging (excitation at ~490 nm and ~440 nm, emission at ~535 nm)
Procedure:
-
Cell Loading: Incubate cells with 2-5 µM BCECF-AM in HBS for 20-30 minutes at 37°C.[13][14][15][16][17]
-
Washing: Wash the cells twice with HBS to remove extracellular dye.
-
Baseline Measurement: Perfuse the cells with HBS and record the baseline BCECF fluorescence ratio (490nm/440nm).
-
Induction of Anion Exchange: Switch the perfusion to a bicarbonate-containing solution (BBS). The influx of bicarbonate will cause an intracellular alkalinization, leading to an increase in the BCECF fluorescence ratio.
-
Inhibitor Treatment: To test the effect of an inhibitor, pre-incubate the cells with the desired concentration of this compound or other compounds for 10-30 minutes before switching to the bicarbonate-containing solution.
-
Data Analysis: The rate of change in the fluorescence ratio upon addition of bicarbonate reflects the activity of the chloride/bicarbonate exchanger. Compare the rates in the presence and absence of the inhibitor to determine the percent inhibition.
Gene Knockdown using siRNA
This protocol provides a general workflow for transiently knocking down a target gene using small interfering RNA (siRNA).
Materials:
-
Cultured cells
-
siRNA targeting the gene of interest and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Culture medium
-
Reagents for downstream analysis (e.g., qPCR, Western blot)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate such that they reach 50-70% confluency at the time of transfection.
-
siRNA-Transfection Reagent Complex Formation:
-
Dilute the siRNA in serum-free medium.
-
Dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 15-20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the siRNA-transfection reagent complexes to the cells in fresh culture medium.
-
Incubation: Incubate the cells for 24-72 hours to allow for gene knockdown.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at the mRNA level (qPCR) and/or protein level (Western blot).
-
Phenotypic Analysis: Perform functional assays (e.g., anion exchange measurement, cell viability assays) on the knockdown cells and compare the results to cells treated with a non-targeting control siRNA.
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Figure 1. On-target vs. potential off-target mechanisms of this compound.
Figure 2. Workflow for validating this compound-induced phenotypes with gene knockdown.
Conclusion
While this compound remains a valuable tool for the acute inhibition of anion exchangers, researchers must be cautious in interpreting the resulting phenotypes. The evidence strongly suggests that this compound-induced apoptosis, a commonly observed effect, is likely an off-target consequence of direct caspase inhibition. To confidently attribute a this compound-induced phenotype to the inhibition of a specific anion exchanger, it is crucial to perform validation experiments using gene knockdown. A direct comparison of the cellular and physiological consequences of both pharmacological inhibition and genetic silencing provides the most robust evidence for on-target effects. This comparative approach is essential for the rigorous validation of drug targets and the accurate interpretation of experimental results in the fields of cell biology and drug development.
References
- 1. Cell physiology and molecular mechanism of anion transport by erythrocyte band 3/AE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SLC4A1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. medlineplus.gov [medlineplus.gov]
- 4. SLC26A3 (DRA, the Congenital Chloride Diarrhea Gene): A Novel Therapeutic Target for Diarrheal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SLC26A3 (DRA, the Congenital Chloride Diarrhea Gene): A Novel Therapeutic Target for Diarrheal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. slc26a3 (dra)-deficient mice display chloride-losing diarrhea, enhanced colonic proliferation, and distinct up-regulation of ion transporters in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Slc26a3 deletion alters pH-microclimate, mucin biosynthesis, microbiome composition and increases the TNFα expression in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Identification of the anion exchange protein of Ehrlich cells: a kinetic analysis of the inhibitory effects of 4,4'-diisothiocyano-2,2'-stilbene-disulfonic acid (this compound) and labeling of membrane proteins with 3H-DIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitory effect of this compound, NPPB, and phloretin on intracellular chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]
- 15. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. researchgate.net [researchgate.net]
A Researcher's Guide to Demonstrating DIDS Specificity: Experimental Controls and Alternative Considerations
For researchers, scientists, and drug development professionals, establishing the specificity of a chemical probe is paramount to generating reliable and translatable data. 4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS) has been a widely utilized tool for studying anion exchangers and channels for decades. However, its utility is often compromised by a lack of specificity and instability in aqueous solutions. This guide provides a comprehensive overview of essential experimental controls to validate the on-target effects of this compound, alongside a comparison with alternative inhibitors.
The Challenge of this compound Specificity
This compound is known to interact with a variety of cellular targets beyond its intended anion exchangers. Furthermore, in aqueous solutions, this compound can hydrolyze and form multimers, which can be more potent inhibitors than the parent compound, adding another layer of complexity to data interpretation.[1][2] Documented off-target effects include the direct inhibition of caspases and interference with thyroperoxidase activity.[3][4] Therefore, rigorous experimental design with appropriate controls is not just recommended; it is essential for any study employing this compound.
Essential Experimental Controls for this compound Specificity
To confidently attribute an observed biological effect to the inhibition of a specific anion exchanger by this compound, a multi-pronged approach employing a combination of negative, positive, and off-target controls is necessary.
Table 1: Summary of Experimental Controls for this compound Specificity
| Control Type | Purpose | Examples | Expected Outcome |
| Negative Controls | To rule out non-specific or vehicle-related effects. | Vehicle Control (e.g., DMSO), Inactive Analogs (e.g., SITS under specific conditions), Scrambled siRNA/shRNA | No effect on the measured biological parameter. |
| Positive Controls | To confirm that the experimental system can produce the expected effect. | Known specific inhibitors of the target, Gene Knockdown/Knockout | Inhibition of the biological process of interest. |
| Off-Target Controls | To demonstrate that the observed effect is not due to known this compound off-target interactions. | Caspase activity assays, Thyroperoxidase activity assays | No significant inhibition of off-target proteins at the effective this compound concentration. |
| Target Engagement Controls | To confirm direct interaction of this compound with the intended target protein in a cellular context. | Cellular Thermal Shift Assay (CETSA) | A shift in the thermal stability of the target protein in the presence of this compound. |
| Solution Stability Controls | To account for the effects of this compound hydrolysis and multimerization. | Freshly prepared this compound solutions, Aged this compound solutions | Consistent results with freshly prepared solutions; altered activity with aged solutions. |
Experimental Protocols
Negative Control Protocols
a) Vehicle Control:
-
Objective: To control for the effects of the solvent used to dissolve this compound.
-
Method: Treat a parallel set of cells or tissues with the same concentration of the vehicle (e.g., DMSO) used to deliver this compound to the experimental group. All other experimental conditions should remain identical.
-
Analysis: Compare the biological readout of the vehicle-treated group to the untreated control. There should be no significant difference.
b) Inactive Analog Control (Using SITS):
4-Acetamido-4'-isothiocyanato-2,2'-stilbenedisulfonic acid (SITS) is a structural analog of this compound that is generally less potent and can serve as a negative control under specific conditions where it is known to be inactive against the target of interest.
-
Objective: To demonstrate that the observed effect is due to the specific chemical properties of this compound and not just a general effect of stilbene disulfonates.
-
Method: Treat cells or tissues with a concentration of SITS equivalent to the effective concentration of this compound.
-
Analysis: The biological effect observed with this compound should not be present or should be significantly attenuated in the SITS-treated group.
Positive Control Protocols
a) Alternative Inhibitor Control:
-
Objective: To confirm that inhibition of the target anion exchanger produces the observed phenotype.
-
Method: Use a structurally different and more specific inhibitor of the target anion exchanger, if available. Examples include 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) for certain chloride channels.[5]
-
Analysis: The alternative inhibitor should produce a similar biological effect to this compound.
b) Genetic Knockdown/Knockout Control:
-
Objective: To provide the most definitive evidence that the observed phenotype is a result of the loss of function of the target protein.[6][7]
-
Method: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target anion exchanger.[6][8]
-
Analysis: The phenotype of the knockdown or knockout cells should mimic the effect of this compound treatment. Furthermore, this compound should have no additional effect in the knockout cells, confirming the target specificity.
Off-Target Control Protocols
a) Caspase Activity Assay:
-
Objective: To rule out the contribution of direct caspase inhibition by this compound to the observed cellular phenotype, especially in apoptosis studies.[3][5]
-
Method: Perform a commercially available caspase activity assay (e.g., using a fluorogenic or colorimetric substrate for caspases-3, -8, or -9) in the presence and absence of the effective concentration of this compound.[9][10][11]
-
Analysis: this compound should not significantly inhibit caspase activity at the concentration that produces the biological effect of interest.
b) Thyroperoxidase Activity Assay:
-
Objective: To exclude the possibility that the observed effects are due to the inhibition of thyroperoxidase, particularly in studies related to thyroid function.[4]
-
Method: Measure thyroperoxidase activity using a standard assay, such as the guaiacol oxidation assay or the Amplex UltraRed assay, in the presence and absence of this compound.[12][13][14][15]
-
Analysis: this compound should not significantly inhibit thyroperoxidase activity at the concentrations used in the primary experiment.
Target Engagement Protocol: Cellular Thermal Shift Assay (CETSA)
-
Objective: To demonstrate a direct interaction between this compound and its intended target protein within the complex environment of the cell.[1][2][3][4][16]
-
Method:
-
Treat intact cells with either vehicle or this compound.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble proteins from aggregated proteins by centrifugation.
-
Detect the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.
-
-
Analysis: Binding of this compound to the target protein is expected to increase its thermal stability, resulting in a shift of the melting curve to higher temperatures.
This compound Solution Stability Protocol
-
Objective: To ensure the reproducibility of experiments by controlling for the hydrolysis and multimerization of this compound.
-
Method:
-
Always prepare this compound solutions fresh from a high-quality solid stock.
-
To test for the effect of degradation products, intentionally age a this compound solution (e.g., by incubation at room temperature for several hours or days) and compare its biological activity to a freshly prepared solution.
-
-
Analysis: Consistent results should be obtained with freshly prepared solutions. Any significant difference in potency or effect with the aged solution suggests a role for this compound degradation products.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental logic, the following diagrams illustrate key workflows and the rationale behind the control strategies.
Caption: Workflow for demonstrating this compound specificity.
Caption: On-target vs. off-target effects of this compound.
Comparison with Alternative Anion Exchanger Inhibitors
When possible, using more specific alternatives to this compound is advisable. The choice of inhibitor will depend on the specific anion exchanger being studied.
Table 2: Comparison of this compound with Other Anion Exchanger Inhibitors
| Inhibitor | Primary Target(s) | Reported Advantages | Reported Disadvantages |
| This compound | Broad-spectrum anion exchanger inhibitor | Potent, widely studied | Poor specificity, instability in solution, irreversible binding |
| SITS | Anion exchangers | Generally less potent than this compound, can be used as a negative control | Also lacks high specificity, can have off-target effects |
| NPPB | Chloride channels (e.g., CFTR, ClC) | More specific for certain chloride channels than this compound[5] | Can have off-target effects on other channels and enzymes |
Conclusion
While this compound can be a useful tool for studying anion transport, its limitations necessitate a rigorous and well-controlled experimental approach. By incorporating the negative, positive, off-target, and target engagement controls outlined in this guide, researchers can significantly increase the confidence in their findings and contribute to more robust and reproducible science. When feasible, the use of more specific alternative inhibitors and genetic methods should be prioritized to unequivocally link the function of a specific anion exchanger to a biological outcome.
References
- 1. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. licorbio.com [licorbio.com]
- 7. idtdna.com [idtdna.com]
- 8. The Effect of Dicer Knockout on RNA Interference Using Various Dicer Substrate Small Interfering RNA (DsiRNA) Structures [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Caspase assay selection guide | Abcam [abcam.com]
- 11. dovepress.com [dovepress.com]
- 12. Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction [mdpi.com]
- 13. In vitro assays for characterization of distinct multiple catalytic activities of thyroid peroxidase using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Using DIDS as a Positive Control for Transport Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transport protein research, the use of reliable controls is paramount to validate experimental findings. 4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS) has long been established as a potent and widely used inhibitor of anion exchange, making it a cornerstone positive control in transport inhibition studies. This guide provides a comprehensive comparison of this compound with other common transport inhibitors, supported by experimental data and detailed protocols to aid in the rigorous design and interpretation of your research.
This compound: A Potent Anion Exchange Inhibitor
This compound is a non-competitive, irreversible inhibitor of anion transporters, primarily by covalently binding to lysine residues.[1] Its principal targets are the anion exchanger (AE) family of proteins, particularly Band 3 in erythrocytes, and various chloride channels (ClCs).[2][3] This broad-spectrum inhibitory action on key anion transporters has solidified its role as a dependable positive control to confirm the inhibition of anion transport in a variety of experimental systems.
Comparative Analysis of Anion Transport Inhibitors
While this compound is a stalwart in the field, a selection of other inhibitors with varying mechanisms and specificities are also available. The choice of inhibitor often depends on the specific transporter being studied and the experimental context. Below is a comparative summary of this compound and its common alternatives.
| Inhibitor | Target Transporter(s) | Mechanism of Action | Potency (IC50) | Reversibility | Key Characteristics & Limitations |
| This compound | Anion Exchangers (AE1, AE2, AE3), some ClC Chloride Channels | Covalent modification of lysine residues | ~100 µM for ClC-Ka, ~300 µM for bacterial ClC-ec1, 31 nM for Band 3 (equilibrated)[3][4] | Irreversible | Broad-spectrum anion exchange inhibitor. Unstable in aqueous solution, forming more potent oligomers.[3] Can have off-target effects. |
| SITS (4-acetamido-4'-isothiocyano-2,2'-stilbenedisulfonic acid) | Anion Exchangers (e.g., Band 3) | Similar to this compound, covalent modification | Ki of 2.3 x 10⁻⁴ M for PAH uptake in kidney slices[5] | Irreversible | A stilbene derivative like this compound, often used interchangeably. Competitively inhibits p-aminohippurate (PAH) uptake.[5] |
| NPPB (5-Nitro-2-(3-phenylpropylamino)benzoic acid) | Outwardly Rectifying Chloride Channels (ORCC), CFTR | Blocks the channel pore | 125 µM for ORCC[6] | Reversible | A common chloride channel blocker. Its effects can be complex, sometimes increasing short-circuit current in epithelial tissues.[7] |
| Niflumic Acid | Calcium-activated Chloride Channels (CaCCs), COX-2 | Channel blocker and enzyme inhibitor | ~0.6 µM for anion permeability in erythrocytes, 100 nM for COX-2[1][2] | Reversible | A non-steroidal anti-inflammatory drug (NSAID) that also blocks certain chloride channels. Its dual activity requires careful interpretation of results. |
| Dipyridamole | Equilibrative Nucleoside Transporters (ENT1, ENT2), Anion Exchanger 1 (AE1) | Blocks substrate channels, Phosphodiesterase inhibitor | 144.8 nM for ENT1 | Reversible | An antiplatelet agent that also inhibits anion transport, but does not compete for the anion binding site on AE1.[8] |
| diBA (bis(1,3-dibutylbarbituric acid)pentamethine oxonol) | Band 3 Anion Exchanger | Non-competitive inhibition | 1.05 nM (equilibrated)[4] | Slowly Reversible | An oxonol dye that is a highly potent inhibitor of Band 3-mediated anion exchange, more so than this compound under equilibrated conditions.[4] |
Experimental Protocols
The following protocols provide a framework for utilizing this compound as a positive control in common transport inhibition assays.
Protocol 1: General Cell-Based Anion Transport Inhibition Assay
This protocol describes a general method for assessing the inhibition of anion transport in a cell line expressing the transporter of interest.
Materials:
-
Cells expressing the target anion transporter
-
Appropriate cell culture medium
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
This compound (stock solution prepared in DMSO)
-
Alternative inhibitor(s) (as needed)
-
Fluorescent indicator for the transported anion (e.g., lucigenin for chloride, BCECF-AM for pH changes related to bicarbonate transport)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Seed cells in a 96-well plate and culture until they form a confluent monolayer.
-
Inhibitor Preparation: Prepare working solutions of this compound and other inhibitors in the physiological buffer. A typical final concentration for this compound is in the range of 10-200 µM.[9] Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.1%).[9]
-
Loading of Fluorescent Indicator: If using an intracellular fluorescent indicator, load the cells according to the manufacturer's instructions. For example, incubate cells with BCECF-AM to measure intracellular pH changes.
-
Pre-incubation with Inhibitor: Wash the cells with the physiological buffer and then pre-incubate with the inhibitor solutions (or vehicle control) for a specified time (e.g., 10-30 minutes for acute effects).[9]
-
Initiation of Transport: Initiate anion transport by adding a solution containing the anion of interest.
-
Data Acquisition: Measure the change in fluorescence over time using a fluorescence plate reader. The rate of change in fluorescence corresponds to the rate of anion transport.
-
Data Analysis: Calculate the initial rate of transport for each condition. Normalize the rates to the vehicle control and plot as a percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Protocol 2: Vesicular Transport Inhibition Assay
This protocol is suitable for studying transport in isolated membrane vesicles.
Materials:
-
Membrane vesicles expressing the transporter of interest
-
Transport buffer
-
This compound and other inhibitors
-
Radio-labeled or fluorescent substrate
-
ATP or AMP (for ATP-dependent transporters)
-
Stop/Wash buffer (ice-cold)
-
Filtration apparatus (e.g., 96-well filter plate)
-
Scintillation counter or fluorescence detector
Procedure:
-
Vesicle Preparation: Thaw membrane vesicles at 37°C and place them on ice.
-
Reaction Setup: In a 96-well plate on ice, add the test compounds (this compound, other inhibitors, or vehicle).
-
Substrate Mix: Prepare a substrate mixture containing the radio-labeled or fluorescent substrate in the transport buffer.
-
Initiate Transport: Add the substrate mixture to the wells containing the vesicles and inhibitors. For ATP-dependent transporters, initiate the reaction by adding ATP-containing buffer (use AMP as a negative control).
-
Incubation: Incubate the plate at 37°C for a predetermined time.
-
Stop Reaction: Stop the transport reaction by adding ice-cold Stop/Wash buffer.
-
Filtration and Washing: Transfer the samples to a pre-wetted filter plate and wash the vesicles to remove the extra-vesicular substrate.
-
Quantification: Quantify the amount of substrate trapped inside the vesicles using a scintillation counter or fluorescence detector.
-
Data Analysis: Determine the ATP-dependent uptake by subtracting the AMP condition from the ATP condition. Calculate the percent inhibition for each compound relative to the vehicle control.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental process and the underlying biological context, the following diagrams are provided.
Caption: A generalized workflow for a transport inhibition assay.
Caption: The inhibitory mechanism of this compound on an anion transporter.
Caption: Logical framework for comparing anion transport inhibitors.
By understanding the nuances of this compound and its alternatives, and by employing rigorous experimental protocols, researchers can confidently utilize these inhibitors as controls to generate high-quality, reproducible data in the field of transport biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of anion permeability by amphiphilic compounds in human red cell: evidence for an interaction of niflumic acid with the band 3 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An oxonol dye is the most potent known inhibitor of band 3-mediated anion exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of SITS on organic anion transport in the rabbit kidney cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Actions of the Cl- channel blocker NPPB on absorptive and secretory transport processes of Na+ and Cl- in rat descending colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. ss-lipotropin-1-10-porcine.com [ss-lipotropin-1-10-porcine.com]
Comparative Efficacy of DIDS and its Pharmacological Analogs in Anion Exchange Inhibition
A comprehensive guide for researchers and drug development professionals on the inhibitory potency of DIDS and its related compounds, featuring quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction
4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid (this compound) is a widely utilized and potent inhibitor of anion exchange proteins, particularly the chloride-bicarbonate exchanger AE1 (also known as Band 3) in erythrocytes. Its ability to covalently bind to and block the transport function of these proteins has made it an invaluable tool in physiological and pharmacological research. This guide provides a comparative analysis of the efficacy of this compound and its key pharmacological analogs, SITS (4-Acetamido-4'-isothiocyanostilbene-2,2'-disulfonic acid) and H2this compound (4,4'-Diisothiocyano-1,2-diphenylethane-2,2'-disulfonic acid), focusing on their inhibitory activities. This comparison is supported by a summary of quantitative data, detailed experimental methodologies for assessing inhibitor potency, and visualizations of the relevant biological pathways and experimental workflows.
Comparative Efficacy of this compound and Analogs
The inhibitory potency of this compound and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target transporter by 50%. The efficacy of these compounds can vary depending on the specific anion exchanger, the cell type, and the experimental conditions.
| Compound | Target | Cell Type/System | IC50/Ki | Reference |
| This compound | Anion Exchanger (General) | Sarcoplasmic Reticulum Vesicles | ~3 µM (for phosphate efflux) | [1] |
| AE1 (Band 3) | Human Erythrocytes | K_D ~25.3 nM (reversible binding at 0°C) | [2] | |
| p-Aminohippurate (PAH) Transport | Rabbit Kidney Cortical Slices | K_i ~ 2.3 x 10⁻⁴ M | [3] | |
| SITS | Anion Exchanger (General) | Sarcoplasmic Reticulum Vesicles | Not specified, but noted as an inhibitor | [1] |
| p-Aminohippurate (PAH) Transport | Rabbit Kidney Cortical Slices | K_i = 2.3 x 10⁻⁴ M | [3] | |
| H2this compound | AE1 (Band 3) | Mouse Erythroid Band 3 in Xenopus oocytes | K_I = 0.3 µM (reversible) | [3] |
| p-Aminohippurate (PAH) Transport | Rabbit Kidney Cortical Slices | Potent inhibitor, specific value not provided | [3] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental systems and conditions. The data presented here are collated from different studies.
Mechanism of Action and Structural Insights
Recent cryo-electron microscopy studies have provided detailed structural insights into how this compound and H2this compound inhibit the AE1 transporter. These stilbene derivatives bind to a site within the extracellular-facing cavity of the transporter.[4] This binding physically obstructs the anion permeation pathway. The isothiocyanate groups of this compound and H2this compound can form covalent bonds with specific lysine residues within the binding pocket, leading to irreversible inhibition.[3][5] SITS, which has one isothiocyanate group replaced by an acetamido group, generally acts as a reversible inhibitor.
Experimental Protocols
Accurate assessment of the efficacy of this compound and its analogs relies on robust experimental protocols. Two common methods are the radioactive tracer flux assay and fluorescence-based assays.
Radioactive Tracer Flux Assay for Anion Exchange Inhibition
This method directly measures the movement of radiolabeled anions (e.g., ³⁶Cl⁻ or ¹⁴C-HCO₃⁻) across the cell membrane.
Objective: To determine the rate of anion exchange and its inhibition by this compound and its analogs.
Materials:
-
Cells expressing the target anion exchanger (e.g., human erythrocytes, Xenopus oocytes expressing AE1).
-
Radiolabeled substrate (e.g., ³⁶Cl⁻, ¹⁴C-HCO₃⁻).
-
Inhibitors: this compound, SITS, H2this compound.
-
Assay buffers (e.g., chloride-containing and chloride-free buffers).
-
Scintillation counter.
Procedure:
-
Cell Preparation:
-
For erythrocytes, wash freshly collected red blood cells multiple times in a suitable buffer (e.g., phosphate-buffered saline).
-
For Xenopus oocytes, inject cRNA of the target anion exchanger and incubate for 2-3 days to allow for protein expression.
-
-
Loading with Radiolabel:
-
Incubate the cells in a buffer containing the radiolabeled anion for a sufficient time to allow for isotopic equilibrium.
-
-
Initiation of Efflux:
-
Rapidly transfer the loaded cells to a larger volume of a radioisotope-free buffer to initiate the efflux of the radiolabeled anion.
-
To measure exchange, the efflux buffer will contain an exchanging anion (e.g., unlabeled chloride or bicarbonate).
-
-
Inhibitor Application:
-
Pre-incubate the cells with various concentrations of this compound, SITS, or H2this compound for a defined period before initiating the efflux. For irreversible inhibitors like this compound, a pre-incubation step is crucial.
-
-
Sampling and Measurement:
-
At specific time intervals, take aliquots of the cell suspension and separate the cells from the supernatant by centrifugation through a layer of oil (to stop the flux immediately).
-
Measure the radioactivity remaining in the cell pellet using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of anion efflux at each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Fluorescence-Based Assay for Anion Exchange Inhibition
This high-throughput method utilizes a fluorescent indicator that is sensitive to the concentration of a specific anion, such as chloride.
Objective: To screen and characterize the potency of anion exchange inhibitors.
Materials:
-
Cells expressing the target anion exchanger cultured in a multi-well plate format.
-
Fluorescent anion indicator dye (e.g., SPQ, MQAE).
-
Inhibitors: this compound, SITS, H2this compound.
-
Assay buffers with varying anion concentrations.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating and Dye Loading:
-
Seed the cells in a 96- or 384-well plate and allow them to adhere.
-
Load the cells with the fluorescent anion indicator dye according to the manufacturer's instructions.
-
-
Inhibitor Incubation:
-
Add different concentrations of the inhibitors to the wells and incubate for an appropriate time.
-
-
Anion Gradient Creation:
-
Initiate the assay by rapidly changing the extracellular buffer to one with a different anion concentration, creating a gradient to drive anion flux.
-
-
Fluorescence Measurement:
-
Monitor the change in fluorescence intensity over time using a fluorescence plate reader. The rate of fluorescence change is proportional to the rate of anion transport.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence change for each well.
-
Normalize the rates to a control (no inhibitor) and plot the percentage of inhibition against the inhibitor concentration to determine the IC50.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Chloride-Bicarbonate Exchange and its Inhibition
The primary role of the AE1 chloride-bicarbonate exchanger in erythrocytes is to facilitate the transport of carbon dioxide from the tissues to the lungs. Inhibition of this process has significant physiological consequences.
Caption: The Chloride Shift in tissues and its inhibition by this compound.
In epithelial cells, the inhibition of basolateral chloride-bicarbonate exchangers can lead to an accumulation of intracellular bicarbonate and a subsequent increase in intracellular pH.[6] This can have downstream effects on other ion transporters and cellular processes.
General Experimental Workflow for Screening Anion Exchanger Inhibitors
The following workflow outlines the key steps in screening and characterizing potential inhibitors of anion exchangers.
Caption: Workflow for inhibitor screening and development.
Conclusion
This compound and its analogs, SITS and H2this compound, are potent inhibitors of anion exchangers, each with distinct characteristics regarding their reversibility and potency. While this compound remains a widely used tool due to its irreversible nature and high affinity, its analogs provide valuable alternatives for studying the kinetics and structure-function relationships of these vital transport proteins. The choice of inhibitor and experimental methodology should be carefully considered based on the specific research question and the characteristics of the target anion exchanger. The protocols and workflows provided in this guide offer a robust framework for the comparative assessment of these and other novel anion exchange inhibitors.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Reversible this compound binding to band 3 protein in human erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pH-dependence of inhibition by H2this compound of mouse erythroid band 3-mediated Cl- transport in Xenopus oocytes. The effect of oligonucleotide-directed replacement of Lys-558 by an Asn residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substrate binding and inhibition of the anion exchanger 1 transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kinetics of intramolecular cross-linking of the band 3 protein in the red blood cell membrane by 4,4'-diisothiocyano dihydrostilbene-2,2'-disulfonic acid (H2this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Assessing the Reproducibility of Experiments Involving DIDS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS), a widely used anion exchange inhibitor. We objectively compare its performance with alternative compounds and provide supporting experimental data to address the critical issue of experimental reproducibility.
Executive Summary
This compound has been a cornerstone tool in physiology and pharmacology for decades, primarily used to inhibit anion transporters. However, its use is associated with challenges that can impact experimental reproducibility. A key concern is its instability in aqueous solutions, where it hydrolyzes and multimerizes into more potent polythioureas, leading to variability in experimental outcomes.[1][2] Furthermore, this compound exhibits a range of off-target effects, interacting with various other proteins and signaling pathways, which can complicate data interpretation.[3] This guide delves into these issues, presenting a comparative analysis of this compound and its alternatives, detailed experimental protocols for key assays, and visual representations of affected signaling pathways to aid researchers in designing robust and reproducible experiments.
Data Presentation: Comparative Analysis of Anion Exchange Inhibitors
The following table summarizes the key characteristics of this compound and two common alternatives, Niflumic Acid and Dipyridamole. This data is essential for selecting the appropriate inhibitor based on the specific experimental context.
| Feature | This compound | Niflumic Acid | Dipyridamole |
| Primary Target | Anion Exchanger 1 (AE1 or Band 3) and other anion transporters | Anion Exchanger 1 (AE1), Chloride Channels | Anion Exchanger 1 (AE1) |
| Mechanism of Action | Covalent modification of lysine residues | Non-competitive inhibition, binds to a site different from the transport site[4] | Binds to the stilbene disulfonate site in a chloride-dependent manner |
| IC50 (AE1) | ~0.5 µM (irreversible) | ~1 µM (reversible)[5] | Potentiates inhibition in the presence of adenosine[6] |
| Key Advantages | Potent, irreversible inhibitor | Reversible inhibition, different binding site from stilbenes | Different mechanism of action, potential for use in combination |
| Key Disadvantages | Unstable in aqueous solution, forms more potent oligomers, significant off-target effects | Less potent than this compound, also has off-target effects | Indirect inhibitor, efficacy is dependent on adenosine concentration |
| Known Off-Target Effects | P2X7 receptors, volume-regulated anion channels (VRACs), and others | Cyclooxygenases (COX-1 and COX-2) | Phosphodiesterases (PDEs), adenosine uptake |
Experimental Protocols
To enhance the reproducibility of experiments involving this compound and its alternatives, detailed methodologies for key assays are provided below.
Anion Transport Inhibition Assay (Erythrocyte Model)
This protocol describes a common method for assessing the inhibitory effect of compounds on anion exchange in human red blood cells.
Materials:
-
Freshly drawn human blood in an anticoagulant (e.g., heparin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
High-Chloride Buffer (e.g., 150 mM NaCl, 20 mM HEPES, pH 7.4)
-
Low-Chloride Buffer (e.g., 150 mM Na-gluconate, 20 mM HEPES, pH 7.4)
-
Radioactive tracer (e.g., ³⁶Cl⁻)
-
Inhibitor stock solutions (this compound, Niflumic Acid, Dipyridamole) in DMSO
-
Scintillation fluid and counter
Procedure:
-
Erythrocyte Preparation:
-
Centrifuge whole blood at 1,000 x g for 10 minutes at 4°C.
-
Aspirate the plasma and buffy coat.
-
Wash the red blood cell pellet three times with ice-cold PBS.
-
Resuspend the packed erythrocytes to a 50% hematocrit in High-Chloride Buffer.
-
-
Inhibitor Incubation:
-
Pre-incubate erythrocyte aliquots with varying concentrations of the inhibitor (or DMSO vehicle control) for a specified time at 37°C. For this compound, a 30-minute incubation is common to allow for covalent binding.
-
-
Anion Exchange Measurement:
-
Initiate anion exchange by adding the ³⁶Cl⁻ tracer to the erythrocyte suspension.
-
At defined time points, take aliquots of the suspension and immediately stop the exchange by adding ice-cold Low-Chloride Buffer containing a high concentration of a non-radioactive competing anion (e.g., 100 mM sodium gluconate).
-
Centrifuge the samples to pellet the erythrocytes.
-
Measure the radioactivity in the supernatant and the pellet using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of chloride influx or efflux.
-
Plot the inhibition of anion exchange as a function of inhibitor concentration to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effects of this compound and its alternatives on a chosen cell line.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound and other inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound or other inhibitors for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[7]
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot cell viability against inhibitor concentration to determine the CC50 (half-maximal cytotoxic concentration).
-
Western Blotting for Signaling Pathway Analysis
This protocol allows for the analysis of changes in protein expression or phosphorylation in response to this compound treatment.
Materials:
-
Cell line and culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., phosphorylated and total forms of signaling proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size on an SDS-PAGE gel.[8]
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Detection:
-
Wash the membrane and apply the chemiluminescent substrate.[9]
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound's mechanism of action and experimental workflows.
This compound Instability and Oligomerization
Caption: Hydrolysis and oligomerization of this compound in aqueous solution.
Experimental Workflow for Assessing this compound Effects
References
- 1. This compound | CAS:67483-13-0 | anion transport inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. apexbt.com [apexbt.com]
- 4. Use of niflumic acid to determine the nature of the asymmetry of the human erythrocyte anion exchange system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of anion permeability by amphiphilic compounds in human red cell: evidence for an interaction of niflumic acid with the band 3 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of platelet aggregation in whole blood by dipyridamole and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. origene.com [origene.com]
- 10. bosterbio.com [bosterbio.com]
A Comparative Guide to DIDS: Limitations and a Look at Alternative Research Compounds
For decades, 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) has been a staple in research laboratories as a potent inhibitor of anion exchange proteins. However, a growing body of evidence highlights significant limitations to its use, including a lack of specificity, instability in aqueous solutions, and off-target effects that can confound experimental results. This guide provides a critical comparison of this compound with a promising alternative, S0859, offering researchers objective data to inform their choice of chemical tools for studying anion transport.
This compound: A Tool with Caveats
This compound has been widely used to probe the function of various anion transporters, most notably the chloride-bicarbonate exchangers. Its mechanism of action involves irreversible binding to these transport proteins. However, its utility is hampered by several key factors.
Lack of Specificity and Off-Target Effects
A primary concern with this compound is its promiscuous binding to a range of proteins beyond its intended targets. This lack of specificity can lead to misinterpretation of experimental data. For instance, this compound has been shown to inhibit the DNA repair protein RAD51, the voltage-dependent anion channel 1 (VDAC1), and calcium transport in the sarcoplasmic reticulum.[1][2][3] Furthermore, it can activate a barium-sensitive potassium flux in hepatocytes.[4]
Instability in Aqueous Solutions
This compound is unstable in aqueous solutions and undergoes hydrolysis, leading to the formation of multimeric polythioureas.[5] These degradation products have been shown to be significantly more potent inhibitors of ClC proteins than this compound itself, with the pentamer being the most potent reported ClC blocker.[5] This instability introduces variability into experiments and makes it difficult to determine the precise concentration of the active inhibitory species.
S0859: A More Selective Alternative for Bicarbonate Transport
S0859 has emerged as a valuable alternative to this compound, particularly for researchers focused on sodium-bicarbonate cotransporters (NBCs). It acts as a selective and reversible inhibitor of NBCs.[6][7]
High Potency and Selectivity for NBCs
S0859 exhibits high affinity for NBCs, with a reported Ki of 1.7 µM.[6][7] Importantly, at concentrations that achieve full inhibition of NBCs (approximately 30 µM), S0859 does not affect the activity of other key pH-regulating transporters such as the Na+/H+ exchanger (NHE) or the Cl-/HCO3- exchanger.[6][7] It also does not inhibit carbonic anhydrase.[6][7]
Known Off-Target Effect: Inhibition of Monocarboxylate Transporters
While more selective than this compound, S0859 is not without off-target effects. It has been shown to inhibit monocarboxylate transporters (MCTs) with an IC50 in the range of 4-10 µM.[8] This is an important consideration for studies in which lactate or pyruvate transport is a relevant physiological process.
Quantitative Comparison of this compound and S0859
The following table summarizes the key quantitative data for this compound and S0859, allowing for a direct comparison of their properties.
| Feature | This compound | S0859 |
| Primary Target | Anion Exchangers (e.g., Cl-/HCO3-) | Sodium-Bicarbonate Cotransporters (NBCs) |
| Potency (Primary Target) | IC50: 100 µM (ClC-Ka chloride channel)[5][9][10] | Ki: 1.7 µM[6][7] |
| Known Off-Target Effects | - RAD51 (DNA repair protein)[1][2] - VDAC1 (Voltage-dependent anion channel)[1] - Sarcoplasmic Reticulum Ca2+ transport (half-maximal inhibition at 4 µM)[3] - ClC-ec1 Cl-/H+ exchanger (IC50: ~300 µM)[5][9][10] - Ba2+-sensitive K+ flux activation[4] | - Monocarboxylate Transporters (MCTs) (IC50: 4-10 µM)[8] |
| Mechanism of Action | Reversible, then irreversible inhibitor[2] | Reversible inhibitor[6][7] |
| Stability in Aqueous Solution | Unstable; hydrolyzes to form more potent multimers[5] | Stable |
Signaling Pathways and Experimental Workflow
To aid in experimental design, the following diagrams illustrate the targeted signaling pathway and a typical workflow for assessing inhibitor effects on intracellular pH.
Fig. 1: Simplified Signaling Pathway of Intracellular pH Regulation
Fig. 2: Experimental Workflow for Intracellular pH Measurement
Experimental Protocol: Intracellular pH Measurement Using BCECF-AM
This protocol provides a detailed methodology for measuring intracellular pH (pHi) in cultured cells using the fluorescent indicator BCECF-AM, a common method for assessing the activity of anion exchangers and other pH-regulating transporters.[11][12][13]
Materials:
-
Cultured cells grown on glass-bottom dishes
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
DMSO (anhydrous)
-
HEPES-buffered saline (HBS) or other appropriate physiological buffer
-
Ammonium chloride (NH4Cl) for inducing intracellular acidosis
-
Nigericin for in situ calibration
-
High potassium calibration buffers of known pH
-
Fluorescence microscope equipped for ratiometric imaging (e.g., with excitation filters for ~490 nm and ~440 nm and an emission filter for ~535 nm)
Procedure:
-
Preparation of BCECF-AM Stock Solution:
-
Prepare a 1-5 mM stock solution of BCECF-AM in anhydrous DMSO.
-
Aliquot and store at -20°C, protected from light and moisture.
-
-
Cell Loading:
-
Wash cultured cells once with HBS.
-
Prepare a loading buffer by diluting the BCECF-AM stock solution in HBS to a final concentration of 2-5 µM.
-
Incubate the cells in the loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells three times with HBS to remove extracellular dye and allow for de-esterification of the dye within the cells.
-
-
Induction of Intracellular Acidosis (Ammonium Prepulse Method):
-
Perfuse the cells with a solution containing 20 mM NH4Cl in HBS for 5-10 minutes.
-
Rapidly switch to a sodium-free HBS to induce a rapid intracellular acidification.
-
-
Measurement of Intracellular pH Recovery:
-
Immediately after inducing acidosis, begin ratiometric fluorescence imaging.
-
Excite the cells alternately at ~490 nm (pH-sensitive wavelength) and ~440 nm (pH-insensitive isosbestic point).
-
Collect the emission at ~535 nm.
-
Record images at regular intervals (e.g., every 15-30 seconds) to monitor the recovery of intracellular pH.
-
After a baseline recovery period, introduce the inhibitor (this compound or S0859) at the desired concentration and continue recording.
-
-
In Situ Calibration:
-
At the end of each experiment, perfuse the cells with high potassium calibration buffers of varying known pH values (e.g., ranging from 6.0 to 8.0).
-
Add 10 µM nigericin to the calibration buffers to equilibrate the intracellular and extracellular pH.
-
Record the fluorescence ratio at each pH value to generate a calibration curve.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at the pH-sensitive wavelength to that at the pH-insensitive wavelength for each time point.
-
Convert the fluorescence ratios to intracellular pH values using the calibration curve.
-
Determine the rate of pH recovery in the absence and presence of the inhibitor.
-
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. The anion transport inhibitor this compound activates a Ba2+-sensitive K+ flux associated with hepatic exocrine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. S0859, an N-cyanosulphonamide inhibitor of sodium-bicarbonate cotransport in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S0859, an N-cyanosulphonamide inhibitor of sodium-bicarbonate cotransport in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of monocarboxylate transporter by N-cyanosulphonamide S0859 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. This compound | CAS:67483-13-0 | anion transport inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. A Protocol for Measurement of Intracellular pH [en.bio-protocol.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A Protocol for Measurement of Intracellular pH [bio-protocol.org]
DIDS: A Comprehensive Comparison Guide for Anion Transport Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) with other common anion transport inhibitors. This compound has long served as a benchmark tool for studying the physiological roles of anion transporters and channels. This document summarizes its performance against key alternatives, supported by experimental data, detailed protocols for essential assays, and visualizations of relevant signaling pathways.
This compound: The Benchmark Anion Transport Inhibitor
This compound is a potent, irreversible inhibitor of a wide range of anion exchangers and channels. Its mechanism of action involves the covalent modification of lysine residues on the target proteins, leading to a blockade of anion transport. While widely used, its lack of specificity and instability in aqueous solutions, where it can form more potent oligomers, are important considerations for experimental design.
Comparative Analysis of Anion Transport Inhibitors
To provide a clear comparison, the following tables summarize the inhibitory concentrations (IC50) of this compound and other commonly used anion transport inhibitors against various anion transporters and channels.
Table 1: IC50 Values of Stilbene Derivatives on Anion Exchangers
| Inhibitor | Transporter | Cell Type/System | IC50 | Citation(s) |
| This compound | Anion Exchanger (Band 3) | Human Red Blood Cells | ~1 µM | |
| AE2 | Various | ~5-20 µM | ||
| SITS (4-Acetamido-4'-isothiocyanostilbene-2,2'-disulfonic acid) | Anion Exchanger (Band 3) | Human Red Blood Cells | ~5-10 µM | |
| PAH Transport | Rabbit Kidney Cortical Slice | Ki ≈ 230 µM |
Table 2: IC50 Values of Various Inhibitors on Chloride Channels
| Inhibitor | Channel | Cell Type/System | IC50 | Citation(s) |
| This compound | ClC-Ka | Mammalian | 100 µM | |
| ClC-ec1 | Bacterial | ~300 µM | ||
| CFTR | Human Sweat Duct | ~50% inhibition at 100 µM | [1] | |
| Ca2+-activated Cl- channels (CaCCs) | Smooth Muscle | Varies | [2] | |
| Niflumic Acid | Ca2+-activated Cl- channels (CaCCs) | Rabbit Portal Vein Smooth Muscle | 1.1 - 3.6 µM | [3] |
| CLC-1 | Rat Skeletal Muscle | 42 µM | [4] | |
| Nonselective Cation Channels | Rat Exocrine Pancreas | ~50 µM | [5] | |
| Dipyridamole | Anion Transport (Band 3) | Human Red Blood Cells | Ki ≈ 1.5 µM (Cl--dependent) | [6] |
| ENT1 | Human | Ki = 8.18 nM | [1] | |
| PDE5A | 574 nM |
Experimental Protocols
Accurate assessment of anion transport inhibition requires robust experimental methods. Below are detailed protocols for three key assays.
Fluorescence-Based Anion Transport Assay (Lucigenin)
This assay measures chloride/nitrate exchange in liposomes using the chloride-sensitive fluorescent dye, lucigenin.
Materials:
-
Lucigenin (N,N'-dimethyl-9,9'-biacridinium dinitrate)
-
1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)
-
Cholesterol
-
Sodium nitrate (NaNO3)
-
Sodium chloride (NaCl)
-
HEPES buffer
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Fluorometer
Protocol:
-
Vesicle Preparation:
-
Prepare a lipid film by dissolving POPC and cholesterol (e.g., 7:3 molar ratio) in chloroform, followed by evaporation under reduced pressure.
-
Hydrate the lipid film with a solution containing 1 mM lucigenin and 225 mM NaNO3 in HEPES buffer (pH 7.2).[7]
-
Subject the vesicle suspension to several freeze-thaw cycles.
-
Extrude the vesicles through a polycarbonate membrane (e.g., 200 nm pore size) to create unilamellar vesicles of a defined size.
-
-
Removal of External Lucigenin:
-
Pass the vesicle suspension through a size-exclusion chromatography column pre-equilibrated with 225 mM NaNO3 in HEPES buffer to separate the lucigenin-loaded vesicles from the external dye.[7]
-
-
Transport Assay:
-
Place the vesicle suspension in a fluorometer cuvette.
-
Add the test inhibitor (e.g., this compound dissolved in DMSO) to the desired final concentration and incubate.
-
Initiate the transport assay by adding a concentrated NaCl solution to create an inwardly directed chloride gradient (e.g., final concentration of 24 mM NaCl).[7]
-
Monitor the quenching of lucigenin fluorescence over time at an excitation wavelength of ~455 nm and an emission wavelength of ~505 nm.[8]
-
-
Data Analysis:
-
Normalize the fluorescence data, with 0% quenching representing the initial fluorescence and 100% quenching determined by lysing the vesicles with a detergent (e.g., Triton X-100).
-
Calculate the initial rate of fluorescence quenching or the endpoint quenching to determine the inhibitory effect of the compound.
-
Intracellular pH Measurement (BCECF-AM)
This method is used to monitor changes in intracellular pH (pHi) resulting from the inhibition of bicarbonate transporters.
Materials:
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer
-
HEPES
-
Cells of interest cultured on coverslips or in a 96-well plate
-
Fluorescence microscope or plate reader with dual-excitation capabilities
Protocol:
-
Cell Preparation:
-
Plate cells on glass coverslips or in a clear-bottom 96-well plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a 3-5 µM BCECF-AM loading solution in a suitable buffer (e.g., HBSS with 20 mM HEPES).[2][9]
-
Wash the cells once with the buffer.
-
Incubate the cells with the BCECF-AM loading solution for 30-60 minutes at 37°C in the dark.[2][9]
-
Wash the cells three times with the buffer to remove extracellular dye.[2]
-
-
Intracellular pH Measurement:
-
Mount the coverslip on a perfusion chamber of a fluorescence microscope or place the 96-well plate in a plate reader.
-
Excite the cells alternately at ~490 nm and ~440 nm, and measure the emission at ~535 nm.[2][9]
-
Establish a baseline pHi reading.
-
Introduce the anion transport inhibitor and continue to record the fluorescence ratio.
-
-
Calibration:
-
At the end of each experiment, calibrate the fluorescence ratio to pHi using a high-potassium buffer containing a protonophore like nigericin (e.g., 10 µM) at different known pH values (e.g., 6.5, 7.0, 7.5, 8.0).[10]
-
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity and the effect of inhibitors.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Microscope
-
Borosilicate glass capillaries for pulling patch pipettes
-
Extracellular (bath) solution (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4)
-
Intracellular (pipette) solution (e.g., 130 mM CsCl, 1 mM MgCl2, 10 mM HEPES, 10 mM EGTA, 5 mM Mg-ATP, pH 7.2 with CsOH)
-
Cells expressing the chloride channel of interest
Protocol:
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.[11]
-
Fire-polish the pipette tip to ensure a smooth surface for sealing.
-
-
Cell Sealing and Whole-Cell Configuration:
-
Position the pipette near a target cell and apply slight positive pressure.
-
Bring the pipette into contact with the cell membrane and release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.[11]
-
-
Recording and Inhibition:
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Apply voltage steps or ramps to elicit chloride currents.
-
Record baseline channel activity.
-
Perfuse the bath with the extracellular solution containing the anion transport inhibitor at the desired concentration.
-
Record the channel activity in the presence of the inhibitor to determine its effect.
-
-
Data Analysis:
-
Measure the amplitude of the chloride currents before and after the application of the inhibitor.
-
Construct dose-response curves to determine the IC50 value of the inhibitor.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to anion transport inhibition.
Caption: Chloride-Bicarbonate Exchange and pH Regulation.
Caption: Ca²⁺-Activated Chloride Channel Signaling in Smooth Muscle.
Caption: CFTR Chloride Channel Activation Pathway.
Caption: Lucigenin-Based Anion Transport Assay Workflow.
References
- 1. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Cystic fibrosis - Wikipedia [en.wikipedia.org]
- 5. Patch Clamp Protocol [labome.com]
- 6. researchgate.net [researchgate.net]
- 7. www3.nd.edu [www3.nd.edu]
- 8. Role of bicarbonate in the regulation of intracellular pH in the mammalian ventricular myocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Video: Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins [jove.com]
Validating DIDS Target Engagement in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid (DIDS), a widely used inhibitor of anion transport. We will delve into various experimental approaches, present their methodologies, and offer a comparative analysis to aid in the selection of the most suitable technique for your research needs.
Introduction to this compound and its Cellular Targets
This compound is a chemical probe known for its ability to inhibit a range of anion exchangers and channels.[1][2] Its primary and most well-characterized target is the Band 3 anion exchanger (AE1) in red blood cells, where it covalently binds and blocks chloride-bicarbonate exchange.[3][4] However, the utility of this compound extends beyond this, with demonstrated activity against several other cellular targets, making robust target engagement validation crucial.
Key cellular targets of this compound include:
-
Anion Exchangers (e.g., AE1, AE2): this compound is a potent inhibitor of these transporters, which are crucial for maintaining cellular pH and volume.[3][5]
-
Voltage-Dependent Anion Channel 1 (VDAC1): This mitochondrial outer membrane protein is involved in the transport of ions and metabolites.[1]
-
ATP-Binding Cassette Transporter A1 (ABCA1): A key regulator of cholesterol efflux.[1]
-
RAD51: A protein essential for homologous recombination and DNA repair.[1][6]
-
Caspases: this compound has been shown to directly inhibit the activity of caspase-3, -8, and -9, key enzymes in the apoptotic cascade.[1][7]
-
Chloride Channels (e.g., ClC-Ka, ClC-2): this compound can block the activity of these channels, impacting processes like neuronal function and fluid secretion.[8]
-
KCNQ1/KCNE1 Potassium Channels: this compound can modulate the activity of this cardiac potassium channel complex.[9]
Given this polypharmacology, confirming that the observed cellular effects of this compound are a direct consequence of its interaction with a specific target is a critical step in any investigation.
Comparative Analysis of Target Engagement Validation Methods
Several techniques can be employed to validate the engagement of this compound with its cellular targets. The choice of method will depend on factors such as the specific target, available resources, and the desired throughput.
| Method | Principle | Throughput | Key Advantages | Key Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein, which is detected by quantifying the amount of soluble protein remaining after heat shock.[10] | Low to High | Label-free; applicable to endogenous proteins in a native cellular environment; can be adapted for high-throughput screening (HT-CETSA).[11][12] | Not all ligand binding events result in a significant thermal shift; requires a specific antibody for detection (Western blot-based CETSA) or a reporter system (HT-CETSA).[13] |
| Fluorescence-Based Assays | ||||
| Labeled Chemical Probes | A fluorescently labeled version of this compound or a competitive ligand is used to visualize and quantify binding to the target protein.[14] | Medium | Allows for direct visualization of target engagement in cells; can provide spatial information about the target.[14][15] | The label may alter the binding properties of the ligand; requires synthesis of a labeled probe. |
| Fluorescence Polarization (FP) | The binding of a small fluorescent probe to a larger protein results in a slower rotation and an increase in fluorescence polarization. Displacement by an unlabeled ligand (this compound) causes a decrease in polarization.[14] | High | Homogeneous assay format; suitable for high-throughput screening. | Requires a fluorescently labeled probe with appropriate binding affinity; can be prone to interference from autofluorescent compounds. |
| Fluorescent Indicator Displacement (FID) | A fluorescent indicator binds to the target of interest, and its displacement by a ligand (this compound) results in a change in fluorescence.[16] | High | Does not require labeling of the ligand of interest; can be used for a wide range of targets. | Requires a suitable fluorescent indicator that binds to the target and has its fluorescence properties modulated upon binding. |
| Functional Assays | ||||
| Anion Exchange Inhibition Assay | Measures the inhibition of anion (e.g., chloride) transport across the cell membrane. | Medium | Directly measures the functional consequence of this compound binding to anion exchangers; physiologically relevant. | Specific to anion exchangers; may not be suitable for other this compound targets. |
| Caspase Activity Assay | Measures the activity of specific caspases (e.g., caspase-3, -8, -9) using a fluorogenic or colorimetric substrate.[7] | High | Directly assesses the functional impact of this compound on apoptosis; commercially available kits are readily available. | Does not directly measure binding to caspases; this compound may have other effects on the apoptotic pathway.[6] |
| Proximity Ligation Assay (PLA) | Utilizes oligonucleotide-conjugated antibodies to detect close proximity between proteins or between a protein and a small molecule-probe conjugate, generating a fluorescent signal.[17] | Low to Medium | High specificity and sensitivity; can be used to visualize target engagement in situ. | Requires specific antibodies and oligonucleotide-conjugated probes; can be technically challenging. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) - Western Blot-Based
This protocol is adapted from established CETSA methodologies.[10][11]
Objective: To determine if this compound binding to its target protein increases the protein's thermal stability in intact cells.
Materials:
-
Cell line expressing the target protein
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (containing protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific to the target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells and grow to desired confluency.
-
Treat cells with varying concentrations of this compound or DMSO (vehicle control) for a specified time at 37°C.
-
-
Heating Step:
-
Harvest cells and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, leaving one sample at room temperature as a control.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein as a function of temperature for both this compound-treated and control samples. A shift in the melting curve to higher temperatures in the this compound-treated sample indicates target engagement.
-
Fluorescence-Based Target Engagement Assay using a Labeled Probe
This protocol describes a general workflow for a competition-based assay using a fluorescently labeled probe.[14]
Objective: To quantify the binding of this compound to its target by measuring the displacement of a fluorescently labeled probe.
Materials:
-
Cell line expressing the target protein
-
Fluorescently labeled probe that binds to the target
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium
-
Confocal microscope or high-content imaging system
Procedure:
-
Cell Plating:
-
Plate cells in a multi-well imaging plate (e.g., 96-well or 384-well).
-
-
Compound Treatment:
-
Treat the cells with a concentration range of unlabeled this compound for a specified pre-incubation time.
-
Include a control group treated with DMSO.
-
-
Labeled Probe Incubation:
-
Add a fixed concentration of the fluorescently labeled probe to all wells.
-
Incubate for a time sufficient to allow the probe to bind to its target.
-
-
Imaging:
-
Wash the cells to remove unbound probe.
-
Image the cells using a confocal microscope or a high-content imaging system, using the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the cells for each this compound concentration.
-
A dose-dependent decrease in fluorescence intensity indicates that this compound is competing with the labeled probe for binding to the target.
-
Plot the fluorescence intensity against the this compound concentration to determine the IC50 value, which represents the concentration of this compound that displaces 50% of the labeled probe.
-
Visualizations
Caption: this compound interacts with multiple cellular targets, leading to the modulation of various signaling pathways.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for a competitive fluorescence-based target engagement assay.
Alternatives to this compound
While this compound is a valuable tool, its lack of specificity can be a limitation. Several other compounds can be used as alternatives or as complementary tools to dissect the role of specific anion exchangers.
| Inhibitor | Primary Target(s) | Key Characteristics |
| H2this compound (Dihydro-DIDS) | Anion Exchangers | A reduced, non-fluorescent analog of this compound that also inhibits anion exchange.[3] |
| DNDS (4,4'-Dinitrostilbene-2,2'-disulfonate) | Anion Exchangers | A reversible inhibitor of anion exchange that competes with chloride for binding.[4] |
| diBA (bis(1,3-dibutylbarbituric acid)pentamethine oxonol) | Band 3 Anion Exchanger | A highly potent, slowly reversible inhibitor of band 3-mediated anion exchange.[18] |
| Niflumic Acid | Anion Exchangers, Chloride Channels | An NSAID that also blocks anion exchange and certain chloride channels. |
| Dipyridamole | Anion Exchanger 1 (AE1) | An antiplatelet drug that blocks the substrate channel of AE1 without competing for anion binding.[3] |
Conclusion
Validating the target engagement of this compound in cellular assays is essential for the correct interpretation of experimental results. This guide has provided an overview of several robust methods, from the label-free CETSA to various fluorescence-based and functional assays. The choice of assay should be guided by the specific research question, the nature of the target protein, and available laboratory resources. By employing these techniques and considering the use of alternative inhibitors, researchers can confidently establish the molecular basis for the cellular effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound inhibition of deformation-induced cation flux in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound (4,4-Diisothiocyanatostilbenedisulphonic Acid) Induces Apoptotic Cell Death in a Hippocampal Neuronal Cell Line and Is Not Neuroprotective against Ischemic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lb-agar-miller.com [lb-agar-miller.com]
- 9. 4,4'-Diisothiocyanato-2,2'-Stilbenedisulfonic Acid (this compound) Modulates the Activity of KCNQ1/KCNE1 Channels by an Interaction with the Central Pore Region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 11. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Fluorescent Indicator Displacement Assays to Identify and Characterize Small Molecule Interactions with RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An oxonol dye is the most potent known inhibitor of band 3-mediated anion exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking the Action of DIDS: A Comparative Guide Using Knockout Models
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a pharmacological tool is paramount. 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonate (DIDS) has long been a workhorse in the study of anion transport. This guide provides a comparative analysis of this compound's mechanism of action, leveraging the power of knockout models to confirm its on-target effects and reveal potential off-target activities.
This compound is a potent and widely used inhibitor of anion exchange proteins, primarily targeting members of the Solute Carrier (SLC) families SLC4 and SLC26. These transporters play crucial roles in a multitude of physiological processes, including pH regulation, ion homeostasis, and epithelial transport. However, the broad reactivity of this compound necessitates careful validation of its specificity. Knockout animal and cell models, in which a specific gene is inactivated, provide an invaluable tool for dissecting the on-target and off-target effects of inhibitors like this compound.
On-Target Efficacy: Pinpointing the Anion Exchangers
Knockout models have been instrumental in confirming the primary targets of this compound. By comparing the physiological response to this compound in wild-type animals with that in animals lacking a specific anion exchanger, researchers can definitively link the drug's effect to its interaction with that transporter.
SLC26A3 (DRA): A Key Target in Intestinal Chloride and Bicarbonate Transport
Studies utilizing knockout mice for the Slc26a3 gene, which encodes the Downregulated in Adenoma (DRA) anion exchanger, have provided compelling evidence for its role as a primary this compound target in the intestine. DRA is crucial for chloride absorption and bicarbonate secretion in the gut.
In Ussing chamber experiments on mouse cecum, this compound was shown to inhibit chloride and sulfate transport in tissues from wild-type mice. In stark contrast, this inhibitory effect was completely absent in the cecum of Slc26a3 knockout mice, demonstrating that DRA is the principal target of this compound for these transport processes in this tissue.
| Parameter | Wild-Type Mouse Cecum | SLC26A3 Knockout Mouse Cecum | Reference |
| This compound-sensitive Cl⁻ transport | Present | Absent | [1](- "Sulfate secretion and chloride absorption are mediated by the anion exchanger DRA (Slc26a3) in the mouse cecum") |
| This compound-sensitive SO₄²⁻ transport | Present | Absent | [1](- "Sulfate secretion and chloride absorption are mediated by the anion exchanger DRA (Slc26a3) in the mouse cecum") |
SLC4A1 (AE1): The Erythrocyte Anion Exchanger
The Anion Exchanger 1 (AE1), encoded by the SLC4A1 gene, is the most abundant protein in the erythrocyte membrane and a well-established target of this compound. Knockout mouse models for Slc4a1 have been pivotal in understanding its function in red blood cells and the kidney. Erythrocytes from Slc4a1 knockout mice exhibit a complete lack of this compound-sensitive chloride conductance, directly confirming AE1 as the mediator of this transport and the target of this compound's inhibitory action[2][3].
SLC26A6 (PAT1): A Multifunctional Anion Exchanger
The Slc26a6 gene encodes the Putative Anion Transporter 1 (PAT1), another key intestinal anion exchanger involved in oxalate, chloride, and bicarbonate transport. Studies on Slc26a6 knockout mice have demonstrated the critical role of this transporter in oxalate-stimulated NaCl absorption and duodenal bicarbonate secretion. While direct comparative studies of this compound inhibition in wild-type versus Slc26a6 knockout models are not as readily available, the loss of these specific transport functions in the knockout mice strongly supports PAT1 as a significant this compound target[4][5][6].
Off-Target Effects: Looking Beyond Anion Exchange
The utility of any pharmacological inhibitor is defined by its specificity. Knockout models are crucial for identifying and validating off-target effects, which can lead to misinterpretation of experimental results.
Toll-like Receptor 2 (TLR2) Signaling: An Unexpected Interaction
Emerging evidence suggests that this compound can exert effects independent of its action on anion transporters. One such off-target interaction is with the innate immune receptor, Toll-like Receptor 2 (TLR2). Studies have shown that this compound can modulate TLR2-mediated signaling pathways. The availability of Tlr2 knockout mice provides a definitive platform to investigate this off-target effect. By comparing the response to this compound in wild-type and Tlr2 knockout immune cells (e.g., macrophages), researchers can determine the extent to which this compound's observed effects are mediated through TLR2. For instance, if this compound alters cytokine production in wild-type macrophages but not in Tlr2 knockout macrophages, it would confirm a direct or indirect interaction with the TLR2 signaling cascade.
Experimental Protocols
Reproducibility is the cornerstone of scientific research. Below are detailed methodologies for key experiments cited in this guide.
Ussing Chamber Assay for Intestinal Ion Transport
The Ussing chamber is a classic technique for studying epithelial transport.
-
Tissue Preparation: Segments of mouse intestine (e.g., cecum) are excised and placed in ice-cold, oxygenated Ringer's solution. The muscle layers are stripped away to isolate the mucosa.
-
Mounting: The mucosal sheet is mounted between the two halves of the Ussing chamber, separating the apical (luminal) and basolateral (serosal) sides.
-
Solutions: Both chambers are filled with identical, oxygenated Ringer's solution maintained at 37°C. The solution typically contains (in mM): 115 NaCl, 25 NaHCO₃, 2.4 K₂HPO₄, 1.2 CaCl₂, 1.2 MgCl₂, and 10 glucose. The solution is gassed with 95% O₂ / 5% CO₂ to maintain pH 7.4.
-
Electrophysiological Measurements: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), a measure of net ion transport, is recorded. Transepithelial resistance is calculated using Ohm's law from the voltage change induced by a brief current pulse.
-
Inhibitor Studies: After a stable baseline Isc is established, this compound is added to the apical or basolateral chamber at the desired concentration, and the change in Isc is monitored.
-
Data Analysis: The this compound-sensitive Isc is calculated as the difference between the baseline Isc and the Isc after this compound application.
Measurement of Bicarbonate Secretion (pH-Stat) in Ussing Chambers
This method is used to directly quantify bicarbonate secretion.
-
Chamber Setup: The Ussing chamber is set up as described above, with the exception that the apical chamber is filled with a bicarbonate-free, unbuffered Ringer's solution.
-
pH Control: The pH of the apical solution is maintained at a constant value (e.g., 7.4) using a pH-stat titrator.
-
Titration: As the tissue secretes bicarbonate into the apical chamber, the pH begins to rise. The pH-stat system automatically titrates a weak acid (e.g., HCl) into the chamber to maintain the set pH.
-
Calculation: The rate of bicarbonate secretion is calculated from the rate of titrant addition.
-
Inhibitor Application: this compound is added to the basolateral chamber, and the change in the rate of bicarbonate secretion is measured.
Macrophage Cytokine Secretion Assay
This assay is used to assess the inflammatory response of macrophages.
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are isolated from wild-type and Tlr2 knockout mice and cultured in appropriate media.
-
Stimulation: Cells are pre-treated with this compound at various concentrations for a specified time (e.g., 1 hour) before being stimulated with a TLR2 agonist (e.g., Pam3CSK4).
-
Supernatant Collection: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Cytokine Measurement: The concentrations of cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
-
Data Analysis: Cytokine levels in this compound-treated cells are compared to those in vehicle-treated controls for both wild-type and knockout genotypes.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Figure 1. On-target action of this compound in wild-type vs. knockout cells.
Figure 2. Investigating off-target effects of this compound on TLR2 signaling.
Figure 3. Experimental workflow for Ussing chamber analysis.
Conclusion
The use of knockout models provides an indispensable approach for the rigorous validation of a pharmacological agent's mechanism of action. In the case of this compound, these models have unequivocally confirmed its inhibitory effects on key anion exchangers of the SLC4 and SLC26 families. Furthermore, the availability of knockout models for potential off-target proteins like TLR2 allows for a thorough assessment of this compound's specificity. By integrating data from wild-type and knockout systems, researchers can confidently interpret their findings and advance our understanding of the physiological roles of anion transport in health and disease. This comparative approach is essential for the development of more specific and effective therapeutic agents targeting these critical transport proteins.
References
- 1. Extracellular UTP stimulates electrogenic bicarbonate secretion across CFTR knockout gallbladder epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Molecular physiology and genetics of Na+-independent SLC4 anion exchangers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of novel intestinal secretory and barrier pathways and effects of proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Slc26a6 deletion on apical Cl-/HCO3- exchanger activity and cAMP-stimulated bicarbonate secretion in pancreatic duct - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cellular Impact of DIDS: A Comparative Analysis Across Diverse Cell Lines
For researchers, scientists, and drug development professionals, understanding the nuanced effects of the anion exchange inhibitor 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid (DIDS) is critical. This guide provides a comprehensive comparison of this compound's influence on various cell lines, supported by experimental data and detailed protocols to aid in experimental design and interpretation.
This compound is a widely utilized pharmacological tool for studying the roles of anion transporters, particularly the SLC4 family of bicarbonate transporters.[1] Its effects, however, are not uniform and can vary significantly depending on the cell type and experimental conditions. This guide synthesizes findings from multiple studies to present a comparative overview of this compound's impact on cell viability, apoptosis, and intracellular pH.
Quantitative Comparison of this compound Effects
The following tables summarize the dose- and time-dependent effects of this compound on different cell lines as reported in the literature. These tables are designed for easy comparison of the compound's potency and the nature of its cellular impact.
| Cell Line | Assay | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Hippocampal Neuronal Cell Line | Apoptosis | 40 µM | 24 hours | Induction of apoptosis | [2][3] |
| Hippocampal Neuronal Cell Line | Apoptosis | 400 µM | 24 hours | More rapid induction of apoptosis | [2][3] |
| Chondrocytes (C28/I2) | Apoptosis (Staurosporine-induced) | 100 µM | 5 hours | Attenuated apoptosis, increased cell viability | [4] |
| HeLa Cells | Caspase Activity (Staurosporine-induced) | 50 µM | 30 minutes (pre-incubation) | Inhibition of caspase-3, -8, and -9 activation | [5] |
| HeLa Cells | Caspase Activity in Lysates | 50 µM | 45 minutes | Complete inhibition of previously activated caspases-3, -8, and -9 | [5] |
| Porcine Thyroid Cells | Iodide Trapping | Not specified | Not specified | Increased free-iodide trapping | [6] |
| Porcine Thyroid Cells | Iodide Organification | IC50 of 5 x 10⁻⁵ M | 6 hours | Inhibition of iodide organification | [6] |
| AT/RT Cell Lines (BT16) | Cytotoxicity (in combination with chemotherapy) | 8 µM | 96 hours | Enhanced efficacy of carboplatin, temozolomide, and etoposide | [7] |
| KCCF1 Cells | Cytotoxicity (in combination with chemotherapy) | 8 µM | 96 hours | Enhanced efficacy of temozolomide | [7] |
| Porcine Nonpigmented Ciliary Epithelial (NPE) Cells | Na-K-ATPase Activity | Not specified | Not specified | Inhibition of Na-K-ATPase activity | [8][9] |
Deciphering the Molecular Mechanisms: Signaling Pathways Affected by this compound
This compound's cellular effects are underpinned by its interaction with various signaling pathways. The following diagrams, generated using Graphviz, illustrate the key pathways modulated by this compound, leading to apoptosis or altered cellular function.
Caption: this compound-induced apoptosis signaling pathways.
In some cell types, such as hippocampal neurons, this compound treatment leads to the activation of both intrinsic (mitochondrial) and extrinsic apoptotic pathways.[3] This involves the release of cytochrome C from mitochondria and the activation of c-Jun N-terminal kinase 3 (JNK3), both converging on the activation of caspase-3, a key executioner of apoptosis.[3]
Caption: this compound-mediated inhibition of Na-K-ATPase.
In porcine nonpigmented ciliary epithelial cells, this compound induces a reduction in intracellular pH, which in turn activates Src family kinases (SFKs).[8][9] Activated SFKs then lead to the inhibition of Na-K-ATPase activity.[8][9]
Experimental Protocols
To facilitate the replication and further investigation of this compound's effects, detailed protocols for key experimental assays are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[10][11][12][13]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][13] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[11]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of cell culture medium.[12]
-
Compound Treatment: Add the desired concentrations of this compound or other test compounds to the wells. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[10]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.[10]
-
Incubation with MTT: Incubate the plate for 1 to 4 hours at 37°C.[11]
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Mix to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]
Measurement of Intracellular pH
Fluorescence-based methods are commonly employed to measure changes in intracellular pH (pHi).[14][15]
Principle: pH-sensitive fluorescent dyes, such as BCECF-AM or pH-sensitive protein reporters like pHluorin, exhibit changes in their fluorescence properties in response to alterations in pH.[14] Ratiometric measurements can provide a more accurate quantification of pHi.
General Procedure (using a fluorescent dye):
-
Cell Seeding: Plate cells on a suitable imaging dish or multi-well plate.
-
Dye Loading: Load the cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period.
-
Washing: Wash the cells with a physiological buffer to remove any extracellular dye.
-
Baseline Measurement: Acquire baseline fluorescence images at the appropriate excitation and emission wavelengths. For ratiometric dyes, images are acquired at two different excitation or emission wavelengths.
-
This compound Treatment: Add this compound at the desired concentration to the cells.
-
Time-Lapse Imaging: Acquire fluorescence images at regular intervals to monitor the change in intracellular pH over time.
-
Calibration: At the end of the experiment, perform a pH calibration by exposing the cells to a series of buffers with known pH values in the presence of an ionophore (e.g., nigericin) to equilibrate the intracellular and extracellular pH.
-
Data Analysis: Calculate the ratio of fluorescence intensities (for ratiometric dyes) and use the calibration curve to convert these ratios into absolute pHi values.
Concluding Remarks
The cellular effects of this compound are multifaceted and highly dependent on the cellular context. While it is a potent inhibitor of anion exchange, its off-target effects, including the induction of apoptosis and modulation of other ion transporters and signaling pathways, must be carefully considered when interpreting experimental results. This guide provides a foundational comparison of this compound's effects across different cell lines, offering a valuable resource for researchers investigating cellular physiology and pharmacology. The provided protocols serve as a starting point for the rigorous evaluation of this compound and other compounds in various experimental systems.
References
- 1. The SLC4 family of bicarbonate (HCO₃⁻) transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (4,4-diisothiocyanatostilbenedisulphonic acid) induces apoptotic cell death in a hippocampal neuronal cell line and is not neuroprotective against ischemic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (4,4-Diisothiocyanatostilbenedisulphonic Acid) Induces Apoptotic Cell Death in a Hippocampal Neuronal Cell Line and Is Not Neuroprotective against Ischemic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low pH Attenuates Apoptosis by Suppressing the Volume-Sensitive Outwardly Rectifying (VSOR) Chloride Current in Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (4,4'-Diisothiocyanatostilbene-2,2'-disulfonate) directly inhibits caspase activity in HeLa cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid) increases iodide trapping, inhibits thyroperoxidase and antagonizes the TSH-induced apical iodide efflux in porcine thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits Na-K-ATPase activity in porcine nonpigmented ciliary epithelial cells by a Src family kinase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]
- 15. Protocol to record and quantify the intracellular pH in contracting cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for the Proper Disposal of DIDS
For researchers, scientists, and drug development professionals handling 4,4′-Diisothiocyanato-2,2′-stilbene-2,2′-disulfonic acid (DIDS), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific institutional protocols may vary, the following procedural guidance, based on the chemical properties of this compound and general principles of hazardous waste management, provides a framework for its safe disposal.
Chemical Profile and Hazard Summary
This compound is an organosulfur compound containing both isothiocyanate and sulfonic acid functional groups. Isothiocyanates are known to be reactive and can be sensitizers, while sulfonic acids are strong acids. This compound is also recognized for its instability in aqueous solutions, where it can hydrolyze and oligomerize[1][2]. Due to these properties, this compound and its contaminated materials should be treated as hazardous chemical waste.
| Chemical Property | Hazard/Consideration |
| Isothiocyanate Groups | Can be lachrymatory and cause sensitization by inhalation. May produce toxic gases such as nitrogen oxides, sulfur oxides, and cyanides upon decomposition or combustion[3]. |
| Sulfonic Acid Groups | Strongly acidic, corrosive. |
| Aqueous Instability | Hydrolyzes and forms polythiourea oligomers in aqueous solution, which may have different toxicological profiles[1][2]. |
Step-by-Step Disposal Procedure
The following workflow outlines the recommended procedure for the safe disposal of this compound.
Experimental Protocols for Chemical Waste Handling
Neutralization of Acidic Waste (for dilute solutions, if permitted by institutional policy):
-
Dilution: In a well-ventilated fume hood, slowly add the acidic this compound waste solution to a large volume of cold water. Never add water to the acid, as this can cause a violent exothermic reaction.
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate or soda ash, to the diluted solution while stirring. Monitor the pH until it is between 6 and 8.
-
Disposal: Dispose of the neutralized solution in accordance with local regulations. Be aware that this process does not degrade the isothiocyanate group.
Decontamination of Labware:
-
Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone) to remove residual this compound. Collect the rinse as hazardous waste.
-
Decontamination Solution: Immerse the rinsed labware in a decontamination solution, such as a solution of sodium hypochlorite (bleach), for several hours to degrade the isothiocyanate groups. This should be done in a well-ventilated area.
-
Final Cleaning: After decontamination, wash the labware thoroughly with soap and water.
Incompatible Materials and Hazardous Decomposition Products
To prevent dangerous reactions, this compound waste should be stored separately from the following:
-
Strong Oxidizing Agents: Can lead to violent reactions.
-
Strong Acids: While this compound itself is a sulfonic acid, mixing with other strong acids could lead to unforeseen reactions.
-
Strong Bases: Can cause exothermic reactions.
-
Water/Moisture: this compound reacts with water, so waste containers should be kept tightly sealed[4].
Upon thermal decomposition, this compound may release hazardous gases, including:
-
Oxides of sulfur (SOx)
-
Oxides of nitrogen (NOx)
-
Carbon monoxide (CO) and Carbon dioxide (CO2)
-
Hydrogen cyanide (from the isothiocyanate group)
Given these potential hazards, incineration in a licensed facility with appropriate flue gas scrubbing is a recommended disposal method[5].
Conclusion
The proper disposal of this compound is paramount for laboratory safety and environmental protection. By adhering to a systematic disposal workflow, understanding the chemical incompatibilities, and following institutional and regulatory guidelines, researchers can manage this compound waste responsibly. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
Essential Safety Protocols for Handling Diisocyanates
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of diisocyanates, a class of highly reactive chemicals widely used in the production of polyurethanes. Due to their potential to cause severe health effects, including respiratory sensitization, asthma, and dermatitis, strict adherence to safety protocols is paramount.[1][2]
Core Tenets of Diisocyanate Safety
Safe handling of diisocyanates hinges on a multi-layered approach encompassing engineering controls, rigorous work practices, and the correct use of personal protective equipment (PPE).[3] Engineering controls, such as closed systems and effective ventilation, are the first and most crucial line of defense.[3]
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is critical to prevent exposure through inhalation, skin contact, and eye contact.[3][4]
Respiratory Protection:
Due to the significant inhalation risk, respiratory protection is often mandatory. The type of respirator required depends on the specific diisocyanate and the potential exposure concentration.[5][6]
| Condition | Recommended Respirator Type |
| Inadequately ventilated areas | Supplied-air respirator (SAR) is often required.[5][6] |
| Situations with known, low concentrations | Air-purifying respirators (APRs) with appropriate cartridges may be acceptable as part of a comprehensive respiratory protection program.[5][6] |
| Emergency situations or high exposure potential | A supplied-air respirator (SAR) is required.[5][6] |
| Any detectable concentration above NIOSH REL | A self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode.[7] |
Note: A formal respiratory protection program compliant with OSHA 29 CFR 1910.134 is essential when respirators are used.[2][6] This includes fit testing, training, and a cartridge change-out schedule.[5][6]
Hand Protection:
Chemical-resistant gloves are essential to prevent skin contact, which can lead to sensitization.[3][8] Not all glove materials offer adequate protection.
| Glove Material | Level of Protection against Diisocyanates |
| Laminated PE/EVAL, Fluoroelastomer | Long-term permeation protection.[5] |
| Neoprene, Butyl Rubber, Nitrile | Good permeation protection.[3][5][8] |
| Latex | Not recommended; permeable to some chemicals and can cause allergies.[1][9] |
It is advisable to consult the glove manufacturer's compatibility data for the specific diisocyanate being handled.[10] For some tasks, wearing two pairs of gloves is a recommended precautionary measure.[10]
Eye and Face Protection:
Eye protection is crucial to shield against splashes and vapors.[5][6]
| Task | Recommended Eye/Face Protection |
| Low splash potential | Safety glasses with side shields.[5] |
| Potential for splashes | Chemical splash goggles.[5][6] |
| Significant splash hazard | A face shield worn over chemical splash goggles.[5][6][10] |
Protective Clothing:
Coveralls or lab coats should be worn to protect the skin.[8][11] For tasks with a higher risk of splashes, chemically resistant suits may be necessary.[9][11] The use of disposable clothing is often preferred as proper decontamination of reusable items can be challenging.[5][11]
Operational Plan for Handling Diisocyanates
A systematic approach is necessary for the safe handling of diisocyanates in a laboratory setting.
References
- 1. new.calderdale.gov.uk [new.calderdale.gov.uk]
- 2. osha.oregon.gov [osha.oregon.gov]
- 3. OSHA/Industry Alliance Targets Diisocyanates - EHSLeaders [ehsleaders.org]
- 4. courtley.com [courtley.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Toluene-2,4-diisocyanate [cdc.gov]
- 8. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 9. safeusediisocyanates.eu [safeusediisocyanates.eu]
- 10. purdue.edu [purdue.edu]
- 11. solutions.covestro.com [solutions.covestro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
